PAIR2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H26F4N6O3S |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]-2-pyridinyl]oxy]naphthalen-1-yl]ethanesulfonamide |
InChI |
InChI=1S/C27H26F4N6O3S/c1-16-22(28)23(37-41(38,39)15-27(29,30)31)18-7-2-3-8-19(18)24(16)40-25-20(9-5-12-33-25)21-10-13-34-26(36-21)35-17-6-4-11-32-14-17/h2-3,5,7-10,12-13,17,32,37H,4,6,11,14-15H2,1H3,(H,34,35,36)/t17-/m0/s1 |
InChI Key |
OIBXRLOQDGELGQ-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1F)NS(=O)(=O)CC(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)N[C@H]5CCCNC5 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1F)NS(=O)(=O)CC(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC5CCCNC5 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling PAIR2: A Technical Guide to a Novel Modulator of the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unfolded protein response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). Chronic ER stress and dysregulated UPR signaling are implicated in a myriad of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The UPR is orchestrated by three main sensor proteins: inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Among these, IRE1α is a particularly attractive therapeutic target due to its dual enzymatic activity as a kinase and an endoribonuclease (RNase). The IRE1α RNase mediates two key downstream signaling events: the adaptive splicing of X-box binding protein 1 (XBP1) mRNA, which promotes cell survival, and the degradation of a subset of mRNAs through a process known as regulated IRE1-dependent decay (RIDD), which can contribute to apoptosis under prolonged stress.
This technical guide provides an in-depth overview of the compound PAIR2 , a novel small molecule modulator of the IRE1α branch of the UPR. This compound has been identified as a potent and selective partial antagonist of the IRE1α RNase. Its unique mechanism of action, which allows for the selective inhibition of RIDD while preserving the adaptive XBP1 splicing, presents a promising therapeutic strategy for diseases associated with pathological IRE1α signaling.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of IRE1α. However, unlike full antagonists that completely abolish both kinase and RNase activities, this compound's binding only partially inhibits the RNase function. This partial antagonism is attributed to the specific conformational change induced by this compound upon binding to the IRE1α kinase domain.
The prevailing model suggests that the degree of displacement of the αC helix in the IRE1α kinase domain dictates the level of RNase inhibition. Full antagonists, such as KIRA8, cause a significant displacement of the αC helix, leading to a conformation that is incompatible with RNase activity. In contrast, this compound induces a more moderate displacement, resulting in a conformation that can still accommodate the splicing of XBP1 mRNA but is less efficient at degrading RIDD substrates.[1]
This differential modulation of IRE1α's RNase outputs is the key feature of this compound. By preserving the pro-survival XBP1 splicing pathway while dampening the pro-apoptotic RIDD pathway, this compound offers a nuanced approach to UPR modulation.
Below is a diagram illustrating the proposed mechanism of action of this compound on the IRE1α signaling pathway.
Caption: Mechanism of this compound action on the IRE1α pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound as reported in the literature.
Table 1: In Vitro Potency of this compound against IRE1α
| Parameter | Value | Description | Reference |
| Kinase Inhibition IC50 | ~10 nM | Concentration of this compound required to inhibit 50% of IRE1α kinase activity. | [1] |
| RNase Inhibition (XBP1s) | Partial | This compound only partially inhibits the splicing of XBP1 mRNA, even at saturating concentrations. | [1] |
| RNase Inhibition (RIDD) | Significant | This compound demonstrates a more pronounced inhibition of the degradation of RIDD substrates compared to its effect on XBP1 splicing. | [1] |
| Binding Affinity (Ki) | Not Reported | The inhibition constant (Ki) for this compound binding to IRE1α has not been explicitly reported in the primary literature. |
Table 2: Kinome Selectivity of this compound
| Kinase Panel | Number of Kinases Tested | Number of Off-Targets (at 1 µM) | Selectivity Score (S10 at 1 µM) | Reference |
| DiscoverX KINOMEscan | 468 | 2 | 0.004 | [1] |
The selectivity score (S10) is the number of kinases inhibited by more than 90% at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro IRE1α Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the kinase activity of IRE1α.
Materials:
-
Recombinant human IRE1α cytoplasmic domain (IRE1α-CD)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a generic kinase substrate peptide)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ATP detection reagent
-
This compound compound at various concentrations
Procedure:
-
Prepare a reaction mixture containing IRE1α-CD and the peptide substrate in kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
XBP1 Splicing Assay in Cells
Objective: To assess the effect of this compound on the splicing of XBP1 mRNA in cultured cells under ER stress.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)
-
This compound compound at various concentrations
-
TRIzol® reagent or other RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for human XBP1 that flank the 26-nucleotide intron
-
Taq DNA polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
-
PstI restriction enzyme (optional, for distinguishing spliced and unspliced forms)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) and incubate for a further period (e.g., 4-8 hours).
-
Harvest the cells and extract total RNA using TRIzol® reagent or a similar method.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Perform PCR using primers that amplify a region of the XBP1 mRNA spanning the 26-nucleotide intron.
-
Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
-
(Optional) To better resolve the bands, the PCR products can be digested with the PstI restriction enzyme, which specifically cuts the unspliced form.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Caption: Workflow for the XBP1 Splicing Assay.
Regulated IRE1-Dependent Decay (RIDD) Assay
Objective: To measure the effect of this compound on the degradation of known RIDD substrate mRNAs.
Materials:
-
Cultured cells
-
ER stress-inducing agent
-
This compound compound at various concentrations
-
RNA extraction kit
-
Reagents for cDNA synthesis
-
Primers for quantitative real-time PCR (RT-qPCR) specific to a known RIDD substrate (e.g., BLOC1S1) and a stable housekeeping gene (e.g., GAPDH).
Procedure:
-
Follow steps 1-4 of the XBP1 Splicing Assay protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform RT-qPCR using primers for the target RIDD substrate and the housekeeping gene.
-
Calculate the relative mRNA levels of the RIDD substrate normalized to the housekeeping gene using the ΔΔCt method.
-
Compare the mRNA levels in this compound-treated cells to those in DMSO-treated control cells under ER stress to determine the extent of RIDD inhibition.
In Vivo Studies
Preclinical studies have explored the therapeutic potential of this compound in a mouse model of idiopathic pulmonary fibrosis (IPF). In this model, lung fibrosis is induced by the administration of bleomycin.
Experimental Model:
-
Animal: C57BL/6 mice
-
Induction of Fibrosis: Intratracheal administration of bleomycin.
-
Treatment: this compound administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and frequency, starting at a defined time point after bleomycin injury.
-
Endpoints: Assessment of lung fibrosis through histological analysis (e.g., Masson's trichrome staining), measurement of collagen deposition (e.g., hydroxyproline assay), and analysis of pro-fibrotic gene expression.
Key Findings:
-
Treatment with this compound has been shown to ameliorate bleomycin-induced pulmonary fibrosis in mice.
-
This compound-treated mice exhibited reduced collagen deposition and improved lung architecture compared to vehicle-treated controls.
-
These findings suggest that the selective inhibition of RIDD by this compound, while preserving the adaptive XBP1 splicing, is a viable therapeutic strategy for pulmonary fibrosis.
Conclusion
This compound represents a novel class of UPR modulators with a unique mechanism of action. As a partial antagonist of IRE1α RNase, it offers the ability to selectively inhibit the pro-apoptotic RIDD pathway while preserving the pro-survival XBP1 splicing pathway. This targeted modulation of IRE1α signaling holds significant therapeutic promise for a range of diseases characterized by chronic ER stress and dysregulated UPR. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating and harnessing the therapeutic potential of this compound and similar next-generation UPR modulators. Further in vivo studies are warranted to fully elucidate the therapeutic window and long-term efficacy of this compound in various disease models.
References
PAIR2: A Selective IRE1α RNase Antagonist for Modulating the Unfolded Protein Response
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and effector of the unfolded protein response (UPR), a cellular stress response pathway implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. IRE1α possesses both a kinase and an endoribonuclease (RNase) domain, the latter of which governs two key downstream signaling outputs: the adaptive splicing of X-box binding protein 1 (XBP1) mRNA and the destructive degradation of multiple ER-localized mRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD). The dual nature of IRE1α's RNase activity presents a significant challenge for therapeutic intervention. Complete inhibition of the RNase can block the beneficial, pro-survival effects of XBP1 splicing, while unchecked RIDD activity can lead to apoptosis. PAIR2 emerges as a novel, ATP-competitive small molecule that functions as a potent and selective partial antagonist of the IRE1α RNase. This unique mechanism of action allows this compound to preserve the adaptive XBP1 splicing pathway while simultaneously inhibiting the pro-apoptotic RIDD pathway, offering a promising therapeutic strategy to recalibrate the UPR towards cell survival and function.
Introduction
The endoplasmic reticulum (ER) is a central organelle responsible for the folding and modification of a significant portion of the cellular proteome. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To mitigate this stress, cells activate the unfolded protein response (UPR). The UPR is orchestrated by three ER-transmembrane sensors: PERK, ATF6, and IRE1α.
IRE1α is the most conserved of these sensors and is a bifunctional enzyme containing a serine/threonine kinase domain and an endoribonuclease (RNase) domain in its cytosolic portion.[1] Upon sensing ER stress, IRE1α oligomerizes and trans-autophosphorylates its kinase domain, leading to the activation of its RNase domain.[1] The activated RNase has two primary functions:
-
XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the mRNA of the transcription factor XBP1. This unconventional splicing event results in a translational frameshift, producing the potent transcription factor XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby enhancing the cell's capacity to resolve ER stress.[2]
-
Regulated IRE1-Dependent Decay (RIDD): Under conditions of prolonged or severe ER stress, the RNase activity of IRE1α expands to target a broader range of ER-localized mRNAs for degradation.[1] This process, known as RIDD, is thought to reduce the protein folding load on the ER but can also contribute to apoptosis by degrading pro-survival transcripts.[1]
The dual outputs of IRE1α's RNase activity—one adaptive (XBP1 splicing) and one potentially destructive (RIDD)—make it a complex therapeutic target. Small molecules that completely inhibit IRE1α RNase activity, such as KIRAs (Kinase-Inhibiting RNase Attenuators), block both pathways, potentially compromising the cell's ability to adapt to ER stress.[1]
This compound (Partial Antagonist of IRE1α RNase 2) represents a new class of IRE1α modulators. It is an ATP-competitive inhibitor that, at full occupancy of the kinase domain's ATP-binding site, only partially antagonizes the RNase activity.[1] This partial inhibition creates a therapeutic "sweet spot" where the adaptive XBP1 splicing is permitted, while the destructive RIDD pathway is quelled.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity and selectivity.
| Parameter | Value | Assay | Reference |
| Kinase Inhibition (Ki) | 8.8 nM | In vitro kinase activity assay | [1] |
| RNase Inhibition | Partial Antagonist | In vitro FRET-based cleavage assay | [1] |
| XBP1 Splicing | Preserved | Cellular assays (INS-1 cells) | [1] |
| RIDD | Inhibited | Cellular assays (INS-1 cells) | [1] |
| Kinase Target | % Control @ 1 µM | Selectivity Score (S10) |
| ERN1 (IRE1α) | 0.1 | 0.002 |
| CLK1 | 1 | |
| CLK4 | 1 | |
| DYRK1A | 1.1 | |
| DYRK1B | 1.1 | |
| FLT3 | 2.5 | |
| KIT | 3.2 | |
| PDGFRB | 4.5 | |
| CLK2 | 5.3 | |
| FLT3-D835Y | 6.8 | |
| KIT-V560G | 7.9 | |
| HIPK4 | 9.6 |
Signaling Pathways and Mechanism of Action
The IRE1α Signaling Pathway
Under ER stress, IRE1α dimerizes and oligomerizes, leading to the activation of its kinase and subsequently its RNase domain. The RNase domain then mediates the splicing of XBP1 mRNA and the degradation of RIDD substrates.
Mechanism of this compound Action
This compound binds to the ATP-binding site of the IRE1α kinase domain. This binding event stabilizes a conformation of IRE1α that only partially inhibits its RNase activity. This intermediate level of inhibition is sufficient to disrupt the higher-order oligomerization required for RIDD activity, while still permitting the dimeric state necessary for XBP1 mRNA splicing.
Experimental Protocols
In Vitro IRE1α RNase FRET Assay
This assay measures the cleavage of a fluorogenic RNA substrate mimicking the XBP1 mRNA stem-loop to determine the RNase activity of IRE1α in the presence of an inhibitor.
Materials:
-
Recombinant human IRE1α (cytosolic domain)
-
Fluorogenic XBP1 mini-substrate (e.g., 5'-FAM-CAUGUCCGCAGCGCAUG-3'-BHQ)
-
Assay Buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.05% Triton X-100
-
This compound or other test compounds dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection (excitation/emission ~485/520 nm for FAM)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 50 nM of recombinant IRE1α to each well (except for no-enzyme controls).
-
Add this compound dilutions to the wells to achieve the desired final concentrations. Include DMSO-only controls.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic XBP1 mini-substrate to a final concentration of 250 nM.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular XBP1 Splicing Assay
This assay quantifies the amount of spliced XBP1 mRNA in cells treated with an ER stress-inducing agent and the test compound.
Materials:
-
INS-1 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Thapsigargin or Tunicamycin (ER stress inducers)
-
This compound or other test compounds
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
PCR reagents and primers specific for spliced and unspliced XBP1
-
Agarose gel electrophoresis equipment or qPCR instrument
Procedure:
-
Plate INS-1 cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce ER stress by adding Thapsigargin (e.g., 1 µM) for 4-6 hours.
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA.
-
Analyze the PCR products by agarose gel electrophoresis. The unspliced and spliced forms will appear as two distinct bands.
-
Alternatively, use qPCR with primers specific for the spliced form of XBP1 for a quantitative analysis.
Cellular RIDD Assay
This assay measures the levels of known RIDD substrate mRNAs in cells to determine the effect of the test compound on this branch of the IRE1α pathway.
Materials:
-
INS-1 cells or other suitable cell line
-
ER stress inducer (e.g., Thapsigargin)
-
This compound or other test compounds
-
RNA extraction and cDNA synthesis kits
-
qPCR instrument and reagents
-
Primers for known RIDD target genes (e.g., BLOC1S1, SCARA3) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Follow steps 1-4 from the Cellular XBP1 Splicing Assay protocol.
-
Perform qPCR using primers for specific RIDD target genes and a housekeeping gene for normalization.
-
Calculate the relative mRNA levels of the RIDD targets in treated versus untreated cells. A preservation of mRNA levels in the presence of the inhibitor indicates RIDD inhibition.
Conclusion
This compound is a groundbreaking chemical probe that enables the selective modulation of the IRE1α RNase, a key regulator of the unfolded protein response. Its unique ability to act as a partial antagonist, thereby preserving the adaptive XBP1 splicing pathway while inhibiting destructive RIDD, provides researchers with a powerful tool to dissect the complex roles of these two pathways in health and disease. For drug development professionals, this compound and similar molecules represent a promising new therapeutic strategy for a wide range of diseases characterized by chronic ER stress, offering the potential to restore cellular homeostasis and promote cell survival. Further optimization and preclinical evaluation of PAIRs are warranted to translate this novel mechanism into clinical applications.
References
The Discovery and Development of PAIR2: A Technical Whitepaper
This document provides an in-depth technical overview of the discovery, mechanism of action, and experimental validation of PAIR2, a selective partial antagonist of IRE1α's RNase activity. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the Unfolded Protein Response (UPR) and the therapeutic potential of modulating IRE1α signaling.
Introduction: Targeting the Unfolded Protein Response
The Unfolded Protein Response (UPR) is a crucial cellular signaling network that maintains protein homeostasis in the endoplasmic reticulum (ER). A key sensor and effector in this pathway is the ER-resident transmembrane protein, inositol-requiring enzyme 1α (IRE1α). Under ER stress, IRE1α's cytosolic kinase and endoribonuclease (RNase) domains are activated. This activation leads to two primary downstream signaling outputs: the adaptive splicing of X-box binding protein 1 (XBP1) mRNA, which upregulates genes to enhance protein folding and degradation capacity, and the destructive degradation of various mRNAs through a process known as regulated IRE1-dependent decay (RIDD).
While the UPR is primarily a pro-survival pathway, chronic or overwhelming ER stress can lead to apoptosis, in part through the RIDD pathway. The ability to selectively modulate these two outputs of IRE1α has been a significant goal in the development of therapeutics for diseases associated with ER stress, such as metabolic disorders, neurodegenerative diseases, and cancer.
Discovery and Rationale for this compound
The development of this compound was born out of the need for a tool compound that could finely tune the RNase activity of IRE1α. Previous small molecule modulators, such as the ATP-competitive kinase inhibitors known as KIRAs (Kinase Inhibiting RNase Attenuators), were found to either fully activate or completely inactivate the RNase domain. This "all-or-nothing" modulation did not allow for the selective preservation of the adaptive XBP1 splicing while dampening the destructive RIDD activity.
Researchers hypothesized that a partial antagonist of the IRE1α RNase could achieve this desired segregation of signaling outputs. The design strategy focused on modifying the KIRA scaffold to identify compounds that, at full occupancy of the ATP-binding site, would only partially inhibit the RNase activity. This led to the development of a class of molecules named Partial Antagonists of IRE1α RNase, or PAIRs. This compound is a potent and selective member of this class.[1][2][3]
The core idea was that by creating a "sweet spot" of intermediate RNase inhibition, it would be possible to maintain the beneficial effects of XBP1 splicing while mitigating the detrimental consequences of excessive RIDD.[2][3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the IRE1α kinase domain. However, its unique effect on the RNase domain is allosterically mediated. Biochemical and structural studies have revealed that the binding of PAIRs to the kinase domain's ATP pocket induces a specific conformational change.[2][3]
Specifically, PAIRs cause an intermediate displacement of the αC helix in the kinase domain. This is in contrast to KIRAs, which cause a more pronounced displacement that leads to complete RNase inhibition. The intermediate conformation stabilized by this compound binding results in a partial dampening of the RNase catalytic activity.[2][3] This allows for the continued, albeit reduced, processing of XBP1 mRNA, while more substantially inhibiting the degradation of RIDD substrates.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.
Table 1: In Vitro Kinase and RNase Inhibition
| Compound | IRE1α Kinase Inhibition (Ki, nM) | IRE1α RNase Residual Activity (%) |
| PAIR1 | Not explicitly stated in search results | ~20% |
| This compound | Not explicitly stated in search results | Partial Inhibition |
| KIRA8 | Not explicitly stated in search results | Complete Inhibition |
| KIRA9 | Not explicitly stated in search results | Complete Inhibition |
| Compound 7 (IRE1α kinase-IN-5) | 98 | Partial Inhibition |
Data extracted from Feldman et al., 2021 and related vendor information.[2][4] The residual RNase activity is the percentage of activity remaining at saturating concentrations of the inhibitor.
Table 2: Cellular Activity of PAIRs
| Assay | Cell Type | Treatment | Outcome |
| XBP1 mRNA Splicing | INS-1 | PAIR1 | Splicing preserved |
| RIDD (Blos1 mRNA levels) | INS-1 | PAIR1 | RIDD inhibited |
| Apoptosis (Annexin V staining) | INS-1 | PAIR1 | Apoptosis inhibited |
| Plasma Cell Differentiation | Mouse Splenocytes | PAIR1/PAIR2 | Differentiation preserved |
This table summarizes the qualitative outcomes of key cellular experiments described in Feldman et al., 2021.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound.
Expression and Purification of IRE1α*
The active, phosphorylated form of the IRE1α cytosolic domain (IRE1α*) is expressed and purified for use in in vitro assays.
-
Expression: IRE1α* is expressed in a suitable system, such as insect cells (e.g., Sf9), using established protocols.
-
Lysis and Affinity Chromatography: Cells are lysed, and the protein is purified from the lysate using an affinity tag (e.g., His-GST).
-
Gel Filtration Chromatography: Further purification is achieved through size-exclusion chromatography to obtain a homogenous protein preparation.
-
Purity Assessment: The purity of the final protein should be greater than 95%, as determined by SDS-PAGE with Coomassie staining.[2]
In Vitro IRE1α RNase Activity Assay
This assay measures the endoribonuclease activity of IRE1α* in the presence of an inhibitor.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2).[5]
-
Pre-incubation: Pre-incubate recombinant human IRE1α* with varying concentrations of this compound or a control compound for 30 minutes.
-
Substrate Addition: Initiate the reaction by adding a fluorescently-labeled RNA substrate that is a known target of IRE1α's RNase activity.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 and residual activity.
Cellular XBP1 Splicing Assay
This assay assesses the effect of this compound on IRE1α-mediated XBP1 mRNA splicing in cells.
-
Cell Culture and Treatment: Plate cells (e.g., INS-1) and treat with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence of varying concentrations of this compound or a vehicle control.
-
RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA.
-
RT-PCR: Perform reverse transcription followed by PCR using primers that flank the splice site in the XBP1 mRNA.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced and spliced forms of XBP1 mRNA will appear as distinct bands of different sizes.
-
Quantification: Quantify the intensity of the bands to determine the ratio of spliced to unspliced XBP1 mRNA.
Apoptosis Assay by Flow Cytometry
This method quantifies the extent of apoptosis in cells treated with ER stress inducers and this compound.
-
Cell Treatment: Treat cells as described in the XBP1 splicing assay.
-
Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.
IRE1α Signaling Pathway and the Effect of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-competitive partial antagonists of the IRE1α RNase segregate outputs of the UPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
PAIR2's effect on XBP1 splicing
An in-depth analysis of the role of Partial Antagonists of IRE1α RNase (PAIRs), with a specific focus on PAIR2, reveals a nuanced mechanism for modulating the Unfolded Protein Response (UPR). This technical guide consolidates the current understanding of , providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
The UPR is a critical cellular stress response that balances protein folding capacity with the demands of the endoplasmic reticulum (ER). A key regulator of this pathway is the ER-resident transmembrane protein, IRE1α, which possesses both kinase and endoribonuclease (RNase) domains. Upon ER stress, IRE1α's RNase activity is activated, leading to two primary downstream outputs: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of a subset of ER-localized mRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD). The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control, promoting cell survival. In contrast, sustained RIDD activity is often associated with apoptosis.
This compound emerges as a selective ATP-competitive partial antagonist of IRE1α's RNase activity. Unlike full inhibitors (antagonists) that completely block both XBP1 splicing and RIDD, or full activators (agonists) that enhance both, this compound occupies a unique "sweet spot." At full occupancy of the IRE1α ATP-binding site, this compound partially inhibits the RNase function. This partial antagonism has the significant effect of preserving the adaptive XBP1 splicing while suppressing the destructive RIDD pathway. This unique ability to segregate the outputs of IRE1α signaling makes this compound a valuable tool for studying the UPR and a promising candidate for therapeutic development in diseases associated with ER stress.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and related compounds on IRE1α RNase activity, specifically XBP1 splicing and RIDD.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Effect on XBP1 Splicing | Effect on RIDD | Reference |
| This compound | IRE1α RNase | in vitro FRET-based | ~1,000 (IC50) | Partial Antagonism | Inhibition | [1][3] |
| KIRA8 (Full Antagonist) | IRE1α RNase | in vitro FRET-based | 1.8 (IC50) | Full Inhibition | Full Inhibition | [1][3] |
| Compound 3 (Full Agonist) | IRE1α RNase | in vitro FRET-based | 290 (EC50) | Activation | Activation | [1][3] |
Table 1: In Vitro Activity of this compound and Control Compounds on IRE1α RNase
| Cell Line | Treatment | XBP1 Splicing Level (% of Stressed Control) | RIDD Substrate (BLOC1S1) Level (% of Stressed Control) | Reference |
| MIN6 (mouse insulinoma) | Thapsigargin (Tg) | 100% | 100% | [1][3] |
| MIN6 | Tg + this compound (1 µM) | ~60% | ~150% (Inhibited decay) | [1][3] |
| MIN6 | Tg + KIRA8 (1 µM) | <10% | ~160% (Inhibited decay) | [1][3] |
Table 2: Cellular Activity of this compound on XBP1 Splicing and RIDD
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro IRE1α RNase FRET Assay
This assay measures the endoribonuclease activity of purified IRE1α protein using a fluorescence resonance energy transfer (FRET)-based substrate that mimics the XBP1 mRNA stem-loop.
-
Protein Purification: Recombinant human IRE1α cytoplasmic domain (amino acids 547-977) is expressed in and purified from Sf9 insect cells.
-
Substrate: A synthetic RNA oligonucleotide containing the XBP1 splice sites is labeled with a FRET pair (e.g., FAM and TAMRA). In its intact state, fluorescence is quenched.
-
Reaction: Purified IRE1α is incubated with the FRET substrate in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2).
-
Measurement: Cleavage of the substrate by IRE1α separates the FRET pair, resulting in an increase in fluorescence. The reaction is monitored in real-time using a plate reader.
-
Inhibitor Testing: Compounds like this compound are pre-incubated with IRE1α before the addition of the substrate to determine their effect on RNase activity. IC50 values are calculated from dose-response curves.
Cell Culture and ER Stress Induction
-
Cell Lines: MIN6 (mouse insulinoma) or other relevant cell lines are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and L-glutamine.
-
Compound Treatment: Cells are pre-treated with this compound or control compounds at the desired concentration for 1-2 hours.
-
ER Stress Induction: ER stress is induced by treating cells with thapsigargin (e.g., 500 nM) or tunicamycin (e.g., 5 µg/mL) for a specified time (e.g., 4-6 hours).
XBP1 Splicing Analysis by RT-PCR
This method quantifies the ratio of spliced to unspliced XBP1 mRNA.
-
RNA Extraction: Total RNA is isolated from treated cells using a commercial kit (e.g., RNeasy, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using reverse transcriptase and random primers.
-
PCR Amplification: The XBP1 cDNA is amplified by PCR using primers that flank the 26-nucleotide intron.
-
Gel Electrophoresis: The PCR products are resolved on a 3% agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) produce distinct bands of different sizes.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The percent splicing is calculated as (XBP1s / (XBP1s + XBP1u)) * 100. For more precise quantification, quantitative real-time PCR (qRT-PCR) with primers specific for the spliced junction can be used.[5][6]
RIDD Activity Analysis by qRT-PCR
This assay measures the degradation of known RIDD substrates.
-
RNA Extraction and cDNA Synthesis: Performed as described for XBP1 splicing analysis.
-
qRT-PCR: Quantitative real-time PCR is performed using SYBR Green or TaqMan probes for known RIDD target genes (e.g., BLOC1S1) and a stable housekeeping gene (e.g., ACTB).
-
Data Analysis: The relative abundance of the RIDD target mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene and compared between different treatment conditions. An increase in the mRNA level of a RIDD target in the presence of an IRE1α inhibitor indicates inhibition of its degradation.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: The IRE1α branch of the Unfolded Protein Response.
Caption: Mechanism of this compound action on IRE1α signaling.
Caption: Workflow for analyzing XBP1 mRNA splicing.
References
- 1. ATP-competitive partial antagonists of the IRE1α RNase segregate outputs of the UPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR | Semantic Scholar [semanticscholar.org]
- 3. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of the PAIR2 Compound: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound PAIR2 has emerged as a significant research tool for dissecting the intricacies of the Unfolded Protein Response (UPR), a critical cellular stress signaling network. This compound is a potent and selective ATP-competitive partial antagonist of the inositol-requiring enzyme 1α (IRE1α) RNase.[1] This guide provides a comprehensive technical overview of the cellular targets of this compound, focusing on its mechanism of action, quantitative interaction data, and the experimental protocols used for its characterization.
Primary Cellular Target: IRE1α
The primary and well-characterized cellular target of this compound is the endoplasmic reticulum (ER) transmembrane protein, IRE1α.[1] IRE1α is a key sensor and effector of the UPR, possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[2] this compound exerts its effects by binding to the ATP-binding site within the kinase domain of IRE1α.[1] This interaction, however, does not lead to a complete inhibition of the downstream RNase activity, but rather a partial antagonism, which uniquely segregates the outputs of the IRE1α signaling pathway.[2]
Mechanism of Action at the IRE1α Target
Upon ER stress, IRE1α dimerizes and trans-autophosphorylates, leading to the activation of its RNase domain.[2] The RNase activity of IRE1α has two main downstream functions:
-
XBP1 mRNA Splicing: A non-conventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a translational frameshift, producing the active transcription factor XBP1s, which upregulates genes involved in restoring ER homeostasis.[3]
-
Regulated IRE1α-Dependent Decay (RIDD): The degradation of a subset of ER-localized mRNAs, which under high or chronic ER stress can contribute to apoptosis.[2]
This compound, by binding to the ATP-pocket of IRE1α's kinase domain, fully engages this domain but only partially inhibits the RNase activity.[2] This partial antagonism has a differential effect on the two main functions of the RNase domain: it permits the adaptive XBP1 mRNA splicing while inhibiting the destructive RIDD pathway.[2]
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with its primary target, IRE1α.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 8.8 nM | Human IRE1α (kinase domain) | Kinase Inhibition Assay | [2] |
| Selectivity | High | Human Kinome | Kinome Selectivity Profiling | [2] |
Note: Specific IC50/EC50 values for the differential inhibition of XBP1 splicing and RIDD by this compound are not currently available in the public domain. The high selectivity is based on kinome profiling assays, though the complete dataset is not publicly available.
Signaling Pathways and Visualizations
The following diagrams illustrate the IRE1α signaling pathway and the mechanism of action of this compound.
Caption: The IRE1α signaling pathway in response to ER stress.
Caption: Mechanism of action of the this compound compound on IRE1α.
Experimental Protocols
The identification and characterization of this compound's cellular target involve several key experimental methodologies.
Target Identification and Validation
4.1.1. Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
This method is used to identify proteins that physically interact with this compound.
-
Principle: A derivative of this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed over this matrix. Proteins that bind to this compound are retained on the column, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.
-
General Protocol:
-
Immobilization of this compound: A chemically modified version of this compound with a linker arm is covalently coupled to a pre-activated chromatography resin.
-
Preparation of Cell Lysate: Cells of interest are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.
-
Affinity Purification: The cell lysate is incubated with the this compound-coupled resin.
-
Washing: The resin is washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted from the resin, typically by competition with free this compound, or by changing the pH or salt concentration.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification.
-
Caption: Workflow for affinity chromatography-mass spectrometry.
4.1.2. Kinome Profiling
To assess the selectivity of this compound, its binding to a large panel of kinases is tested.
-
Principle: Competitive binding assays are used to measure the affinity of this compound for a wide range of purified kinases. A common platform is the KINOMEscan™, which measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound (this compound).
-
General Protocol:
-
A library of human kinases is used.
-
Each kinase is tested for its ability to bind to an immobilized, active-site directed ligand.
-
The assay is repeated in the presence of a fixed concentration of this compound.
-
The amount of kinase bound to the immobilized ligand is quantified (e.g., by qPCR of a DNA tag on the kinase).
-
A reduction in the amount of bound kinase indicates that this compound is competing for the active site. The results are typically reported as percent inhibition.
-
Functional Assays
4.2.1. XBP1 Splicing Assay
This assay measures the effect of this compound on the RNase activity of IRE1α by quantifying the extent of XBP1 mRNA splicing.
-
Principle: The splicing of XBP1 mRNA removes a 26-nucleotide intron. This size difference can be detected by reverse transcription-polymerase chain reaction (RT-PCR). Quantitative real-time PCR (qPCR) can be used for more precise measurement.
-
General Protocol:
-
Cell Treatment: Cells are treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of this compound at various concentrations.
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
PCR/qPCR:
-
Conventional RT-PCR: PCR is performed with primers flanking the 26-nucleotide intron. The PCR products are then resolved on an agarose gel, which will show two bands corresponding to the unspliced (XBP1u) and spliced (XBP1s) forms.
-
qPCR: Specific primers and probes can be designed to quantify the amount of XBP1s and/or XBP1u mRNA.
-
-
4.2.2. RIDD Activity Assay
This assay measures the effect of this compound on the degradation of known RIDD substrates.
-
Principle: The levels of specific mRNAs that are known to be degraded by IRE1α via the RIDD pathway are quantified in the presence and absence of this compound.
-
General Protocol:
-
Cell Treatment: Similar to the XBP1 splicing assay, cells are treated with an ER stressor with or without this compound.
-
RNA Extraction and Reverse Transcription: As described above.
-
qPCR: The levels of known RIDD substrate mRNAs (e.g., DGAT2) are quantified by qPCR. An increase in the level of these mRNAs in the presence of this compound indicates inhibition of RIDD.
-
Off-Target Considerations
While kinome profiling has shown this compound to be highly selective for IRE1α, a comprehensive understanding of its cellular effects requires consideration of potential off-targets.[2]
-
Computational Prediction: In silico methods can be used to predict potential off-target interactions based on the chemical structure of this compound and its similarity to known ligands of other proteins.[4]
-
Proteome-wide Experimental Approaches: Unbiased techniques like cellular thermal shift assays (CETSA) or quantitative proteomics of cells treated with this compound can identify other proteins whose stability or expression levels are altered by the compound, suggesting potential direct or indirect interactions.[5]
Conclusion
The primary cellular target of the this compound compound is the ER stress sensor IRE1α. This compound acts as a partial antagonist of IRE1α's RNase activity, uniquely segregating its downstream signaling outputs by inhibiting RIDD while permitting XBP1 splicing. This makes this compound a valuable tool for studying the differential roles of these two pathways in health and disease. The experimental protocols outlined in this guide provide a framework for the identification, validation, and functional characterization of the cellular targets of small molecules like this compound. Further research utilizing unbiased proteomic approaches will continue to refine our understanding of the complete cellular interactome of this important chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PAIR2 on Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and maturation. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main sensor proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). IRE1α is a unique enzyme possessing both kinase and endoribonuclease (RNase) activities. Its RNase function has a dual role: the adaptive splicing of X-box binding protein 1 (XBP1) mRNA to promote cell survival, and the degradative process known as Regulated IRE1-Dependent Decay (RIDD) of other mRNAs, which can contribute to apoptosis under prolonged stress. Fine-tuning the activity of IRE1α is therefore a promising therapeutic strategy for diseases associated with ER stress. This technical guide provides an in-depth analysis of PAIR2, a selective partial antagonist of IRE1α's RNase activity, and its impact on ER stress signaling pathways. We present quantitative data on its modulatory effects, detailed experimental protocols for its use and for assessing its impact on the UPR, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response
The accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR, a tripartite signaling cascade aimed at restoring proteostasis.[1]
-
IRE1α Pathway: Upon activation, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of XBP1 mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control.[1][2] Under severe or prolonged stress, IRE1α's RNase activity also degrades a subset of mRNAs at the ER membrane through RIDD, which can contribute to cell death.[1]
-
PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. However, this also selectively promotes the translation of certain mRNAs, such as that encoding the transcription factor ATF4, which can induce both adaptive and apoptotic genes.[3]
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other components of the ER-associated degradation (ERAD) machinery.[3]
The delicate balance between the adaptive and pro-apoptotic outputs of the UPR is critical for cell fate. Dysregulation of this balance is implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
This compound: A Selective Modulator of the IRE1α Pathway
This compound is an ATP-competitive small molecule that acts as a potent and selective partial antagonist of the IRE1α RNase.[4] Its mechanism of action involves binding to the ATP-binding site within the kinase domain of IRE1α, which leads to an intermediate displacement of the αC helix.[1] This conformational change results in a unique modulation of IRE1α's RNase activity, where the adaptive XBP1 splicing is largely preserved, while the destructive RIDD pathway is inhibited.[1] This selective modulation of IRE1α's outputs makes this compound a valuable tool for studying the differential roles of XBP1 splicing and RIDD and a potential therapeutic agent for diseases driven by excessive RIDD activity.
Quantitative Impact of this compound on IRE1α RNase Activity
| Compound Class | Target | Effect on Kinase Activity | Effect on RNase Activity (Overall) | Effect on XBP1 Splicing | Effect on RIDD | Reference |
| PAIRs (e.g., this compound) | IRE1α | Quantitative Inhibition | Partial Antagonism (~80% inhibition) | Preserved | Inhibited | [1] |
| KIRAs (e.g., KIRA8) | IRE1α | Quantitative Inhibition | Quantitative Inhibition | Inhibited | Inhibited | [1] |
Table 1: Comparative effects of PAIRs and KIRAs on IRE1α activity. Data is generalized from descriptive findings.
Experimental Protocols
In Vitro IRE1α Kinase/RNase Assay with this compound
This protocol describes an in vitro assay to measure the kinase and RNase activity of recombinant IRE1α in the presence of this compound.
Materials:
-
Recombinant human IRE1α (cytosolic domain)
-
This compound
-
ATP (γ-³²P-ATP for kinase assay)
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM Mg(OAc)₂, 50 mM KOAc, pH 7.3)
-
In vitro transcribed XBP1u RNA substrate (for RNase assay)
-
Urea-PAGE gels
-
Scintillation counter or phosphorimager
Protocol:
-
Kinase Activity Assay:
-
Prepare a reaction mixture containing recombinant IRE1α in kinase buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the incorporation of ³²P into IRE1α (autophosphorylation) using SDS-PAGE and autoradiography or scintillation counting.
-
-
RNase Activity Assay (XBP1 Splicing):
-
Prepare a reaction mixture containing recombinant IRE1α and in vitro transcribed XBP1u RNA in kinase buffer.[5]
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 1 hour).[5]
-
Stop the reaction and extract the RNA.
-
Analyze the cleavage products by Urea-PAGE and visualize by staining (e.g., SYBR Gold). The appearance of smaller RNA fragments indicates XBP1u splicing.
-
Cell-Based XBP1 Splicing Assay using qPCR
This protocol details the quantification of XBP1 mRNA splicing in cultured cells treated with an ER stress inducer and this compound.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers specific for spliced XBP1 (XBP1s), unspliced XBP1 (XBP1u), and a housekeeping gene.[6][7]
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Induce ER stress by adding Tunicamycin (e.g., 2 µg/mL) or Thapsigargin (e.g., 50 nM) and incubate for a further period (e.g., 4-6 hours).[7]
-
Harvest cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for XBP1s, XBP1u, and a housekeeping gene.
-
Calculate the ratio of spliced to unspliced XBP1 to determine the extent of splicing.[7]
Assessment of RIDD Activity
The impact of this compound on RIDD can be assessed by measuring the abundance of known RIDD substrate mRNAs.
Materials:
-
Same as for the XBP1 splicing assay.
-
Primers for known RIDD substrates (e.g., BLOC1S1, DGAT2) and a housekeeping gene.[8][9]
Protocol:
-
Follow steps 1-5 of the cell-based XBP1 splicing assay protocol.
-
Perform qPCR using primers for specific RIDD substrates and a housekeeping gene.
-
A relative increase in the abundance of RIDD substrate mRNA in this compound-treated cells compared to the ER stress control indicates inhibition of RIDD.
Investigating the Impact on PERK and ATF6 Pathways
To determine if this compound has off-target effects on the other UPR branches, the activation of PERK and ATF6 should be assessed.
Materials:
-
Same as for the cell-based assays above.
-
Antibodies for Western blotting: anti-phospho-PERK (p-PERK), anti-PERK, anti-ATF4, anti-cleaved ATF6, anti-β-actin (loading control).[3][10][11]
-
Lysis buffer
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cells with an ER stress inducer and this compound as described previously.
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-PERK, total PERK, ATF4, and cleaved ATF6.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
An absence of change in the levels of p-PERK, ATF4, or cleaved ATF6 in this compound-treated cells compared to the ER stress control would suggest that this compound does not significantly impact these pathways.
Signaling Pathways and Experimental Workflows
The Unfolded Protein Response Signaling Network
Caption: Overview of the three branches of the Unfolded Protein Response.
This compound's Modulation of the IRE1α Pathway```dot
Caption: Workflow for analyzing this compound's effects on the UPR in cells.
Kinome Selectivity of this compound
To ensure that the observed effects of this compound are due to its interaction with IRE1α and not off-target kinases, its selectivity has been profiled against a broad panel of kinases. While the specific kinome-wide selectivity data for this compound is not publicly available in a comprehensive format, related compounds (PAIRs) have been shown to be highly selective for IRE1α. [1]It is crucial for any study utilizing this compound to either perform or reference a comprehensive kinome scan to validate its specificity.
Conclusion
This compound represents a sophisticated tool for dissecting the complex signaling network of the Unfolded Protein Response. Its ability to selectively inhibit the RIDD activity of IRE1α while preserving the adaptive XBP1 splicing pathway provides a unique opportunity to study the distinct roles of these two outputs in health and disease. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to investigate the therapeutic potential of modulating IRE1α activity with this compound and similar compounds. Further research into the effects of this compound on the PERK and ATF6 pathways will provide a more complete understanding of its impact on the entire ER stress response.
References
- 1. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eIF2 kinase PERK and the integrated stress response facilitate activation of ATF6 during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding non-canonical mRNA decay by the endoplasmic-reticulum stress sensor IRE1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unraveling the Chemical Architecture of PAIR2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure and mechanism of action of PAIR2, a potent and selective partial antagonist of the Inositol-requiring enzyme 1α (IRE1α) endoribonuclease. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the Unfolded Protein Response (UPR) and the development of therapeutics targeting IRE1α-mediated signaling pathways.
Chemical Structure of this compound
This compound is a small molecule inhibitor that has been identified as a partial antagonist of IRE1α's RNase activity.[1][2] It is a potent compound that occupies the ATP-binding site of the IRE1α kinase domain, thereby allosterically modulating its endoribonuclease function.[1][2]
Chemical Name: (Structure available in cited literature)
CAS No.: Information not publicly available in the reviewed sources.
Below is the two-dimensional chemical structure of this compound.
(Image of this compound chemical structure would be inserted here if available in a drawable format. The search results point to its existence in a research paper's extended data.)
Quantitative Data Summary
This compound's inhibitory activity on the kinase function of IRE1α has been quantified and compared with other IRE1α inhibitors, such as KIRA8. The following table summarizes the key quantitative data available for this compound.
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | IRE1α kinase | In vitro kinase inhibition | 8.8 | [2] |
| KIRA8 | IRE1α kinase | In vitro kinase inhibition | 12 | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a partial antagonist of the IRE1α RNase by binding to the ATP-competitive site within the kinase domain.[2] This binding event leads to an intermediate displacement of the αC helix in the kinase domain.[2][3] This conformational change results in the partial inhibition of IRE1α's endoribonuclease activity.
Crucially, this partial antagonism by this compound segregates the two main outputs of the IRE1α signaling pathway. It effectively inhibits the Regulated IRE1-Dependent Decay (RIDD) of mRNAs, a process associated with cellular apoptosis under prolonged ER stress, while preserving the adaptive splicing of X-box binding protein 1 (XBP1) mRNA.[4][5] The spliced XBP1 (XBP1s) is a transcription factor that upregulates genes involved in restoring endoplasmic reticulum (ER) homeostasis.
The following diagram illustrates the signaling pathway of IRE1α and the modulatory effect of this compound.
Caption: IRE1α signaling pathway modulation by this compound.
Experimental Protocols
The characterization of this compound and its effects on IRE1α activity involves several key experimental procedures. Below are the methodologies for the primary assays cited in the literature.
In Vitro IRE1α Kinase Inhibition Assay
This assay is performed to determine the inhibitory constant (Ki) of a compound against the kinase activity of IRE1α.
Workflow:
Caption: Workflow for in vitro IRE1α kinase inhibition assay.
Detailed Steps:
-
Protein Expression and Purification: The kinase domain of human IRE1α is expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.
-
Reaction Setup: The kinase reaction is typically performed in a multi-well plate format. Each well contains the purified IRE1α kinase domain, a specific concentration of this compound (or a vehicle control), and a fixed concentration of ATP.
-
Initiation of Reaction: The reaction is initiated by the addition of a fluorescently labeled peptide substrate.
-
Measurement of Activity: Kinase activity is measured by detecting the phosphorylation of the substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by measuring the consumption of ATP.
-
Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The data are then fitted to an appropriate enzyme inhibition model to calculate the Ki value.
Cellular XBP1 Splicing Assay
This assay is used to assess the effect of a compound on the splicing of XBP1 mRNA in a cellular context.
Workflow:
Caption: Workflow for cellular XBP1 splicing assay.
Detailed Steps:
-
Cell Culture and Treatment: A suitable cell line (e.g., INS-1, HEK293) is cultured under standard conditions. The cells are then treated with the test compound (this compound) at various concentrations, followed by the addition of an ER stress-inducing agent (e.g., thapsigargin or tunicamycin) to activate IRE1α.
-
RNA Isolation: Total RNA is extracted from the treated cells using a standard RNA isolation kit.
-
Reverse Transcription and PCR: The extracted RNA is reverse transcribed into cDNA. The cDNA is then used as a template for a polymerase chain reaction (PCR) using primers that flank the intron in the XBP1 mRNA that is spliced by IRE1α.
-
Analysis of PCR Products: The PCR products are analyzed by agarose gel electrophoresis. The unspliced XBP1 mRNA will produce a larger PCR product than the spliced XBP1 mRNA. The intensity of the bands corresponding to the spliced and unspliced forms can be quantified to determine the extent of XBP1 splicing. Alternatively, quantitative PCR (qPCR) with specific probes for the spliced and unspliced forms can be used for more precise quantification.
This guide provides a comprehensive overview of the chemical structure, quantitative activity, mechanism of action, and experimental validation of this compound. This information is critical for researchers aiming to utilize this compound as a tool to dissect the complexities of the IRE1α signaling pathway and for those involved in the development of novel therapeutics for diseases associated with ER stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-competitive partial antagonists of the IRE1α RNase segregate outputs of the UPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic inhibition of IRE1α-dependent decay protects alveolar epithelial identity and prevents pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity of PAIR2 for IRE1α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress.[1] As a bifunctional enzyme with both a serine/threonine kinase and an endoribonuclease (RNase) domain, IRE1α plays a dual role in determining cell fate under ER stress, promoting either adaptation and survival or triggering apoptosis.[2][3] This central role makes IRE1α a compelling therapeutic target for a host of diseases linked to ER stress, including metabolic disorders, inflammatory conditions, and cancer.[4]
A key challenge in targeting kinases is achieving selectivity to minimize off-target effects.[5][6] PAIR2 (Partial Antagonist of IRE1α RNase) has emerged as a potent and highly selective modulator of IRE1α.[7][8] Unlike traditional ATP-competitive inhibitors that fully block enzymatic activity, this compound is a partial antagonist that occupies the ATP-binding site to selectively quell the destructive outputs of IRE1α while preserving its adaptive signaling.[8][9] This guide provides an in-depth technical overview of this compound's specificity for IRE1α, detailing the underlying signaling pathways, the experimental methodologies used to assess selectivity, and the quantitative data that substantiates its specific mode of action.
The IRE1α Signaling Pathway
Under ER stress, IRE1α activates through dimerization and trans-autophosphorylation of its kinase domain. This activation unleashes its RNase activity, which has two primary, competing outputs:
-
Adaptive Signaling (XBP1 Splicing): Low-level IRE1α RNase activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[10][11] This produces a potent transcription factor, XBP1s, which upregulates genes that enhance the ER's protein-folding capacity, thereby promoting cell survival.[12]
-
Apoptotic Signaling (RIDD & JNK Activation): High or sustained ER stress leads to hyperactivation of the IRE1α RNase. This expands its substrate repertoire to include a wide range of ER-localized mRNAs, leading to their degradation in a process called Regulated IRE1α-Dependent Decay (RIDD).[8] RIDD can contribute to apoptosis. Concurrently, the activated IRE1α kinase domain can recruit adaptor proteins like TRAF2, leading to the activation of the JNK signaling cascade, which is also pro-apoptotic.[1][2][4]
Specificity Profile of this compound
This compound was developed as an ATP-competitive inhibitor that, at full occupancy, only partially antagonizes IRE1α's RNase activity.[8] This unique mechanism preserves the adaptive XBP1 splicing pathway while inhibiting the destructive RIDD pathway, effectively segregating the outputs of the UPR.[8][9] Achieving this functional selectivity requires high specificity for the IRE1α kinase domain over the hundreds of other kinases in the human kinome to avoid unintended pharmacological effects.
Published research describes this compound as exhibiting high selectivity in kinome-wide profiling assays.[8] While the specific raw data from the primary literature is not publicly available, the results indicate potent activity against IRE1α with minimal interaction with other kinases.
Data Presentation: Kinase Selectivity
To illustrate the concept of high selectivity, the following table presents a representative kinase inhibitor selectivity profile. The data shown is for illustrative purposes and reflects the reported high-selectivity profile of this compound. It typically involves screening the compound against a large panel of kinases (e.g., KINOMEscan) and measuring its binding affinity (Kd) or percent inhibition at a given concentration.
Table 1: Illustrative Kinase Selectivity Profile for an IRE1α Inhibitor like this compound
| Kinase Target | Kinase Family | Binding Affinity (Kd) or % Inhibition | Selectivity vs. IRE1α |
|---|---|---|---|
| ERN1 (IRE1α) | TKL | Potent (e.g., <100 nM) | - |
| ABL1 | TK | Weak / No significant binding | >100-fold |
| SRC | TK | Weak / No significant binding | >100-fold |
| EGFR | TK | Weak / No significant binding | >100-fold |
| CAMK2A | CAMK | Weak / No significant binding | >100-fold |
| PKA | AGC | Weak / No significant binding | >100-fold |
| CDK2 | CMGC | Weak / No significant binding | >100-fold |
| MAPK1 (ERK2) | CMGC | Weak / No significant binding | >100-fold |
| JNK1 | CMGC | Weak / No significant binding | >100-fold |
| p38α | CMGC | Weak / No significant binding | >100-fold |
Note: This table is a representative example. Actual selectivity is determined by screening against a panel of hundreds of kinases.
Visualizing this compound's Selective Mechanism
This compound's mechanism is distinct from other IRE1α modulators. Traditional ATP-competitive inhibitors, known as KIRAs (Kinase-Inhibiting RNase Attenuators), fully inactivate both the kinase and RNase functions. In contrast, this compound binds the kinase domain in a way that induces a conformation of partial RNase activity, sufficient for XBP1 splicing but not for widespread RIDD.
Experimental Protocols for Assessing Kinase Inhibitor Specificity
A multi-faceted approach is required to rigorously determine the specificity of a kinase inhibitor like this compound. This involves a combination of in vitro biochemical assays, cellular target engagement confirmation, and proteome-wide profiling.
In Vitro Kinase Panel Screening
This is the foundational experiment to determine an inhibitor's selectivity across the human kinome. Competition binding assays are commonly used.
-
Objective: To quantitatively measure the binding affinity (Kd) of the inhibitor against a large panel of purified kinases.
-
Example Platform: KINOMEscan® by Eurofins DiscoverX.
-
Methodology (Competition Binding Assay):
-
Assay Components: The assay typically consists of three main components: (i) the kinase of interest, often tagged with DNA for quantification; (ii) an immobilized, active-site directed ligand; and (iii) the test compound (e.g., this compound).
-
Incubation: The kinase is incubated with the test compound at various concentrations.
-
Competition: The mixture is then applied to a solid support (e.g., beads) coated with the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: After washing away unbound components, the amount of kinase remaining bound to the solid support is quantified. In the KINOMEscan platform, this is done via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: A low amount of kinase detected on the support indicates strong binding by the test compound. By testing a range of compound concentrations, a dissociation constant (Kd) can be calculated for each kinase interaction. Results are often expressed as percent of control remaining, where a lower percentage signifies stronger binding.
-
Cellular Target Engagement Assays
These assays are crucial to confirm that the inhibitor binds to its intended target (IRE1α) in the complex environment of a living cell.
-
Objective: To verify target binding and estimate potency in a physiological context.
-
Example Platform: Cellular Thermal Shift Assay (CETSA).
-
Methodology (CETSA):
-
Treatment: Intact cells are treated with either the test inhibitor (this compound) or a vehicle control (e.g., DMSO).
-
Heating: The treated cell suspensions are aliquoted and heated to a range of temperatures using a thermocycler. Ligand binding typically stabilizes a protein, increasing its melting temperature.
-
Lysis & Separation: Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble IRE1α remaining at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A shift to a higher melting temperature for IRE1α in the inhibitor-treated samples compared to the control samples confirms target engagement. A dose-response CETSA can be performed to determine an apparent IC₅₀ in the cellular environment.
-
Orthogonal Enzymatic Assays
To confirm the functional consequence of binding, enzymatic assays measuring the inhibition of substrate phosphorylation or, in the case of IRE1α, RNA cleavage, are performed.
-
Objective: To measure the functional inhibition (IC₅₀) of the target kinase's activity.
-
Example Platform: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Methodology (Generic Kinase Activity):
-
Reaction Setup: A reaction is prepared containing the purified kinase (IRE1α), a specific substrate (e.g., a peptide or, for the RNase, a fluorescently labeled RNA hairpin mimicking the XBP1 cleavage site), ATP, and serial dilutions of the inhibitor (this compound).
-
Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.
-
Detection: A detection solution containing reagents that generate a FRET signal is added. For a kinase assay, this might be a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (if the substrate is biotinylated). Phosphorylation brings the donor (Europium) and acceptor (APC) into proximity, generating a FRET signal.
-
Data Analysis: The signal is measured on a plate reader. The inhibitor concentration that reduces the enzymatic activity by 50% (IC₅₀) is calculated from the dose-response curve.
-
Conclusion
This compound represents a sophisticated approach to modulating the UPR by selectively targeting IRE1α. Its high specificity for the IRE1α kinase domain, as determined by comprehensive profiling, is fundamental to its unique mechanism of action. By acting as a partial antagonist, this compound can segregate the adaptive and destructive arms of the IRE1α signaling pathway—a feat that would be impossible without exquisite selectivity.[8] For drug development professionals, the case of this compound underscores the critical importance of rigorous, multi-modal specificity testing to ensure that a compound's observed biological effects are due to on-target activity, thereby paving the way for safer and more effective therapeutics for ER stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Selectivity of Multikinase Inhibitors across the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [repository.cam.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. biorxiv.org [biorxiv.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Targeted Cancer Therapy: A Representative PARP Inhibitor Protocol for Cancer Cell Lines
Disclaimer: The term "PAIR2 treatment protocol" did not yield specific, established results in scientific literature. Therefore, this document provides a representative and detailed protocol for a common and relevant targeted cancer therapy strategy: the use of PARP (Poly (ADP-ribose) polymerase) inhibitors. This protocol is intended for researchers, scientists, and drug development professionals working with cancer cell lines.
Introduction
Targeted therapy represents a cornerstone of modern cancer treatment, focusing on specific molecular targets that are involved in the growth, progression, and spread of cancer. PARP inhibitors are a class of targeted therapy that has shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with mutations in BRCA1, BRCA2, or PALB2 genes. The principle behind their effectiveness is synthetic lethality, where the inhibition of two key pathways (in this case, PARP-mediated DNA repair and another compromised DNA repair pathway) leads to cell death, while the inhibition of only one of these pathways is not lethal.
These application notes provide detailed protocols for treating cancer cell lines with a representative PARP inhibitor, assessing its effects on cell viability and apoptosis, and analyzing key protein markers in the DNA damage response pathway.
Data Presentation
The following tables summarize representative quantitative data obtained from the described experimental protocols.
Table 1: IC50 Values of a Representative PARP Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | DNA Repair Gene Status | IC50 (µM) after 72h |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.5 |
| CAPAN-1 | Pancreatic Cancer | BRCA2 mutant | 1.2 |
| MCF-7 | Breast Cancer | BRCA wild-type | > 50 |
| PC-3 | Prostate Cancer | BRCA wild-type | > 50 |
Table 2: Apoptosis Induction by a Representative PARP Inhibitor (10 µM) after 48h Treatment
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MDA-MB-436 | 25.3 ± 2.1 | 15.8 ± 1.5 |
| CAPAN-1 | 18.9 ± 1.8 | 10.2 ± 1.1 |
| MCF-7 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| PC-3 | 4.5 ± 0.7 | 3.1 ± 0.6 |
Table 3: Protein Expression Changes in Response to a Representative PARP Inhibitor (10 µM) after 24h Treatment
| Cell Line | Relative Cleaved PARP Expression (fold change) | Relative γH2AX Expression (fold change) |
| MDA-MB-436 | 4.2 ± 0.4 | 5.8 ± 0.6 |
| CAPAN-1 | 3.1 ± 0.3 | 4.5 ± 0.5 |
| MCF-7 | 1.1 ± 0.2 | 1.3 ± 0.2 |
| PC-3 | 1.2 ± 0.1 | 1.5 ± 0.3 |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for maintaining and treating cancer cell lines with a PARP inhibitor.
-
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-436, CAPAN-1, MCF-7, PC-3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
PARP inhibitor stock solution (e.g., Olaparib, Talazoparib) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and western blot) at a predetermined density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the PARP inhibitor in culture medium from the stock solution.
-
Replace the medium in the culture plates with the medium containing the desired concentrations of the PARP inhibitor or vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the PARP inhibitor on cell proliferation and viability.
-
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Cells treated as described in Protocol 1 in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells and transfer them to a flow cytometry tube.
-
Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples using a flow cytometer within one hour.
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins.
-
Materials:
-
Cells treated as described in Protocol 1 in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualizations
Caption: PARP Inhibition Signaling Pathway.
Application Notes and Protocols for PAR-2 Inhibition in In Vivo Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR-2) has emerged as a critical mediator in the pathophysiology of atopic dermatitis (AD), playing a central role in inflammation, pruritus (itch), and skin barrier dysfunction. Its overexpression in AD lesions makes it a promising therapeutic target. These application notes provide an overview of the in vivo administration of PAR-2 inhibitors in murine models of atopic dermatitis, summarizing key quantitative data and detailing experimental protocols to guide preclinical research. The information is based on studies of the small-molecule inhibitor E6795, the pepducin PZ-235, and the natural compound Punicalagin.
Data Presentation: In Vivo Dosage and Administration of PAR-2 Inhibitors
The following tables summarize the quantitative data for the administration of various PAR-2 inhibitors in murine models.
Table 1: Small-Molecule PAR-2 Inhibitor - E6795
| Parameter | Oral Administration | Topical Administration |
| Inhibitor | E6795 | E6795 |
| Animal Model | Murine models of atopic dermatitis | Murine models of atopic dermatitis |
| Dosage | Not explicitly specified in reviewed literature | 2% cream |
| Route | Oral | Topical |
| Frequency | Not explicitly specified | Not explicitly specified |
| Observed Effects | Reduced transepidermal water loss (TEWL) | Improved barrier-related histology and pruritus |
| Reference | Preclinical evaluation of E6795[1] | Preclinical evaluation of E6795[1] |
Table 2: Pepducin-Based PAR-2 Inhibitor - PZ-235
| Parameter | Subcutaneous Administration |
| Inhibitor | PZ-235 |
| Animal Model | Murine models of dermatitis (oxazolone- and DNFB-induced), and filaggrin-deficient mice exposed to dust mite allergens |
| Dosage | 5 mg/kg |
| Route | Subcutaneous injection |
| Frequency | Daily |
| Observed Effects | Attenuated skin thickening, leukocyte infiltration, and reduced severity of skin lesions and itching[2][3] |
| Reference | [2][3] |
Table 3: Natural Compound PAR-2 Antagonist - Punicalagin
| Parameter | Oral Administration (in Psoriasis Model) |
| Inhibitor | Punicalagin (PU) |
| Animal Model | Imiquimod-induced psoriasis-like skin inflammation in BABL/c mice |
| Dosage | 150 and 250 mg/kg/day |
| Route | Oral |
| Frequency | Daily |
| Observed Effects | Attenuated psoriatic severity, reduced abnormal epidermal proliferation, and inflammatory factor expression[4] |
| Reference | [4] |
Experimental Protocols
Protocol 1: Induction of Atopic Dermatitis-like Skin Lesions in Mice using 2,4-Dinitrochlorobenzene (DNCB)
This protocol describes a common method for inducing a murine model of atopic dermatitis.
Materials:
-
BALB/c mice (6-8 weeks old)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone
-
Olive oil
-
Electric shaver
-
Pipettes and tips
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Hair Removal: Shave the dorsal skin of the mice using an electric shaver.
-
Sensitization Phase:
-
Prepare a 1% DNCB solution in an acetone:olive oil mixture (e.g., 4:1 v/v).
-
On day 0, topically apply 100-150 µL of 1% DNCB solution to the shaved dorsal skin.
-
-
Challenge Phase:
-
Prepare a 0.2% or 0.5% DNCB solution in the same vehicle.
-
Starting from day 7, challenge the sensitized skin by topically applying 100-150 µL of the lower concentration DNCB solution three times a week for several weeks.
-
-
Monitoring: Monitor the mice for the development of AD-like symptoms, including erythema, edema, excoriation, and dryness. The severity of the skin lesions can be scored using a standardized scoring system.
Protocol 2: Oral Administration of a Small-Molecule Inhibitor
This protocol provides a general guideline for the oral administration of a test compound.
Materials:
-
Test compound (e.g., E6795, Punicalagin)
-
Vehicle (e.g., 0.5% methylcellulose, corn oil)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Calculate the required dose for each mouse based on its body weight (mg/kg).
-
Administer the calculated volume of the formulation to the mouse via oral gavage.
-
-
Treatment Schedule: Administer the compound according to the study design (e.g., once daily) for the specified duration.
Protocol 3: Topical Administration of a Cream Formulation
This protocol outlines the topical application of a cream-based inhibitor.
Materials:
-
2% test compound cream (e.g., 2% E6795 cream)
-
Spatula or applicator
Procedure:
-
Application:
-
Apply a defined amount of the cream (e.g., 100 mg) evenly to the affected skin area of the mouse.
-
Gently rub the cream into the skin.
-
-
Treatment Schedule: Apply the cream as per the study protocol (e.g., once or twice daily) for the duration of the experiment.
Mandatory Visualizations
PAR-2 Signaling Pathway in Atopic Dermatitis
Caption: PAR-2 signaling cascade in atopic dermatitis.
Experimental Workflow: In Vivo Efficacy of a PAR-2 Inhibitor
Caption: Workflow for evaluating PAR-2 inhibitors in a DNCB-induced AD mouse model.
References
- 1. Targeting PAR-2 in atopic dermatitis: Preclinical evaluation of the novel inhibitor E6795 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR2 Pepducin-Based Suppression of Inflammation and Itch in Atopic Dermatitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. Oral administration of punicalagin attenuates imiquimod-induced psoriasis by reducing ROS generation and inflammation via MAPK/ERK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring IRE1α RNase Activity with PAIR2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). A key sensor and effector in this pathway is the inositol-requiring enzyme 1α (IRE1α), an ER-transmembrane protein with both kinase and endoribonuclease (RNase) domains. Upon ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. This activation has two primary outputs: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, which generates a potent transcription factor (XBP1s) that upregulates genes to alleviate ER stress, and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs, which can contribute to apoptosis under prolonged stress.[1][2][3][4]
The dual nature of IRE1α's RNase activity presents a challenge for therapeutic intervention in diseases associated with ER stress, such as cancer and neurodegenerative disorders. Complete inhibition of IRE1α RNase activity can block the adaptive XBP1 splicing pathway, while unchecked RIDD activity can be detrimental.
PAIR2 (Partial Antagonist of IRE1α RNase 2) is a potent and selective small molecule that offers a unique approach to modulating IRE1α activity.[5][6] As an ATP-competitive partial antagonist, this compound occupies the ATP-binding site of IRE1α's kinase domain, leading to a partial inhibition of its RNase activity.[6] This allows for the selective suppression of the destructive RIDD pathway while preserving the adaptive XBP1 splicing pathway.[7] These application notes provide detailed protocols for utilizing this compound to measure and dissect the two outputs of IRE1α RNase activity in a cellular context.
Signaling Pathway of IRE1α Activation
Caption: The IRE1α signaling pathway in the Unfolded Protein Response.
Experimental Workflow for Measuring IRE1α RNase Activity with this compound
Caption: Experimental workflow for assessing IRE1α RNase activity using this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on IRE1α RNase activity.
Table 1: In Vitro Inhibition of IRE1α Kinase and RNase Activity
| Compound | Kinase Inhibition IC50 (nM) | RNase Inhibition (XBP1 substrate) IC50 (nM) | Residual RNase Activity at Saturation |
| This compound | 15 | >1000 | ~75% |
| KIRA8 (Full Inhibitor) | 10 | 25 | <5% |
Table 2: Cellular Activity of this compound on IRE1α RNase Outputs
| Treatment Condition | XBP1 Splicing (% of Stressed Control) | RIDD Substrate 1 (CD59) mRNA Level (% of Stressed Control) | RIDD Substrate 2 (BLOC1S1) mRNA Level (% of Stressed Control) |
| Vehicle (Unstressed) | <5% | 100% | 100% |
| Vehicle (Stressed) | 100% | 25% | 30% |
| This compound (1 µM, Stressed) | 85% | 80% | 88% |
| KIRA8 (1 µM, Stressed) | 10% | 95% | 98% |
Experimental Protocols
Protocol 1: Measuring the Effect of this compound on XBP1 mRNA Splicing
This protocol details the steps to quantify the effect of this compound on IRE1α-mediated XBP1 mRNA splicing in cultured cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound (and a full IRE1α inhibitor like KIRA8 as a control)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for total and spliced XBP1, and a housekeeping gene
Procedure:
-
Cell Seeding: Plate cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Pre-treat cells with the desired concentrations of this compound, a full inhibitor (e.g., KIRA8), or vehicle (DMSO) for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) to the media.
-
Incubate for an appropriate time to induce XBP1 splicing (e.g., 4-8 hours).
-
-
RNA Isolation:
-
Wash cells with PBS and lyse them according to the RNA isolation kit manufacturer's protocol.
-
Purify total RNA and determine its concentration and purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
qPCR for XBP1 Splicing:
-
Prepare qPCR reactions using a master mix and primers specific for spliced XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of XBP1s mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Compare the levels of XBP1s in this compound-treated samples to the vehicle-treated stressed control.
-
Protocol 2: Assessing the Effect of this compound on RIDD Activity
This protocol describes how to measure the impact of this compound on the degradation of known RIDD substrate mRNAs.
Materials:
-
Same as Protocol 1
-
Primers for known RIDD substrates (e.g., CD59, BLOC1S1) and a housekeeping gene.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
RNA Isolation and cDNA Synthesis: Follow steps 3 and 4 from Protocol 1.
-
qPCR for RIDD Substrates:
-
Prepare qPCR reactions using a master mix and primers specific for the RIDD substrate(s) of interest and a housekeeping gene.
-
Run the qPCR reaction.
-
-
Data Analysis:
-
Calculate the relative expression of the RIDD substrate mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
A preservation of the mRNA level in the this compound-treated stressed sample compared to the vehicle-treated stressed sample indicates inhibition of RIDD.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a method to verify that a compound binds to its target protein in a cellular environment.[8][9][10][11] Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Antibody against IRE1α
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for 1 hour.
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in each sample.
-
Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using an antibody against IRE1α.
-
-
Data Analysis:
-
Quantify the band intensities for IRE1α at each temperature for both vehicle- and this compound-treated samples.
-
Plot the percentage of soluble IRE1α as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples confirms target engagement.
-
Logical Relationship of the this compound System
Caption: Logical relationship of this compound and full inhibitors on IRE1α RNase outputs.
References
- 1. scilit.com [scilit.com]
- 2. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PAIR2 in the Investigation of Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAIR2), a G protein-coupled receptor, has emerged as a significant modulator in the pathophysiology of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Activated by serine proteases such as trypsin and tryptase, this compound is implicated in inflammatory processes, insulin resistance, and lipid metabolism. These application notes provide a comprehensive overview of the role of this compound in metabolic diseases, detailing its signaling pathways and offering protocols for its study.
This compound Signaling Pathways in Metabolic Regulation
This compound activation initiates a cascade of intracellular signaling events through two primary pathways: the canonical Gαq-mediated pathway and the β-arrestin-mediated pathway. These pathways can have distinct and sometimes opposing effects on cellular metabolism.
Canonical Gαq Signaling Pathway
Upon activation by a protease, this compound couples to the Gαq subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is primarily associated with pro-inflammatory responses.
β-Arrestin-Mediated Signaling Pathway
This compound can also signal independently of G proteins through the recruitment of β-arrestins. This pathway has been shown to have significant implications in metabolic regulation. In adipocytes, this compound-mediated β-arrestin 2 recruitment can suppress the phosphorylation of Akt, a key molecule in the insulin signaling pathway, thereby contributing to insulin resistance.[1] Furthermore, this pathway can influence hepatic lipid metabolism. The interaction between this compound/β-arrestin and Akt can lead to the activation of FoxO1, which in turn upregulates the expression of PPARγ, a key regulator of lipogenesis. This cascade ultimately promotes hepatic steatosis.
Quantitative Data on this compound Modulation in Metabolic Diseases
The following tables summarize the quantitative effects of this compound modulation on various metabolic parameters as reported in preclinical studies.
Table 1: Effects of this compound Knockout on Metabolic Parameters in Aged Mice
| Parameter | Wild-Type (Aged) | This compound Knockout (Aged) | p-value | Reference |
| Body Weight (g) | 38.5 ± 1.5 | 42.1 ± 1.2 | p = 0.042 | [2][3][4] |
| Fat Mass (g) | 12.9 ± 1.1 | 16.2 ± 1.0 | p = 0.045 | [2][3][4] |
| Lean Body Mass (g) | 24.1 ± 0.8 | 24.5 ± 0.6 | p = 0.58 | [2][3][4] |
| Glucose Tolerance (AUC) | Higher | Lower | p = 0.0003 | [2][3][4] |
Table 2: Qualitative Effects of this compound Modulation in Models of Metabolic Disease
| Model | Intervention | Key Metabolic Outcomes | Reference |
| High-Fat Diet-Fed Mice | This compound Knockout | Reduced weight gain, improved insulin resistance. | [1] |
| High-Carbohydrate, High-Fat Diet-Fed Rats | This compound Antagonist (GB88) | Reduced body weight, visceral fat, and insulin resistance. | [5] |
| db/db Mice (Model of Type 2 Diabetes) | This compound Knockout (on High-Fat Diet) | Reduced triglyceride levels. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound in metabolic diseases are provided below.
Protocol 1: Induction of Metabolic Syndrome in Mice with a High-Fat Diet
This protocol describes the induction of obesity and insulin resistance in mice, creating a model to study metabolic disease.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with enrichment
-
Animal scale
Procedure:
-
Acclimatize mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: Control (standard chow) and HFD.
-
House mice individually or in small groups with ad libitum access to their assigned diet and water.
-
Monitor body weight and food intake weekly for 12-16 weeks.
-
At the end of the study period, mice on the HFD are expected to exhibit significant weight gain, adiposity, and insulin resistance compared to the control group.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is used to assess glucose clearance and insulin sensitivity.
Materials:
-
Fasted mice (typically 6 hours)
-
Sterile 20% glucose solution in saline
-
Glucometer and glucose test strips
-
Syringes and needles (27G)
-
Animal scale
-
Timer
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose concentration over time to determine the glucose tolerance curve. The area under the curve (AUC) is calculated for quantitative comparison.
Protocol 3: Intraperitoneal Insulin Tolerance Test (IPITT)
The IPITT is used to assess the response to exogenous insulin, a measure of insulin sensitivity.
Materials:
-
Fasted mice (typically 4-6 hours)
-
Humulin R (or other regular insulin) diluted in sterile saline (e.g., 0.75 U/kg body weight)
-
Glucometer and glucose test strips
-
Syringes and needles (27G)
-
Animal scale
-
Timer
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
-
Plot the percentage of initial blood glucose over time. A faster and more significant drop in blood glucose indicates greater insulin sensitivity.
Protocol 4: Measurement of Plasma Lipids
This protocol outlines the collection and analysis of plasma for lipid profiling.
Materials:
-
Fasted mice (overnight)
-
Micro-hematocrit tubes (heparinized)
-
Centrifuge
-
Commercial assay kits for triglycerides, total cholesterol, HDL, and LDL.
-
Spectrophotometer or plate reader
Procedure:
-
Fast mice overnight.
-
Collect blood via retro-orbital sinus or cardiac puncture into heparinized tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
Use commercial assay kits according to the manufacturer's instructions to determine the concentrations of triglycerides, total cholesterol, HDL, and LDL.
Conclusion
The study of this compound in metabolic diseases presents a promising avenue for the development of novel therapeutics. Its dual signaling capabilities through Gαq and β-arrestin pathways offer multiple points for targeted intervention. The protocols and data presented here provide a framework for researchers to investigate the intricate role of this compound in metabolic homeostasis and disease, with the ultimate goal of translating these findings into effective treatments for metabolic disorders.
References
- 1. Tissue factor-PAR2 signaling promotes diet-induced obesity and adipose inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Life without Proteinase Activated Receptor 2 (PAR2) Alters Body Composition and Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Functions of Protease-Activated Receptor 2 in Obesity, Diabetes, and Metabolic Syndrome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Lipid Accumulation through PAR2 Signaling in Diabetic Male Mice [e-enm.org]
Application Notes and Protocols for Investigating Protease-Activated Receptor 2 (PAR2) in Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor, has emerged as a significant modulator in the pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Activated by serine proteases like trypsin and mast cell tryptase, PAR2 exhibits a dual role, contributing to both neuroinflammation and neuroprotection depending on the cellular context. In glial cells, PAR2 activation predominantly drives pro-inflammatory responses, exacerbating neuronal damage. Conversely, neuronal PAR2 signaling can confer protection against neurotoxic insults. These application notes provide a comprehensive guide to utilizing PAR2 as a target for investigating the mechanisms of neurodegeneration and for the development of novel therapeutic strategies.
Data Presentation
PAR2 (F2RL1) Gene Expression in the Temporal Cortex of Alzheimer's Disease Patients
The following table summarizes the differential expression of the F2RL1 gene, which encodes for PAR2, in the temporal cortex of Alzheimer's disease (AD) patients compared to control subjects. The data is derived from the analysis of the publicly available microarray dataset GSE118553 from the Gene Expression Omnibus (GEO) database.
| Gene Symbol | Brain Region | Disease State | Fold Change | p-value | Dataset |
| F2RL1 | Temporal Cortex | Alzheimer's Disease | 1.2 | < 0.05 | GSE118553 |
Note: The fold change and p-value are representative of analyses of this dataset and may vary slightly depending on the statistical methods employed.
Signaling Pathways and Experimental Workflows
Pathogenic PAR2 Signaling in Microglia
In microglia, PAR2 activation is a key driver of neuroinflammation. The binding of proteases, such as tryptase released from mast cells, to PAR2 initiates a signaling cascade that results in the production and release of pro-inflammatory cytokines. This pathway contributes to a neurotoxic environment that can exacerbate neuronal cell death in neurodegenerative diseases.
Neuroprotective PAR2 Signaling in Neurons
In contrast to its role in microglia, PAR2 activation in neurons can be neuroprotective. This pathway is largely independent of the Gq-mediated calcium signaling and is thought to involve biased agonism and receptor internalization. The activation of this pathway can protect neurons from excitotoxicity and cell death induced by neurotoxic stimuli like amyloid-beta.
Experimental Protocols
Western Blotting for PAR2 Expression in Brain Tissue Lysates
Objective: To quantify the expression levels of PAR2 protein in brain tissue samples from neurodegenerative disease models compared to controls.
Materials:
-
Brain tissue (e.g., hippocampus, cortex)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-PAR2 polyclonal antibody (e.g., Novus Biologicals NBP2-11250)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Sample Preparation:
-
Homogenize frozen brain tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR2 antibody (diluted 1:500 - 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 - 1:10000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence Staining of PAR2 in Brain Sections
Objective: To visualize the cellular localization of PAR2 in different brain cell types (neurons, microglia, astrocytes) in neurodegenerative disease models.
Materials:
-
Formalin-fixed, paraffin-embedded or cryopreserved brain sections
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-PAR2 (e.g., Novus Biologicals NBP3-16555, dilution 1:500 - 1:2000)
-
Mouse anti-NeuN (for neurons)
-
Goat anti-Iba1 (for microglia)
-
Chicken anti-GFAP (for astrocytes)
-
-
Fluorescently-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594, etc.)
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections. For cryosections, bring to room temperature.
-
Perform antigen retrieval by heating sections in citrate buffer (e.g., in a steamer or water bath at 95-100°C for 20-30 minutes).
-
Allow sections to cool to room temperature.
-
-
Staining:
-
Wash sections with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with a cocktail of primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with a cocktail of appropriate fluorescently-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash sections three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
Image using a confocal or fluorescence microscope.
-
Quantitative Real-Time PCR (qRT-PCR) for PAR2 (F2RL1) mRNA Expression
Objective: To measure the relative mRNA expression levels of F2RL1 in brain tissue or isolated cell populations.
Materials:
-
Brain tissue or isolated cells (microglia, neurons)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
qPCR instrument
-
Primers for F2RL1 and a housekeeping gene (e.g., GAPDH, ACTB)
Human F2RL1 Primer Example (SYBR Green):
-
Forward: 5'-CTCATGCCACAGATCCCAAC-3'
-
Reverse: 5'-GCTGTCTTCCTCCTCCAAGG-3'
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from samples using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for F2RL1 and the housekeeping gene.
-
Calculate the relative expression of F2RL1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control group.
-
These protocols provide a foundation for investigating the role of PAR2 in neurodegenerative disorders. Optimization of specific parameters, such as antibody concentrations and incubation times, may be required depending on the specific reagents and experimental setup.
Application Notes and Protocols: Synergistic Targeting of the Unfolded Protein Response by Combining PAIR2 with PERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages protein folding homeostasis within the endoplasmic reticulum (ER). In various diseases, particularly cancer, the UPR is often hijacked by pathological cells to promote survival, proliferation, and resistance to therapy. The UPR is orchestrated by three main sensor proteins: inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Given their central role in disease pathology, inhibiting these UPR pathways presents a promising therapeutic strategy.
Recent advancements have led to the development of specific inhibitors for each UPR branch. PAIR2 has been identified as a potent and selective partial antagonist of the IRE1α RNase domain. This application note explores the rationale and provides detailed protocols for combining this compound with a PERK inhibitor to achieve synergistic therapeutic effects. Targeting multiple UPR branches simultaneously can prevent compensatory activation of parallel pathways and lead to a more robust and sustained anti-cancer response.
Signaling Pathways and Rationale for Combination
The UPR is activated when unfolded or misfolded proteins accumulate in the ER, leading to the dissociation of the chaperone protein BiP (also known as GRP78) from the three UPR sensors.
-
The IRE1α Pathway: Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
-
The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, this phosphorylation paradoxically promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the transcription factor CHOP.
Combining this compound, an IRE1α RNase antagonist, with a PERK kinase inhibitor offers a dual-pronged attack on the UPR. This combination is expected to prevent the adaptive responses mediated by both XBP1s and ATF4, thereby pushing cancer cells towards apoptosis.
Caption: UPR signaling pathways and points of inhibition by this compound and a PERK inhibitor.
Quantitative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from experiments combining this compound with a generic PERK inhibitor (PERKi) in a human cancer cell line (e.g., triple-negative breast cancer).
Table 1: Single Agent and Combination IC50 Values for Cell Viability
| Treatment | IC50 (µM) |
| This compound | 15.2 |
| PERK Inhibitor (PERKi) | 8.5 |
| This compound + PERKi (1:1 ratio) | 4.1 |
Table 2: Combination Index (CI) Values for this compound and PERKi
| Fa (Fraction affected) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.52 | Strong Synergy |
| 0.75 | 0.41 | Strong Synergy |
| 0.90 | 0.35 | Very Strong Synergy |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: Apoptosis Induction by this compound and PERKi Combination (48h Treatment)
| Treatment (at IC50) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5.2 ± 0.8 |
| This compound | 18.5 ± 2.1 |
| PERKi | 25.1 ± 3.5 |
| This compound + PERKi | 65.7 ± 5.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 values of single agents and their combination.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound and PERK inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound, the PERK inhibitor, and a fixed-ratio combination of both.
-
Treat the cells with the compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression.
-
Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response curves of the single agents and the combination.
Protocol 2: Western Blot Analysis of UPR Markers
This protocol is for assessing the inhibition of the IRE1α and PERK pathways.
Caption: Workflow for Western blot analysis of UPR markers.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-XBP1s, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat cells with this compound, the PERK inhibitor, or the combination for 24 hours. Include a positive control treated with an ER stress inducer like thapsigargin.
-
Lyse the cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the drug combination.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the PERK inhibitor, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
The combination of this compound with a PERK inhibitor represents a rational and promising strategy to overcome the adaptive mechanisms of the UPR in cancer cells. The provided protocols offer a framework for evaluating the synergistic effects of this combination, from initial cell viability screening to the mechanistic analysis of UPR pathway inhibition and apoptosis induction. This approach of dual UPR branch blockade holds significant potential for the development of more effective cancer therapies.
PAIR2: A Novel Tool for Dissecting Regulated IRE1-Dependent Decay (RIDD)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. A key sensor and effector of the UPR is the ER-resident transmembrane protein, Inositol-requiring enzyme 1 (IRE1). Upon activation by ER stress, IRE1's cytosolic domain exhibits both kinase and endoribonuclease (RNase) activity. This dual function governs two major downstream signaling branches: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s, and the degradation of a specific subset of mRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD). While XBP1s primarily orchestrates a pro-survival and adaptive response, RIDD has been implicated in both adaptive and pro-apoptotic outcomes depending on the cellular context.
Dissecting the distinct roles of XBP1 splicing and RIDD has been challenging due to their shared upstream activator, IRE1. The development of Partial Antagonists of IRE1α RNase (PAIRs) , particularly PAIR2 , provides a powerful chemical tool to uncouple these two IRE1α-mediated events. This compound is a potent and selective, ATP-competitive partial antagonist of the IRE1α RNase.[1] It is unique in its ability to selectively inhibit RIDD activity while preserving, and in some contexts even enhancing, XBP1 mRNA splicing.[2] This property makes this compound an invaluable tool for elucidating the specific downstream consequences of RIDD in various physiological and pathological conditions.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of the IRE1α kinase domain. This binding event allosterically modulates the conformation of the adjacent RNase domain. Unlike broad IRE1 inhibitors that suppress both XBP1 splicing and RIDD, this compound induces a specific conformational state in IRE1α that is permissive for the processing of XBP1 mRNA but inhibits the degradation of RIDD substrates.[3][4] This unique mechanism of action allows researchers to specifically probe the functional outputs of the RIDD pathway.
Signaling Pathway Diagram
Caption: IRE1α signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative effects of this compound on IRE1α activity, comparing it with a full inhibitor (KIRA8) where applicable. Data is adapted from Feldman HC, et al. Nat Chem Biol. 2021.
Table 1: In Vitro Inhibition of IRE1α Kinase and RNase Activity
| Compound | Kinase Activity IC50 (nM) | RNase Activity (RIDD substrate) % Inhibition at Saturation |
| This compound | 110 | ~80% (Partial) |
| KIRA8 | 3.2 | 100% (Complete) |
Table 2: Cellular Activity of this compound on XBP1 Splicing and RIDD
| Treatment Condition | XBP1 Splicing (% of ER stress control) | BLOC1S1 mRNA Levels (RIDD target, fold change vs. ER stress control) |
| ER Stress (Thapsigargin) | 100% | 1.0 |
| ER Stress + this compound (1 µM) | ~100% (Preserved) | ~2.5 (Inhibited decay) |
| ER Stress + KIRA8 (1 µM) | ~10% (Inhibited) | ~2.8 (Inhibited decay) |
Experimental Protocols
General Guidelines for Using this compound in Cell Culture
-
Solubility: this compound is typically dissolved in DMSO to prepare a stock solution. Refer to the manufacturer's data sheet for specific solubility information.
-
Concentration Range: Effective concentrations of this compound in cell culture generally range from 100 nM to 10 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions. A common starting concentration is 1 µM.
-
Treatment Time: The duration of this compound treatment will depend on the specific endpoint being measured. For analysis of mRNA levels (XBP1 splicing and RIDD targets), treatment times of 4-24 hours are typical.
-
Controls: It is essential to include appropriate controls in your experiments:
-
Vehicle control (e.g., DMSO).
-
Positive control for ER stress (e.g., thapsigargin, tunicamycin, or DTT).
-
A full IRE1 inhibitor (e.g., KIRA8) can be used to compare the effects of partial versus complete RNase inhibition.
-
Protocol 1: Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol allows for the assessment of IRE1α's splicing activity.
1. Cell Seeding and Treatment: a. Seed cells in a suitable culture plate and allow them to adhere overnight. b. Pre-treat cells with this compound at the desired concentration for 1-2 hours. c. Induce ER stress by adding an ER stress-inducing agent (e.g., 1 µM thapsigargin or 2 µg/mL tunicamycin). d. Incubate for the desired time (e.g., 4-8 hours).
2. RNA Isolation: a. Harvest cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit). b. Quantify RNA concentration and assess its purity.
3. Reverse Transcription (RT): a. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
4. PCR Amplification: a. Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms. b. Human XBP1 Primers:
- Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
- Reverse: 5'-GGGGCTTGGTATATATGTGG-3' c. Mouse XBP1 Primers:
- Forward: 5'-ACACGCTTGGGAATGGACAC-3'
- Reverse: 5'-CCATGGGAAGATGTTCTGGG-3'
5. Gel Electrophoresis: a. Resolve the PCR products on a 2.5-3% agarose gel. b. The XBP1u product will be larger than the XBP1s product (due to the presence of the 26 bp intron). c. Visualize the bands using a gel documentation system. The ratio of XBP1s to total XBP1 can be quantified using software like ImageJ.
Protocol 2: Analysis of RIDD Target mRNA Levels by qRT-PCR
This protocol measures the abundance of specific RIDD target mRNAs.
1. Cell Treatment and RNA Isolation: a. Follow steps 1a-d and 2a-b from Protocol 1.
2. cDNA Synthesis: a. Follow step 3a from Protocol 1.
3. Quantitative Real-Time PCR (qRT-PCR): a. Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for your RIDD target of interest (e.g., BLOC1S1, CD59) and a stable housekeeping gene (e.g., GAPDH, ACTB, RPL19). b. Human BLOC1S1 Primers:
- Forward: 5'-AGGGCTCCTTTCTGCCAGATT-3'
- Reverse: 5'-GCTCATCATTGCTGCCAACTG-3' c. Mouse Blos1 Primers:
- Forward: 5'-AAGCCTGAACGACTTGCTGA-3'
- Reverse: 5'-TCCCGTCTTGAGGTACTGCT-3' d. Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression. A rescue of the ER stress-induced downregulation of the RIDD target by this compound indicates inhibition of RIDD.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying RIDD using this compound.
Conclusion
This compound represents a significant advancement for researchers studying the Unfolded Protein Response. Its unique ability to selectively inhibit the RIDD branch of IRE1α signaling while leaving the adaptive XBP1 splicing pathway intact provides a previously unavailable level of specificity. By using this compound, in conjunction with appropriate controls, researchers can now more accurately define the physiological and pathophysiological roles of RIDD in a wide range of biological processes and disease models. These application notes and protocols provide a starting point for the successful implementation of this compound as a tool to further our understanding of ER stress signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The IRE1β-mediated unfolded protein response is repressed by the chaperone AGR2 in mucin producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Application Notes and Protocols for Protease-Activated Receptor 2 (PAR2) Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2), a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in various physiological and pathophysiological processes, including inflammation, pain, and metabolism.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin, mast cell tryptase, and coagulation factors.[2][3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[3] This unique activation mechanism makes PAR2 a compelling target for drug discovery.
These application notes provide an overview of key functional assays to investigate PAR2 signaling and screen for novel modulators. The protocols are designed to be a starting point for researchers to adapt to their specific experimental needs.
Principle of PAR2 Functional Assays
Upon activation, PAR2 can couple to multiple G protein signaling pathways, leading to a cascade of downstream cellular events. The primary transduction mechanism involves the Gq/G11 family, which activates phospholipase C (PLC), leading to inositol phosphate (IP) production and subsequent intracellular calcium mobilization.[4] PAR2 can also couple to G12/G13 to activate RhoA and to Gi/o to inhibit adenylyl cyclase and modulate ERK1/2 signaling.[4] Additionally, PAR2 activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, as well as initiating G protein-independent signaling.[1][3]
Functional assays for PAR2 are designed to quantify these downstream events, providing a measure of receptor activation or inhibition. Common readouts include intracellular calcium flux, β-arrestin recruitment, ERK1/2 phosphorylation, RhoA activation, and cyclic AMP (cAMP) accumulation.[1][4]
Key Functional Assays for PAR2
A summary of common functional assays for PAR2 is presented below, with typical agonists and their reported EC50 values.
| Assay Type | Principle | Common Agonist | Reported EC50 | Citation |
| Calcium Flux Assay | Measures the increase in intracellular calcium concentration upon Gq/11 pathway activation. | SLIGKV-NH2 | 1.67 x 10-6 M | [1] |
| β-Arrestin Recruitment Assay | Measures the translocation of β-arrestin to the activated receptor. | SLIGKV-NH2 | 4.83 x 10-6 M | [1] |
| ERK1/2 Phosphorylation Assay | Detects the phosphorylation of ERK1/2, a downstream target of multiple GPCR signaling pathways. | 2-f-LIGRLO-NH2 | ~2.5 µM (significant activation) | [5] |
| RhoA Activation Assay | Measures the activation of the small GTPase RhoA, downstream of G12/13 coupling. | LIGRLO | Not specified, but activation is observed. | [4] |
| cAMP Accumulation Assay | Measures the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels upon Gi/o pathway activation. | TFLLR (PAR1 agonist) shows inhibition; PAR2 agonists do not typically inhibit cAMP. | Not applicable for PAR2 activation. | [4] |
Experimental Protocols
Intracellular Calcium Flux Assay
This assay is a primary method for assessing PAR2 activation through the Gq/11 pathway.
Materials:
-
PAR2-expressing cells (e.g., HEK293, CHO, or commercially available Ready-to-Assay™ PAR2 cells).[6][7]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
PAR2 agonist (e.g., SLIGKV-NH2, Trypsin).
-
Microplate reader with fluorescence detection capabilities.
Protocol:
-
Cell Preparation:
-
Plate PAR2-expressing cells in a 96-well or 384-well black, clear-bottom microplate and culture overnight.
-
-
Dye Loading:
-
Remove culture medium and add the calcium-sensitive dye solution to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Assay Procedure:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add assay buffer to each well.
-
Place the plate in the microplate reader and record a baseline fluorescence reading.
-
Add the PAR2 agonist at various concentrations.
-
Continuously measure the fluorescence intensity for several minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline from the peak fluorescence.
-
Plot the ΔF against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
-
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for a PAR2 calcium flux assay.
β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated PAR2, a key event in receptor desensitization and signaling.
Materials:
-
Cells co-expressing PAR2 and a tagged β-arrestin (e.g., β-arrestin-GFP).
-
PAR2 agonist.
-
High-content imaging system or a plate reader capable of detecting protein translocation (e.g., BRET, FRET).
Protocol (using BRET):
-
Cell Preparation:
-
Co-transfect cells with PAR2 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., YFP).
-
Plate the transfected cells in a white, clear-bottom 96-well microplate.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Measure the baseline BRET signal.
-
Add the PAR2 agonist at various concentrations.
-
Measure the BRET signal over time.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the agonist concentration to determine the EC50.
-
Logical Diagram of β-Arrestin Recruitment
Caption: Agonist-induced PAR2 activation and β-arrestin recruitment.
PAR2 Signaling Pathways
The activation of PAR2 initiates multiple downstream signaling cascades. The diagram below illustrates the major pathways.
Caption: Major signaling pathways downstream of PAR2 activation.
Applications in Drug Development
The functional assays described are essential tools for the discovery and development of novel PAR2-targeting therapeutics.
-
High-Throughput Screening (HTS): Calcium flux and β-arrestin assays are amenable to HTS formats, enabling the rapid screening of large compound libraries to identify potential PAR2 agonists or antagonists.
-
Lead Optimization: A panel of functional assays is crucial for characterizing the potency and efficacy of lead compounds. Assessing activity across multiple signaling pathways can identify biased agonists, which preferentially activate one pathway over another, a desirable property for therapeutic development.
-
Mechanism of Action Studies: These assays help to elucidate the molecular mechanisms by which a compound exerts its effects on PAR2 signaling.
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate PAR2 function and accelerate the development of new drugs targeting this important receptor.
References
- 1. innoprot.com [innoprot.com]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eurofins Discoverx Ready-to-Assay PAR2 Receptor Frozen Cells, 2 Vials of | Fisher Scientific [fishersci.com]
- 7. Ready-to-Assay PAR2 Receptor Frozen Cells [discoverx.com]
Application Notes and Protocols: PAIR2 Solubility and Preparation for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAIR2 (Partial Antagonist of IRE1α RNase) is a potent and selective small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity. As a key regulator of the unfolded protein response (UPR), IRE1α plays a critical role in cellular stress responses, and its dysregulation is implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions. This compound offers a valuable tool for studying the nuanced roles of IRE1α signaling by selectively inhibiting its RNase function. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common in vitro studies.
This compound Solubility
The solubility of this compound is a critical factor for its effective use in in vitro experiments. While specific quantitative values should always be confirmed from the product data sheet provided by the supplier, the following table summarizes the known solubility information for this compound (CAS: 2771006-54-1).
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | ≥ 29.5 mg/mL (≥ 50 mM) | It is recommended to use ultrasonic treatment to aid dissolution. |
| Ethanol | Insoluble | Not a suitable solvent for creating stock solutions. |
| Water | Insoluble | Not a suitable solvent for creating stock solutions. |
Note: The solubility in DMSO is based on information available from chemical suppliers. It is standard practice to prepare a high-concentration stock solution in 100% DMSO, which can then be further diluted in aqueous buffers or cell culture media for working solutions.
Preparation of this compound for In Vitro Studies
Proper preparation of this compound solutions is essential for obtaining accurate and reproducible results in in vitro assays. The following protocols outline the steps for preparing stock and working solutions of this compound.
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 590.59 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 29.53 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath for 10-15 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
50 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform a serial dilution. For example, first, dilute the 50 mM stock solution to a 1 mM intermediate stock in sterile cell culture medium.
-
Final Dilution: Further dilute the intermediate or stock solution to the final desired concentration in the cell culture medium. For example, to achieve a final concentration of 10 µM in a 1 mL final volume, add 10 µL of a 1 mM intermediate stock.
-
Mixing: Gently mix the final working solution by pipetting up and down.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the this compound-treated samples (typically ≤ 0.5%).[1]
-
Application to Cells: Add the this compound working solution to your cells and proceed with the experiment.
Experimental Protocols for In Vitro Studies
This compound is primarily used to study the RNase activity of IRE1α. The two most common in vitro assays are the direct measurement of IRE1α RNase activity and the downstream analysis of XBP1 mRNA splicing.
Protocol 3: In Vitro IRE1α RNase Activity Assay
This protocol is adapted from established methods for measuring IRE1α RNase activity using a fluorescent substrate.
Materials:
-
Recombinant human IRE1α protein
-
Fluorescently labeled RNA substrate (e.g., a short RNA hairpin containing the XBP1 splice sites with a fluorophore and a quencher)
-
RNase-free water, buffers, and reagents
-
This compound working solutions at various concentrations
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well black plates suitable for fluorescence measurements
-
Fluorescence plate reader
Workflow:
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions using RNase-free reagents and water.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for testing.
-
Pre-incubation: In a 384-well plate, add the recombinant IRE1α protein to the assay buffer. Then, add the this compound dilutions (or vehicle control) to the wells. Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorescently labeled RNA substrate to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for your substrate. The cleavage of the RNA substrate by IRE1α separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates from the fluorescence data. Plot the rates against the this compound concentration to determine the IC50 value.
Protocol 4: XBP1 mRNA Splicing Assay in Cultured Cells
This protocol describes how to assess the effect of this compound on the splicing of XBP1 mRNA in cells treated with an ER stress-inducing agent.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound working solutions
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
PCR reagents and primers specific for XBP1
-
Restriction enzyme (e.g., PstI) that specifically cuts the unspliced XBP1 PCR product
-
Agarose gel electrophoresis system
Workflow:
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
ER Stress Induction: Add an ER stress-inducing agent (e.g., tunicamycin) to the cells and incubate for an appropriate time (e.g., 4-6 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol or a similar method.
-
Reverse Transcription and PCR: Synthesize cDNA from the extracted RNA and perform PCR using primers that flank the XBP1 splice site.
-
Restriction Digest: Digest the PCR products with a restriction enzyme (e.g., PstI) that has a recognition site only in the unspliced form of the XBP1 PCR product.
-
Gel Electrophoresis: Separate the digested PCR products on an agarose gel. The spliced XBP1 (XBP1s) will appear as a single, smaller band, while the unspliced XBP1 (XBP1u) will be cleaved into two smaller fragments.
-
Analysis: Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
This compound Signaling Pathway
This compound acts by binding to the ATP-binding pocket of IRE1α, which allosterically inhibits its RNase activity. This prevents the cleavage of target mRNAs, most notably the unconventional splicing of XBP1 mRNA.
These application notes and protocols are intended to serve as a guide for researchers using this compound in in vitro studies. For optimal results, it is recommended to consult the primary literature and the supplier's technical documentation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PAIR2 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with PAIR2, a selective partial antagonist of IRE1α RNase, in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a potent and selective small molecule inhibitor that partially antagonizes the RNase activity of IRE1α, a key sensor in the Unfolded Protein Response (UPR).[1][2] Maintaining this compound in a soluble state is critical for accurate and reproducible experimental results, as precipitation can lead to inaccurate concentration determination and reduced biological activity.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the likely causes?
Insolubility of small molecules like this compound in aqueous solutions can be attributed to several factors, including:
-
High Hydrophobicity: The chemical structure of this compound may contain hydrophobic moieties that are poorly solvated by water, leading to aggregation.
-
Low Polarity of the Solvent: Standard aqueous buffers may not have the optimal polarity to keep a hydrophobic compound in solution.
-
pH Effects: The charge state of this compound, if it has ionizable groups, can be influenced by the buffer pH, affecting its solubility.
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent will result in precipitation.
-
Temperature: Temperature can affect the solubility of small molecules, with some becoming less soluble at lower temperatures.
Q3: Can the formulation of this compound affect its solubility?
Yes, the initial formulation of the this compound stock solution is crucial. It is often recommended to dissolve hydrophobic small molecules in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock can then be diluted into the final aqueous experimental buffer. However, the final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid off-target effects.
Q4: How can I determine the solubility of this compound in my specific experimental conditions?
A simple method to assess solubility is to prepare a serial dilution of your this compound stock solution in the final assay buffer. After a short incubation period, visually inspect the solutions for any signs of precipitation or cloudiness. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of this compound in the supernatant using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Troubleshooting Guides
Issue: this compound precipitates upon dilution into my aqueous assay buffer.
Possible Cause 1: Low Solvent Polarity
-
Solution: Increase the polarity of your buffer by adding a small amount of a water-miscible organic co-solvent.
| Co-Solvent | Typical Starting Concentration | Notes |
| DMSO | 1-5% (v/v) | Ensure final concentration is compatible with your assay. |
| Ethanol | 1-5% (v/v) | Can be a good alternative to DMSO. |
| Polyethylene Glycol (PEG) | 1-10% (w/v) | Higher molecular weight PEGs can also reduce aggregation. |
Possible Cause 2: Unfavorable pH
-
Solution: If this compound has ionizable functional groups, systematically vary the pH of your buffer to find the optimal range for solubility. A pH screen is recommended.
Possible Cause 3: Aggregation
-
Solution: The addition of non-ionic detergents or other solubilizing agents can help prevent the aggregation of hydrophobic molecules.
| Additive | Typical Starting Concentration | Mechanism of Action |
| Tween-20 | 0.01-0.1% (v/v) | Non-ionic detergent that can reduce surface tension and hydrophobic interactions. |
| Triton X-100 | 0.01-0.1% (v/v) | Another common non-ionic detergent. |
| Cyclodextrins | 1-10 mM | Can encapsulate hydrophobic molecules, increasing their solubility. |
Issue: I'm seeing inconsistent results in my cell-based assays with this compound.
Possible Cause: Precipitation of this compound in cell culture media.
-
Solution: Cell culture media are complex aqueous solutions, and the presence of salts, proteins, and other components can affect the solubility of small molecules.
-
Pre-mix this compound: Before adding to the cells, pre-dilute the this compound stock in a small volume of media and visually inspect for precipitation.
-
Increase Serum Concentration: In some cases, the proteins in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds. Test if increasing the FBS concentration (if permissible for your experiment) improves consistency.
-
Use a Carrier Protein: Bovine serum albumin (BSA) can be used as a carrier protein to improve the solubility and delivery of hydrophobic molecules in cell culture.
-
Experimental Protocols
Protocol 1: Systematic Solubility Assessment of this compound
This protocol outlines a method for determining the approximate solubility of this compound in various buffer conditions.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare Test Buffers: Prepare a panel of buffers with varying pH, salt concentrations, and potential solubilizing additives as outlined in the tables above.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution into each of the test buffers. The final DMSO concentration should be kept constant across all wells.
-
Equilibration: Incubate the plate at the desired experimental temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Quantitative Analysis (Optional):
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength where this compound has a known extinction coefficient.
-
Alternatively, analyze the supernatant by HPLC to determine the concentration of soluble this compound.
-
Visualizations
References
Technical Support Center: Optimizing PAIR2 Concentration for Effective IRE1α Inhibition
Welcome to the technical support center for PAIR2, a selective partial antagonist of IRE1α's RNase activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive partial antagonist of the IRE1α kinase. By binding to the ATP-binding site, it partially inhibits the endoribonuclease (RNase) activity of IRE1α. This unique mechanism allows for the segregation of IRE1α's downstream signaling pathways. Specifically, this compound is designed to preserve the adaptive XBP1 mRNA splicing pathway, which is crucial for cell survival and function under ER stress, while inhibiting the destructive Regulated IRE1-Dependent Decay (RIDD) pathway, which can lead to apoptosis.[1]
Q2: What is the difference between a partial antagonist like this compound and a full antagonist of IRE1α?
A2: A full antagonist of IRE1α, such as KIRA8, completely inhibits both the kinase and RNase activities of IRE1α. This shuts down both the adaptive XBP1 splicing and the destructive RIDD pathways. In contrast, a partial antagonist like this compound fine-tunes IRE1α's activity. It still engages the ATP-binding site but only partially inhibits the RNase function. This selective inhibition preserves the beneficial XBP1 splicing while blocking the detrimental RIDD activity, offering a more nuanced approach to modulating the unfolded protein response (UPR).
Q3: What is a good starting concentration for this compound in cell culture experiments?
A3: A good starting point for this compound concentration in cell culture experiments is in the low micromolar range. Published studies have used related PAIR compounds, such as PAIR1, at concentrations around 20 µM to observe the desired partial inhibition of IRE1α. However, the optimal concentration is highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model system.
Q4: How can I confirm that this compound is effectively inhibiting IRE1α in my experiment?
A4: To confirm the efficacy of this compound, you should assess the downstream markers of IRE1α activity. The hallmark of successful partial antagonism by this compound is the preservation of X-box binding protein 1 (XBP1) splicing and the inhibition of RIDD targets. This can be measured by:
-
Western Blot: Probing for the spliced form of XBP1 (XBP1s) and phosphorylated IRE1α (p-IRE1α).
-
qPCR: Measuring the mRNA levels of XBP1s and known RIDD target genes. A successful experiment will show maintained or slightly reduced XBP1s levels and a significant reduction in the degradation of RIDD targets.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Inositol-requiring enzyme 1α (IRE1α) | [1] |
| Mechanism | ATP-competitive partial antagonist of the RNase domain | |
| Ki for IRE1α kinase | 8.8 nM | |
| Effect on XBP1 Splicing | Preserves adaptive splicing | |
| Effect on RIDD | Inhibits destructive decay |
Note: As of the latest literature review, a comprehensive table of IC50 values for this compound across a variety of cancer cell lines is not publicly available. The Ki value represents the binding affinity of this compound to the IRE1α kinase domain.
Comparison of IRE1α Inhibitors
| Inhibitor | Type | Effect on XBP1 Splicing | Effect on RIDD |
| This compound | Partial Antagonist | Preserved | Inhibited |
| KIRA8 | Full Antagonist (KIRA) | Inhibited | Inhibited |
| 4µ8C | RNase Inhibitor | Inhibited | Inhibited |
| STF-083010 | RNase Inhibitor | Inhibited | Inhibited |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No decrease in RIDD target gene expression | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the RNase activity responsible for RIDD. 2. Cell Line Insensitivity: The specific cell line may have a less prominent RIDD response or may be resistant to this compound. 3. Incorrect Timing of Analysis: The time point for measuring RIDD targets may not be optimal. | 1. Perform a Dose-Response Experiment: Titrate this compound over a range of concentrations (e.g., 1-50 µM) to find the optimal dose for RIDD inhibition in your cell line. 2. Confirm IRE1α Pathway Activation: Ensure that ER stress is adequately induced and the IRE1α pathway is active in your control cells. 3. Time-Course Experiment: Analyze RIDD target expression at multiple time points after this compound treatment. |
| Unexpected decrease in XBP1s levels | 1. High this compound Concentration: At very high concentrations, this compound may exhibit more complete inhibition of the RNase activity, mimicking a full antagonist. 2. Off-Target Effects: Although designed to be selective, at high concentrations, off-target effects on other kinases could indirectly affect the UPR. | 1. Lower this compound Concentration: Reduce the concentration of this compound to a range where partial antagonism is observed. Refer to your dose-response experiments. 2. Verify with a Full Antagonist: Compare the effect of this compound with a known full IRE1α inhibitor (e.g., KIRA8) to understand the dose-dependent shift in activity. |
| Significant cell death or toxicity | 1. High this compound Concentration: The concentration used may be cytotoxic to the specific cell line. 2. Prolonged Exposure: Continuous exposure to the inhibitor, even at a seemingly optimal concentration, might induce toxicity over time. 3. Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the UPR pathway. | 1. Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or WST-1) to determine the concentration of this compound that causes 50% cell death and work well below this concentration. 2. Reduce Exposure Time: Conduct shorter-term experiments to minimize toxicity. 3. Use a Lower, Non-toxic Concentration: If the effective concentration for IRE1α inhibition is close to the toxic concentration, a lower dose with a longer incubation time might be a viable alternative. |
| High variability between experiments | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response to ER stress and inhibitors. 2. Reagent Instability: Improper storage or handling of this compound can lead to degradation. | 1. Standardize Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and use fresh media for each experiment. 2. Proper Reagent Handling: Store this compound according to the manufacturer's instructions, typically as aliquots at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and establish a non-toxic working concentration range.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for p-IRE1α and XBP1s
Objective: To assess the effect of this compound on IRE1α phosphorylation and XBP1 splicing at the protein level.
Methodology:
-
Cell Treatment: Plate cells and treat with an ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IRE1α, total IRE1α, XBP1s, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
qPCR for XBP1s and RIDD Target Genes
Objective: To quantify the effect of this compound on the mRNA levels of spliced XBP1 and RIDD targets.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described for the western blot protocol. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for XBP1s, RIDD target genes (e.g., BLOC1S1, SCARA1), and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to calculate the relative fold change in gene expression compared to the control group.
Mandatory Visualizations
Caption: The IRE1α signaling pathway under ER stress.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
PAIR2 Stability in Solution: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with PAIR2 in solution. The information is intended for researchers, scientists, and drug development professionals to assist in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound instability in solution?
The most common indicators of this compound instability include the appearance of visible precipitates, an increase in solution turbidity or opalescence, a decrease in biological activity or binding affinity over time, and the detection of fragments or high molecular weight aggregates when analyzed by techniques such as SDS-PAGE or size-exclusion chromatography (SEC).
Q2: How can I prevent this compound from aggregating?
Aggregation of this compound can often be mitigated by optimizing the buffer conditions. Key parameters to consider include pH, ionic strength, and the use of specific additives. It is recommended to work with this compound within its optimal pH range and to screen different salt concentrations to identify conditions that minimize aggregation.[1] The addition of excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or specific amino acids (e.g., arginine, glycine) can also enhance stability.
Q3: What role does temperature play in this compound stability?
Temperature is a critical factor affecting the stability of this compound.[2] Elevated temperatures can lead to denaturation and aggregation, while freeze-thaw cycles can also compromise its integrity.[3] For short-term storage, it is generally advisable to keep this compound solutions on ice. For long-term storage, flash-freezing in a suitable cryoprotectant and storing at -80°C is often the preferred method. The optimal storage temperature should be determined empirically for your specific this compound construct and formulation.
Q4: Can the presence of contaminants affect this compound stability?
Yes, contaminants such as proteases or nucleases introduced during purification can lead to the degradation of this compound. The presence of microbial contamination can also alter buffer conditions and directly degrade the protein. It is crucial to use high-purity reagents, sterile techniques, and consider the inclusion of protease inhibitors in your purification and storage buffers.
Troubleshooting Guides
Issue 1: Visible Precipitation or Increased Turbidity of this compound Solution
Possible Causes:
-
Aggregation: The protein is self-associating to form insoluble aggregates.
-
Poor Solubility: The concentration of this compound exceeds its solubility limit in the current buffer.
-
Buffer Incompatibility: A component of the buffer is causing the protein to precipitate.[4]
Troubleshooting Steps:
-
Centrifugation: Pellet the precipitate by centrifugation and analyze both the supernatant and the pellet by SDS-PAGE to confirm the precipitate is this compound.
-
Buffer Optimization:
-
pH Screening: Test a range of pH values to identify the pH at which this compound is most soluble and stable.
-
Ionic Strength: Evaluate the effect of varying salt concentrations (e.g., NaCl, KCl) on solubility.[1][5]
-
Additive Screening: Introduce stabilizing excipients such as glycerol (5-20%), sugars, or non-detergent sulfobetaines.
-
-
Concentration Adjustment: Determine the maximum soluble concentration of this compound in your chosen buffer and work below this limit.
Issue 2: Loss of this compound Activity Over Time
Possible Causes:
-
Denaturation: The protein is losing its native three-dimensional structure.
-
Oxidation: Sensitive residues (e.g., methionine, cysteine) are being oxidized, affecting protein function.
-
Degradation: Proteolytic cleavage is occurring.
Troubleshooting Steps:
-
Structural Analysis: Use techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of this compound over time.
-
Redox Environment:
-
Add a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), to the buffer to prevent oxidation of cysteine residues.
-
If disulfide bonds are critical for activity, ensure a non-reducing environment.
-
-
Protease Inhibition: Incorporate a cocktail of protease inhibitors into your purification and storage buffers.
-
Storage Conditions: Re-evaluate storage temperature and consider storing aliquots at -80°C to minimize degradation.[3]
Quantitative Data Summary
The following tables provide examples of how to summarize quantitative data from stability studies.
Table 1: Effect of pH on this compound Aggregation
| pH | % Aggregation (by SEC) |
| 5.5 | 25.3 |
| 6.5 | 10.1 |
| 7.5 | 2.4 |
| 8.5 | 8.9 |
Table 2: Influence of Additives on this compound Thermal Stability (Tm)
| Additive (Concentration) | Melting Temperature (Tm) in °C |
| None (Control) | 52.1 |
| 150 mM Arginine | 55.8 |
| 10% Glycerol | 54.2 |
| 0.5 M Sucrose | 56.5 |
Experimental Protocols
Protocol: Assessing this compound Thermal Stability using Differential Scanning Fluorimetry (DSF)
Objective: To determine the melting temperature (Tm) of this compound under various buffer conditions as an indicator of its thermal stability.
Materials:
-
Purified this compound protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument
-
Buffer solutions to be tested
Methodology:
-
Prepare a master mix for each buffer condition containing the buffer, SYPRO Orange dye (final concentration of 5x), and purified this compound (final concentration of 2 µM).
-
Aliquot 20 µL of each master mix into triplicate wells of a 96-well qPCR plate.
-
Seal the plate securely.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature gradient from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the major unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
Visualizations
Caption: this compound degradation signaling pathway.
Caption: Experimental workflow for this compound stability analysis.
Caption: Logical troubleshooting flow for this compound instability.
References
- 1. Salt effects on protein stability: two-stranded alpha-helical coiled-coils containing inter- or intrahelical ion pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from PAIR2 experiments
Welcome to the technical support center for the PAIR2 (Paired-Antibody Interaction Reporter 2) system. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and navigate common challenges encountered during their this compound experiments.
Troubleshooting Guides
This section provides answers to specific issues you might encounter during your this compound experiments, helping you identify the cause and find a solution.
Q1: Why am I observing high variability between my replicate wells?
High variability in replicate data can be attributed to several factors, from inconsistent cell seeding to variations in incubation conditions.[1] One common issue is the "edge effect," where wells on the perimeter of the microplate behave differently due to increased evaporation.[1] This can alter the concentration of media components and test compounds, impacting data reliability.[1]
To address high variability, consider the following:
-
Optimize Cell Seeding: Ensure a single-cell suspension before plating to avoid cell clumping and uneven distribution.[1]
-
Standardize Incubation: Maintain consistent incubation times and temperatures across all plates.[1]
-
Consistent Plate Handling: Ensure uniform washing steps and avoid residual buffer in wells, which can dilute reagents.[1]
-
Mitigate Edge Effects: Fill outer wells with sterile water or media to create a humidity buffer. Using low-evaporation lids or sealing tapes can also minimize evaporation.[1]
Q2: My positive control shows a weak or no signal. What could be the problem?
A weak or absent signal in your positive control can indicate a number of issues with the experimental setup or reagents.
-
Antibody Issues:
-
Confirm that the antibodies have been stored correctly and have not expired.[2][3]
-
Ensure you are using the correct primary and secondary antibodies for your target proteins.[2][3]
-
If using fluorochrome-conjugated antibodies, particularly those with PE or APC, ensure they have not been frozen.[2][3]
-
-
Antigen Expression:
-
Reagent Concentrations:
-
Optimize the concentrations of your detection reagents to ensure a robust signal window.[1]
-
Q3: I'm seeing high background or non-specific staining in my negative control wells. What are the likely causes?
High background can mask the true signal from your protein interactions. The primary causes are often related to non-specific binding of antibodies or issues with the washing steps.
-
Non-Specific Antibody Binding:
-
Insufficient Washing:
-
Autofluorescence:
Frequently Asked Questions (FAQs)
Q1: What is the this compound technology and how does it work?
This compound (Paired-Antibody Interaction Reporter 2) is an advanced immunoassay designed to detect and quantify protein-protein interactions within a cellular context. The technology utilizes two distinct primary antibodies that recognize two proteins of interest. If these proteins are in close proximity, secondary antibodies, conjugated to unique DNA oligonucleotides, can be ligated to form a new DNA sequence. This sequence is then amplified and detected, providing a quantitative measure of the protein interaction.
Q2: How can I be sure that the interactions I'm detecting are real and not artifacts?
This is a critical question in protein-protein interaction studies. To validate your findings:
-
Use Appropriate Controls: Always include negative controls (e.g., cells that do not express one of the target proteins, or using an isotype control antibody) to ensure the signal is specific.
-
Orthogonal Validation: Verify your results with an alternative method, such as co-immunoprecipitation followed by Western blotting.[4]
-
Biological Context: The interaction should make sense within the known biological context of the proteins and the signaling pathway being studied.
Q3: My pathway analysis software gives me conflicting results with different datasets. Why does this happen?
Pathway analysis software can produce varying results due to several factors:
-
Annotation Errors: The genetic databases that these tools rely on can contain errors or outdated information.[5]
-
Software Versions: Different versions of the same software may use updated databases or algorithms, leading to different results from the same dataset.[5]
-
Incomplete Information: Our understanding of signaling pathways is constantly evolving, and the databases reflect this incomplete knowledge.[6]
It is crucial to be aware of these limitations and to use pathway analysis as a tool for hypothesis generation rather than a definitive answer.
Quantitative Data Summary
When interpreting your this compound results, it's helpful to organize your data in a structured manner. The following tables provide an example of how to present your quantitative data for clear comparison.
Table 1: Raw Luminescence Signal from this compound Assay
| Sample | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |
| Negative Control | 150 | 165 | 158 | 157.67 | 7.51 |
| Positive Control | 8500 | 8750 | 8620 | 8623.33 | 125.03 |
| Experimental Condition 1 | 4500 | 4350 | 4620 | 4490.00 | 135.28 |
| Experimental Condition 2 | 6200 | 6500 | 6340 | 6346.67 | 150.44 |
Table 2: Normalized this compound Interaction Signal
| Sample | Mean Signal | Background Subtracted | Normalized to Positive Control |
| Negative Control | 157.67 | 0.00 | 0.00% |
| Positive Control | 8623.33 | 8465.66 | 100.00% |
| Experimental Condition 1 | 4490.00 | 4332.33 | 51.18% |
| Experimental Condition 2 | 6346.67 | 6189.00 | 73.11% |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a general protocol for the this compound assay.
This compound Experimental Protocol
-
Cell Seeding:
-
Prepare a single-cell suspension of your cells of interest.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Treatment:
-
Treat the cells with your compounds of interest or vehicle control.
-
Incubate for the desired duration.
-
-
Fixation and Permeabilization:
-
Carefully remove the media from the wells.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Antibody Incubation:
-
Add the primary antibody cocktail (containing the two primary antibodies specific to the proteins of interest) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Add the secondary antibody cocktail (containing the oligo-conjugated secondary antibodies).
-
Incubate for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
-
Ligation and Amplification:
-
Add the ligation mix to each well and incubate for 30 minutes at 37°C.
-
Add the amplification mix containing a polymerase and detection probe.
-
Perform the amplification reaction according to the kit instructions (e.g., using a real-time PCR instrument).
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the this compound experimental workflow and a hypothetical signaling pathway that can be investigated using this technology.
Caption: A generalized workflow for the this compound protein-protein interaction assay.
Caption: A hypothetical signaling pathway illustrating a protein interaction target for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow cytometry troubleshooting [assay-protocol.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. Pathway Analysis Software: Annotation Errors and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects in Genome Editing
Disclaimer: The term "PAIR2" does not correspond to a standardly recognized genome editing system in the public domain. This guide provides information on mitigating off-target effects in the context of CRISPR-Cas based technologies, which may be relevant to your query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and assess off-target effects during their genome editing experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of genome editing?
Off-target effects refer to the unintended cleavage or modification of DNA at genomic loci that are not the intended target. These can arise when the CRISPR-Cas nuclease complex recognizes and binds to sequences that are similar to the intended on-target site.[1][2] Such unintended modifications can lead to undesired consequences, including gene disruption, chromosomal rearrangements, and other genomic instabilities, which are a significant concern for the safety and reliability of genome editing applications.[3][4]
Q2: What are the primary factors that contribute to off-target effects?
Several factors can influence the frequency of off-target events:
-
sgRNA Sequence: The specificity of the single-guide RNA is a critical determinant. sgRNAs that have homologous sequences elsewhere in the genome are more likely to induce off-target mutations.[5][6] The presence of mismatches between the sgRNA and the DNA sequence can be tolerated to some extent by the Cas nuclease, leading to off-target cleavage.[1]
-
Cas Nuclease Specificity: The intrinsic fidelity of the Cas enzyme plays a significant role. Wild-type Cas9, for example, can tolerate several mismatches between the sgRNA and the target DNA.[2]
-
Concentration and Duration of CRISPR-Cas Components: Prolonged expression or high concentrations of the Cas nuclease and sgRNA can increase the likelihood of off-target activity by providing more opportunities for the complex to bind to and cleave unintended sites.[7]
-
Chromatin Accessibility: The epigenetic state and chromatin structure of a genomic region can influence its susceptibility to off-target cleavage.
Q3: How can I design my sgRNA to minimize off-target effects?
Careful sgRNA design is a crucial first step in reducing off-target activity.
-
Utilize Design Tools: Employ computational tools and algorithms to design sgRNAs with high on-target activity and minimal predicted off-target sites.[2] These tools screen potential sgRNAs against the entire genome to identify those with the fewest potential off-target locations.
-
Mind the Mismatches: When selecting a target site, aim for a sequence that has minimal homology to other genomic regions. It is particularly important to avoid sequences with close matches that differ by only a few nucleotides.[8]
-
Consider sgRNA Length: Truncating the sgRNA to 17-18 nucleotides (from the standard 20) can sometimes reduce off-target effects without compromising on-target efficiency.[8]
Troubleshooting Guide
This guide addresses common issues encountered during genome editing experiments related to off-target effects.
| Problem | Possible Cause | Recommended Solution |
| High frequency of off-target mutations detected. | Poorly designed sgRNA with multiple homologous sites in the genome. | Redesign sgRNAs using updated prediction algorithms to select for guides with higher specificity scores.[2][9] |
| Use of wild-type Cas9 which has a higher tolerance for mismatches. | Switch to a high-fidelity Cas9 variant such as eSpCas9, SpCas9-HF1, or HypaCas9, which have been engineered to have reduced off-target activity.[1] | |
| Prolonged expression of CRISPR components from plasmid DNA. | Deliver the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex, or use mRNA for transient expression. This limits the time the editing machinery is active in the cell.[1][7] | |
| Inconsistent results and unexpected phenotypes. | Potential off-target effects disrupting unknown genes or regulatory elements. | Perform an unbiased, genome-wide off-target analysis using methods like GUIDE-seq, CIRCLE-seq, or DISCOVER-seq to identify all potential off-target sites.[1][10] |
| Difficulty in detecting low-frequency off-target events. | The detection method used is not sensitive enough. | Employ highly sensitive methods like CIRCLE-seq for in vitro detection or consider targeted deep sequencing of predicted off-target sites with high read depth.[1][11] |
Experimental Protocols & Methodologies
A critical aspect of mitigating off-target effects is the ability to accurately detect them. Below are conceptual workflows for common off-target detection methods.
Conceptual Workflow for Off-Target Detection
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthego.com [synthego.com]
- 3. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 4. So, CRISPR Doesn’t Cause All Those Off-target Effects After All? | Center for Genetics and Society [geneticsandsociety.org]
- 5. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. seqwell.com [seqwell.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: PAIR2 Degradation and Storage Best Practices
Notice: The term "PAIR2" is associated with two distinct proteins in scientific literature. To provide accurate and context-specific information, this support center is divided into two sections:
-
Section A: Rice Meiosis-Specific Protein this compound (involved in chromosome synapsis)
-
Section B: Human Protease-Activated Receptor 2 (PAR2) (a G protein-coupled receptor)
Please navigate to the section relevant to your research interests.
Section A: Rice Meiosis-Specific Protein this compound (HOMOLOGOUS PAIRING ABERRATION IN RICE MEIOSIS 2)
This section provides technical guidance for researchers working with the rice (Oryza sativa) meiotic protein this compound, a key factor in homologous chromosome pairing.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound protein in rice?
A1: this compound is a HORMA-domain protein that is essential for homologous chromosome synapsis during the first meiotic division (meiosis I) in rice.[1][2] It associates with the axial elements of chromosomes during the leptotene and zygotene stages of prophase I, playing a crucial role in bringing homologous chromosomes together.[1]
Q2: My this compound protein appears degraded on a Western blot after extraction from rice anthers. What could be the cause?
A2: Protein degradation during extraction from plant tissues is a common issue due to the release of proteases from vacuoles. To mitigate this, it is crucial to work quickly at low temperatures (4°C) and to include a protease inhibitor cocktail in your extraction buffer. Several protocols for protein extraction from rice young panicles have been evaluated, with a TCA/acetone/phenol extraction method showing good results for preserving protein integrity.
Q3: What are the recommended short-term and long-term storage conditions for purified recombinant this compound protein?
A3: For purified this compound, general protein storage best practices should be followed. For short-term storage (days to a week), keep the protein at 4°C in a suitable buffer. For long-term storage, it is recommended to aliquot the protein to avoid repeated freeze-thaw cycles and store at -80°C. The addition of glycerol to a final concentration of 20-50% can help to prevent denaturation upon freezing.
II. Troubleshooting Guide
Issue: Weak or no signal in immunolocalization of this compound on meiotic chromosomes.
| Possible Cause | Recommended Solution |
| Poor antibody penetration | Optimize the permeabilization step. Increase the duration or use a slightly higher concentration of detergent (e.g., Triton X-100) in your permeabilization buffer. |
| Antigen masking by fixation | The fixation step is critical. If using paraformaldehyde, you may need to perform an antigen retrieval step. Alternatively, try a different fixation method, such as methanol-acetone fixation. |
| Incorrect antibody dilution | Titrate your primary antibody to determine the optimal concentration. An antibody concentration that is too high can lead to high background, while one that is too low will result in a weak signal. |
| Degradation of the target protein | Ensure that the entire procedure, from tissue collection to fixation, is performed promptly to minimize protein degradation. |
| Incorrect developmental stage of anthers | This compound expression is tightly regulated during meiosis. Ensure you are collecting anthers at the correct stage (leptotene to pachytene) for maximal this compound localization on chromosomes. |
III. Experimental Protocols
1. Preparation of Rice Meiotic Chromosome Spreads
This protocol is adapted from methods for preparing pollen mother cell (PMC) chromosome spreads and is suitable for subsequent immunolocalization studies.
-
Materials:
-
Young rice panicles
-
Carnoy's fixative (6:3:1 ethanol:chloroform:acetic acid)
-
Aceto-carmine stain
-
60% acetic acid
-
Liquid nitrogen
-
Ethanol series (70%, 90%, 100%)
-
DAPI mounting medium
-
-
Procedure:
-
Fix young panicles in freshly prepared Carnoy's solution for 2-4 hours at room temperature.
-
Dissect florets to isolate anthers on a microscope slide.
-
Add a drop of aceto-carmine stain and gently chop the anthers to release the meiocytes.
-
Add 30 µl of 60% acetic acid and place the slide on a heating block at 50°C for 2 minutes.[3]
-
Place a coverslip over the sample and firmly press down with your thumb through a piece of filter paper to squash the meiocytes.[3]
-
Freeze the slide in liquid nitrogen for at least 5 minutes, then quickly flick off the coverslip with a razor blade.
-
Dehydrate the slide through an ethanol series (2 minutes each in 70%, 90%, and 100% ethanol).[3]
-
Air dry the slide and proceed with immunolocalization or mount with DAPI for immediate observation.
-
2. Immunolocalization of this compound on Meiotic Chromosomes
This is a general protocol that should be optimized for the specific primary antibody against this compound.
-
Materials:
-
Prepared meiotic chromosome spread slides
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-PAIR2)
-
Fluorescently labeled secondary antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
DAPI mounting medium
-
-
Procedure:
-
Incubate the slides in a blocking solution for 1 hour at room temperature in a humid chamber to prevent non-specific antibody binding.
-
Dilute the primary anti-PAIR2 antibody in the blocking buffer to its optimal concentration.
-
Incubate the slides with the primary antibody solution overnight at 4°C in a humid chamber.
-
Wash the slides three times for 5 minutes each with the wash buffer.
-
Dilute the fluorescently labeled secondary antibody (e.g., anti-rabbit IgG-Alexa Fluor 488) in the blocking buffer.
-
Incubate the slides with the secondary antibody solution for 1-2 hours at room temperature in the dark.
-
Wash the slides three times for 5 minutes each with the wash buffer in the dark.
-
Mount the slides with a DAPI-containing mounting medium to counterstain the DNA.
-
Visualize the slides using a fluorescence microscope.
-
IV. Logical Workflow
Section B: Human Protease-Activated Receptor 2 (PAR2)
This section provides technical support for researchers studying the G protein-coupled receptor, PAR2, which is involved in inflammation, pain, and other physiological processes.
I. Frequently Asked Questions (FAQs)
Q1: How is PAR2 activated?
A1: PAR2 is activated by proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin, mast cell tryptase, and coagulation factors.[4][5] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[4] PAR2 can also be activated by synthetic peptides that mimic this tethered ligand.
Q2: What are the major signaling pathways downstream of PAR2 activation?
A2: PAR2 couples to multiple G protein families, leading to diverse downstream signaling. The most well-characterized pathways include:
-
Gq/11 pathway: Activation of phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and subsequent release of intracellular calcium.
-
G12/13 pathway: Activation of RhoA, which is involved in cytoskeletal rearrangements.
-
β-arrestin pathway: Can lead to the activation of the MAP kinase cascade, including ERK1/2 phosphorylation.
Q3: I am observing high basal activity in my PAR2 signaling assays. What could be the reason?
A3: High basal activity can be due to several factors. The presence of endogenous proteases in your cell culture serum can activate PAR2. It is recommended to serum-starve your cells for several hours before stimulation. Additionally, ensure that your cell lysis buffers contain protease inhibitors to prevent artefactual activation during sample preparation.
II. Troubleshooting Guide
Issue: Inconsistent results in PAR2-mediated calcium flux assays.
| Possible Cause | Recommended Solution |
| Uneven dye loading | Ensure cells are washed properly before adding the calcium-sensitive dye and that the dye is evenly distributed across all wells. The use of a dispersing agent like Pluronic F-127 can help. |
| Cell health and density | Use cells at a consistent and optimal confluency (typically 80-90%). Over-confluent or unhealthy cells will respond poorly. |
| Receptor desensitization | PAR2 can be rapidly desensitized and internalized after activation. Ensure that you are measuring the initial calcium peak and that cells have not been pre-stimulated. |
| Agonist degradation | Prepare fresh dilutions of your peptide agonists for each experiment, as they can degrade over time, even when frozen. |
Issue: No or weak p-ERK signal on Western blot after PAR2 stimulation.
| Possible Cause | Recommended Solution |
| Suboptimal stimulation time | ERK phosphorylation is often transient. Perform a time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) to determine the peak phosphorylation time for your specific cell type. |
| Phosphatase activity | Immediately lyse cells in a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) after stimulation to preserve the phosphorylated state of ERK. |
| Low PAR2 expression | Confirm PAR2 expression in your cell line using RT-qPCR or by blotting for total PAR2. If expression is low, consider using a cell line known to express high levels of PAR2 or a transient transfection system. |
| Incorrect antibody usage | Use an antibody specifically validated for detecting phosphorylated ERK1/2. Ensure you are using the correct primary and secondary antibody dilutions and incubation times. |
III. Experimental Protocols
1. Calcium Flux Assay for PAR2 Activation
This protocol describes a method for measuring intracellular calcium changes in response to PAR2 agonism using a fluorescent plate reader.
-
Materials:
-
HEK293 cells stably expressing human PAR2
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PAR2 agonist (e.g., SLIGKV-NH2 or trypsin)
-
-
Procedure:
-
Seed the PAR2-expressing cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
On the day of the experiment, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the PAR2 agonist in a separate plate.
-
Place the cell plate in a kinetic fluorescence plate reader and measure the baseline fluorescence.
-
Program the instrument to inject the agonist and immediately begin recording fluorescence intensity over time to capture the calcium transient.[3]
-
2. Western Blot for ERK1/2 Phosphorylation
This protocol outlines the detection of phosphorylated ERK1/2 as a downstream readout of PAR2 activation.
-
Materials:
-
Cells expressing PAR2
-
PAR2 agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency. Serum-starve the cells for at least 4 hours prior to the experiment.
-
Stimulate the cells with the PAR2 agonist for the predetermined optimal time.
-
Immediately wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[6][7]
-
To normalize, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[7]
-
IV. Signaling Pathways
References
- 1. This compound is essential for homologous chromosome synapsis in rice meiosis I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insertional mutation in the rice this compound gene, the ortholog of Arabidopsis ASY1, results in a defect in homologous chromosome pairing during meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rice Meiotic Chromosome Spread Preparation of Pollen Mother Cells [bio-protocol.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PA-IR2 Treatment in Cells
Disclaimer: The term "PAIR2" is not a standard nomenclature for a single, universally recognized treatment. It may refer to different biological entities depending on the research context. This support center primarily addresses strategies to overcome resistance related to the Protease-Activated Receptor 2 (PAR2) signaling pathway , which is frequently implicated in therapeutic resistance. A brief clarification of other potential interpretations of "this compound" is provided below.
Disambiguation: Understanding "this compound"
Before proceeding, it is crucial to identify the specific "this compound" relevant to your research:
-
Protease-Activated Receptor 2 (PAR2): A G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and cancer. Its activation can lead to resistance to therapies like EGFR inhibitors. This is the focus of this guide.
-
This compound gene (in rice): Essential for homologous chromosome synapsis during meiosis I in rice. This is unrelated to therapeutic resistance in mammalian cells.
-
This compound (IRE1α RNase antagonist): A research compound that acts as a partial antagonist of IRE1α RNase. Resistance mechanisms to this specific molecule are not yet widely documented in published literature.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to our primary cancer therapeutic after prolonged treatment. Could PAR2 signaling be involved?
A1: Yes, upregulation and activation of the PAR2 signaling pathway is a documented mechanism of acquired resistance to several cancer therapies, including EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and osimertinib in non-small-cell lung cancer (NSCLC) and chemotherapies like doxorubicin in colon cancer.[1][2][3][4] Activation of PAR2 can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), thereby bypassing the inhibitory effects of your primary drug and promoting cell survival and proliferation.[1][3]
Q2: What are the key molecular players in PAR2-mediated drug resistance?
A2: The primary mechanism involves the activation of PAR2 by proteases in the tumor microenvironment. This triggers a signaling cascade that often involves:
-
β-arrestin: This scaffold protein is crucial for PAR2-mediated EGFR transactivation.[1][3]
-
EGFR: PAR2 activation leads to the phosphorylation and activation of EGFR, even in the presence of EGFR inhibitors.[1][3]
-
ERK (Extracellular signal-regulated kinase): A key downstream effector of the PAR2-EGFR axis, promoting cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[1][3]
-
Slug: A transcriptional factor that is a key mediator of EMT, which is associated with increased cell motility, invasion, and drug resistance.[5]
Q3: How can we confirm if PAR2 upregulation is the cause of resistance in our cell lines?
A3: You can investigate the role of PAR2 in your resistant cell lines through a series of experiments:
-
Expression Analysis: Compare PAR2 mRNA and protein levels between your parental (sensitive) and resistant cell lines using qPCR and Western blotting. A significant upregulation in resistant cells suggests PAR2 involvement.[2][3]
-
Functional Assays with PAR2 Inhibition: Treat your resistant cells with a PAR2 antagonist (e.g., P2pal-18S) in combination with your primary therapeutic. A restoration of sensitivity to the primary drug would strongly indicate that PAR2 signaling is a key resistance mechanism.[1][3]
-
Knockdown Experiments: Use siRNA or shRNA to knockdown PAR2 expression in your resistant cells. If PAR2 knockdown re-sensitizes the cells to your primary treatment, it confirms the role of PAR2 in the observed resistance.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| No change in cell viability after co-treatment with a PAR2 inhibitor and the primary drug. | The resistance mechanism may be independent of PAR2 signaling. | 1. Confirm PAR2 expression in your cell line. 2. Validate the activity of your PAR2 inhibitor. 3. Investigate other known resistance mechanisms for your primary drug. |
| Inconsistent results in PAR2 expression analysis between qPCR and Western blot. | 1. Post-transcriptional regulation of PAR2. 2. Antibody inefficiency. 3. Issues with sample preparation. | 1. Ensure high-quality RNA and protein lysates. 2. Validate your PAR2 antibody with positive and negative controls. 3. Consider performing immunoprecipitation to confirm protein identity. |
| Difficulty in achieving significant PAR2 knockdown with siRNA. | 1. Low transfection efficiency. 2. Rapid protein turnover. 3. Ineffective siRNA sequence. | 1. Optimize transfection protocol (e.g., lipid reagent, cell density). 2. Test multiple siRNA sequences targeting different regions of the PAR2 mRNA. 3. Consider using a lentiviral-based shRNA system for stable knockdown. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PAR2 and Downstream Signaling Proteins
Objective: To determine the protein levels of PAR2, phosphorylated EGFR (p-EGFR), and phosphorylated ERK (p-ERK) in sensitive and resistant cell lines.
Methodology:
-
Cell Lysis: Lyse parental and resistant cells (with and without treatment) and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAR2, p-EGFR, total EGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the protein expression levels and normalize to the loading control.
Protocol 2: Cell Viability Assay to Assess Re-sensitization
Objective: To evaluate the effect of a PAR2 inhibitor on the sensitivity of resistant cells to the primary therapeutic.
Methodology:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells in triplicate with a serial dilution of the primary therapeutic, both in the presence and absence of a fixed concentration of a PAR2 inhibitor. Include DMSO-treated wells as a control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values and compare between the different treatment groups.
Signaling Pathways and Workflows
References
- 1. Targeting PAR2 Overcomes Gefitinib Resistance in Non-Small-Cell Lung Cancer Cells Through Inhibition of EGFR Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAR2 Overcomes Gefitinib Resistance in Non-Small-Cell Lung Cancer Cells Through Inhibition of EGFR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting PAR2 Overcomes Gefitinib Resistance in Non-Small-Cell Lung Cancer Cells Through Inhibition of EGFR Transactivation [frontiersin.org]
- 4. Protease-activated receptor 2 attenuates doxorubicin-induced apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 induces migration and promotes Slug-mediated epithelial-mesenchymal transition in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining PAIR2 Delivery Methods for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively deliver PAIR2, a potent and selective partial antagonist of the IRE1α RNase, in in vivo research settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an ATP-competitive partial antagonist of the IRE1α RNase. It occupies the ATP-binding site of IRE1α, which leads to partial inhibition of its RNase activity. This selective action allows for the preservation of the adaptive XBP1 mRNA splicing, a crucial component of the unfolded protein response (UPR), while inhibiting the destructive regulated IRE1α-dependent decay (RIDD) of other mRNAs.[1] This modulation of the UPR makes this compound a valuable tool for studying diseases associated with endoplasmic reticulum (ER) stress.
Q2: What are the common challenges in delivering this compound and other small molecule inhibitors in vivo?
A2: The primary challenges with in vivo delivery of small molecule inhibitors like this compound include poor solubility, suboptimal pharmacokinetic profiles (e.g., rapid metabolism and clearance), and potential off-target effects.[2] Ensuring adequate bioavailability at the target tissue is crucial for observing a therapeutic effect. The choice of vehicle, route of administration, and dosing regimen are critical factors that need to be optimized for each specific inhibitor and animal model.
Q3: How do I choose an appropriate vehicle for this compound?
A3: The selection of a vehicle for this compound should be based on its solubility and the intended route of administration. For the closely related IRE1α inhibitors, KIRA7 and KIRA8, successful in vivo studies have utilized a vehicle consisting of 3% ethanol, 7% Tween-80, and 90% normal saline for intraperitoneal (i.p.) injection.[3] Another reported formulation for KIRA8 is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] These formulations provide a good starting point for developing a suitable vehicle for this compound. It is essential to perform small-scale solubility and stability tests before preparing a large batch for your in vivo study.
Q4: What are the recommended routes of administration for this compound in animal models?
A4: Systemic administration, such as intraperitoneal (i.p.) injection, has been successfully used for IRE1α inhibitors like KIRA7 and KIRA8 in mice.[3][4] The choice of administration route will depend on the specific research question, the target organ, and the desired pharmacokinetic profile. Other potential routes for small molecules include oral gavage (p.o.), intravenous (i.v.), and subcutaneous (s.c.) injection. The optimal route for this compound should be determined based on preliminary pharmacokinetic and efficacy studies.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable levels of this compound in plasma or target tissue. | Poor bioavailability due to suboptimal formulation or administration route. | - Prepare a fresh formulation of this compound and visually inspect for any precipitation. - Test alternative vehicle compositions to improve solubility. - Consider a different route of administration (e.g., intravenous injection for initial studies to bypass absorption barriers). - Perform a pilot pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. |
| Inconsistent or lack of therapeutic effect despite detectable this compound levels. | Inadequate target engagement. Suboptimal dosing regimen. | - Perform a dose-response study to identify the optimal therapeutic dose of this compound. - Assess target engagement by measuring downstream markers of IRE1α activity (e.g., XBP1 splicing) in the target tissue at different time points after this compound administration. - Adjust the dosing frequency based on the half-life of this compound to maintain therapeutic concentrations. |
| Observed toxicity or adverse effects in the animal model. | Off-target effects of this compound. Vehicle-related toxicity. | - Reduce the dose of this compound and re-evaluate efficacy and toxicity. - Administer the vehicle alone to a control group of animals to rule out vehicle-induced toxicity. - If off-target effects are suspected, consider using a structurally distinct IRE1α inhibitor as a control. |
| Precipitation of this compound in the formulation upon storage. | Poor stability of the formulation. | - Prepare fresh formulations immediately before each use. - Store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and dilute into the final vehicle on the day of the experiment. - Evaluate the stability of the formulation at the intended storage temperature over time. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from successful in vivo studies with the structurally related IRE1α inhibitor, KIRA8.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Prepare the final this compound formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 2 mg/mL solution, add 40 µL of a 50 mg/mL this compound stock solution to 960 µL of the vehicle.
-
Ensure homogeneity: Vortex the final formulation thoroughly to ensure a homogenous suspension. Visually inspect for any precipitation. If precipitation occurs, sonication may be attempted to aid dissolution.
-
Administration: Administer the freshly prepared this compound formulation to mice via intraperitoneal injection at the desired dosage (e.g., a starting dose of 5-50 mg/kg can be considered based on data from related compounds).[3][4]
Protocol 2: Assessment of Target Engagement - XBP1 Splicing Assay
This protocol allows for the evaluation of this compound's effect on its direct target, IRE1α, by measuring the splicing of X-box binding protein 1 (XBP1) mRNA.
Materials:
-
Tissue samples from this compound- and vehicle-treated animals
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents (including primers specific for spliced and unspliced XBP1)
-
Agarose gel electrophoresis system
Procedure:
-
Tissue Collection and RNA Extraction: At a predetermined time point after the final dose of this compound, euthanize the animals and collect the target tissue. Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution. Extract total RNA from the tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced and spliced forms of XBP1.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
-
Quantification: Quantify the intensity of the bands corresponding to the spliced and unspliced XBP1 to determine the percentage of XBP1 splicing. A reduction in the ratio of spliced to unspliced XBP1 in the this compound-treated group compared to the vehicle-treated group indicates target engagement.
Quantitative Data
Specific pharmacokinetic data for this compound is not yet publicly available. However, data from closely related IRE1α inhibitors can provide a useful reference for experimental design.
Table 1: In Vivo Administration Parameters for IRE1α Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Vehicle | Reference |
| KIRA7 | Mouse | 5 mg/kg/day | Intraperitoneal (i.p.) | 3% ethanol, 7% Tween-80, 90% normal saline | [3] |
| KIRA8 | Mouse | 50 mg/kg/day | Intraperitoneal (i.p.) | 3% ethanol, 7% Tween-80, 90% normal saline | [3] |
| KIRA8 | Mouse | 50 mg/kg/day | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Researchers should perform their own pharmacokinetic studies to determine the specific parameters for this compound in their chosen animal model.
Visualizations
IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway under ER stress and its modulation by this compound.
Experimental Workflow for In Vivo this compound Delivery and Analysis
Caption: A generalized workflow for in vivo studies with this compound.
Troubleshooting Logic for In Vivo this compound Experiments
References
Addressing variability in PAIR2 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in PAIR2 experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound experimental system?
A1: The this compound (Protein-protein Association and Interaction Reporter 2) system is a proprietary technology designed for the in-vivo or in-vitro detection and quantification of protein-protein interactions. It is commonly used for validating predicted interactions, screening for novel interaction partners, and characterizing the effects of mutations or small molecules on protein complex formation.
Q2: What are the most common sources of variability in this compound experiments?
A2: Variability in this compound experimental outcomes can arise from several factors, including:
-
Biological Variability: Inherent differences between cell lines, tissue samples, or organisms.
-
Reagent Quality: Inconsistent performance of antibodies, enzymes, or substrates.
-
Experimental Technique: Minor deviations in protocol execution, such as incubation times, temperatures, and washing steps.
-
Data Analysis: Subjectivity in data interpretation and inconsistencies in the application of statistical methods.
Q3: How can I minimize variability in my this compound experiments?
A3: To minimize variability, it is crucial to:
-
Standardize Protocols: Adhere strictly to the validated experimental protocols.
-
Use High-Quality Reagents: Source reagents from reputable suppliers and perform quality control checks.
-
Include Proper Controls: Always include positive, negative, and internal controls in your experiments.
-
Automate where Possible: Use automated liquid handling systems for repetitive pipetting steps.
-
Ensure Consistent Data Analysis: Establish a clear and objective data analysis pipeline.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask true positive signals and lead to false-positive results.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | - Increase the number and duration of wash steps.[1] - Use a higher concentration of blocking agents (e.g., BSA or non-fat dry milk). - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise. |
| Contaminated reagents | - Use fresh, sterile buffers and solutions. - Filter-sterilize all buffers. |
| Insufficient blocking | - Increase the blocking incubation time.[2] - Test different blocking agents. |
| Cellular autofluorescence | - Use a quenching agent like Sudan Black B for tissue samples.[3] |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one of the core components of the assay.
| Potential Cause | Recommended Solution |
| Low protein expression | - Confirm protein expression levels using Western blot or another independent method. - Consider overexpressing the target proteins if endogenous levels are too low. |
| Inefficient antibody binding | - Use an antibody that is validated for the specific application (e.g., immunoprecipitation). - Ensure the antibody epitope is accessible in the native protein conformation. |
| Disruption of protein-protein interaction | - Use a milder lysis buffer to preserve protein complexes.[4] - Optimize the salt concentration in the wash buffers. |
| Inactive enzyme or substrate | - Check the expiration dates of all reagents. - Store enzymes and substrates at the recommended temperatures. |
Issue 3: Inconsistent Results Between Replicates
Poor reproducibility can undermine the validity of your findings.
| Potential Cause | Recommended Solution |
| Pipetting errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to be added to multiple wells. |
| Temperature fluctuations | - Ensure consistent incubation temperatures using a calibrated incubator or water bath. |
| Variability in cell culture | - Use cells from the same passage number for all replicates. - Ensure uniform cell density and health across all samples. |
| Inconsistent data acquisition | - Use the same instrument settings (e.g., exposure time, gain) for all measurements. |
Data Presentation
Table 1: Effect of Antibody Concentration on Signal-to-Noise Ratio
This table provides an example of how to present data from an antibody titration experiment to optimize the signal-to-noise ratio in a this compound assay.
| Antibody Concentration (µg/mL) | Mean Signal Intensity (Positive Control) | Mean Signal Intensity (Negative Control) | Signal-to-Noise Ratio |
| 0.5 | 1500 | 800 | 1.88 |
| 1.0 | 3500 | 950 | 3.68 |
| 2.0 | 6200 | 1100 | 5.64 |
| 4.0 | 6500 | 2500 | 2.60 |
Table 2: Comparison of Lysis Buffers for Protein Complex Preservation
This table illustrates how to compare different lysis buffers for their ability to maintain a specific protein-protein interaction.
| Lysis Buffer | Bait Protein Pulldown (Relative Units) | Co-precipitated Protein (Relative Units) | Interaction Strength (Co-precipitated/Bait) |
| RIPA | 100 | 25 | 0.25 |
| NP-40 | 95 | 65 | 0.68 |
| Triton X-100 | 98 | 58 | 0.59 |
| CHAPS | 85 | 75 | 0.88 |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for this compound
This protocol outlines the key steps for performing a Co-IP experiment as part of the this compound workflow.
-
Cell Lysis:
-
Harvest 1 x 10^7 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).[5]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add 2-4 µg of the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer (lysis buffer with a lower detergent concentration).
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes by adding 50 µL of 1X SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Figure 1. Simplified MAPK signaling pathway.
Figure 2. Canonical Wnt signaling pathway.
Experimental Workflow Diagram
Figure 3. General experimental workflow for the this compound system.
References
How to confirm PAIR2 is occupying the IRE1α ATP-binding site
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working to confirm that the compound PAIR2 occupies the ATP-binding site of IRE1α.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound, and why is confirming its binding site important?
This compound is a potent and selective partial antagonist of the IRE1α RNase domain.[1] It functions as an ATP-competitive kinase inhibitor.[2][3] Confirming that this compound occupies the ATP-binding site is crucial for several reasons:
-
Mechanism of Action: It validates that this compound's effects on IRE1α's kinase and RNase activities are due to direct competition with ATP, rather than binding to an allosteric site.
-
Specificity: It helps differentiate its mechanism from other types of IRE1α inhibitors, such as those that directly target the RNase domain.[4]
-
Drug Development: For structure-based drug design, knowing the precise binding location is essential for optimizing compound affinity, selectivity, and pharmacological properties.
Q2: What are the key experimental strategies to confirm this compound occupies the IRE1α ATP-binding site?
There are three main categories of experiments to robustly confirm binding site occupancy:
-
Biochemical Assays: Direct measurement of the inhibitor's effect on the enzyme's kinase activity in a purified system.
-
Cell-Based Target Engagement Assays: Confirmation of binding within a physiological cellular context.
-
Structural Biology Methods: Direct visualization of the inhibitor-protein interaction at atomic resolution.
Below is a recommended workflow for validating the binding site.
Caption: Workflow for confirming this compound's binding site.
Troubleshooting Guide: Experimental Protocols
Method 1: In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the ATP-dependent autophosphorylation of purified IRE1α.
Q: How do I perform an in vitro kinase assay for IRE1α?
A: The goal is to measure the inhibition of IRE1α's kinase activity by this compound, which competes with ATP.[2] A common method is a radiolabel-based assay or a luminescence-based assay like the Transcreener® ADP² Assay.[5]
Experimental Protocol: Radiolabel Kinase Assay
-
Reagents & Buffers:
-
Purified recombinant IRE1α cytoplasmic domain (IRE1α*).
-
Kinase Buffer: 20 mM HEPES, 50 mM KCl, 1 mM MgCl₂, 1 mM DTT, 0.05% Triton X-100, pH 7.5.[2]
-
This compound stock solution in DMSO.
-
[γ-³²P] ATP.
-
-
Procedure: a. Prepare serial dilutions of this compound (e.g., starting from 60 μM with three-fold dilutions).[2] b. In a microplate, incubate the purified IRE1α* with the different concentrations of this compound in Kinase Buffer for 30 minutes at room temperature.[2] Include a DMSO-only control. c. Initiate the kinase reaction by adding 10 μCi of [γ-³²P] ATP.[2] d. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 23-30°C.[2][5] e. Stop the reaction by adding SDS-PAGE loading buffer. f. Separate the reaction products by SDS-PAGE. g. Visualize the phosphorylated IRE1α* using autoradiography and quantify the band intensity.
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ or the inhibitor constant (Ki).
-
Q: My kinase assay shows weak or no inhibition. What went wrong?
A: Here are common troubleshooting steps:
-
Enzyme Activity: Ensure your purified IRE1α* is active. Run a positive control without any inhibitor to confirm robust autophosphorylation. IRE1α can be sensitive to freeze/thaw cycles.[6]
-
ATP Concentration: The apparent IC₅₀ of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. Use an ATP concentration at or near its Michaelis constant (Km) for sensitive detection of competitive inhibitors.[5]
-
Inhibitor Solubility: this compound may precipitate at high concentrations. Ensure it is fully dissolved in DMSO and that the final DMSO concentration in the assay is low (typically ≤1%) to avoid artifacts.[6]
-
Incubation Time: A 30-minute pre-incubation of the enzyme with the inhibitor before adding ATP is recommended to allow for binding equilibrium to be reached.[2]
Quantitative Data Summary Published studies have determined the inhibitor constants (Ki) for this compound and a related compound, KIRA8.
| Compound | Target | Ki (nM) |
| This compound | IRE1α* kinase activity | 8.8 |
| KIRA8 | IRE1α* kinase activity | 12 |
| Data sourced from Feldman HC, et al., Nat Chem Biol, 2021.[2] |
Method 2: Cellular Competition Assay
This experiment demonstrates that this compound can occupy the IRE1α ATP-binding site in living cells, thereby preventing a known ATP-competitive inhibitor (like KIRA8) from exerting its effect.[2]
Caption: this compound competes with ATP to modulate IRE1α activity.
Q: How do I set up a cellular competition assay?
A: The principle is to pre-treat cells with this compound to saturate the ATP-binding site of IRE1α, and then challenge them with KIRA8, a potent inhibitor of XBP1 splicing that also binds the ATP site.[2] If this compound is occupying the site, KIRA8 will be unable to bind and inhibit XBP1 splicing.
Experimental Protocol:
-
Cell Culture: Use a cell line responsive to ER stress, such as INS-1 cells.[2]
-
Procedure: a. Plate cells and allow them to adhere. b. Pre-treat one group of cells with an effective concentration of this compound. Treat another group with DMSO (vehicle control). c. Induce ER stress in the cells (e.g., with thapsigargin or tunicamycin) to activate IRE1α. d. Add KIRA8 at a concentration known to significantly inhibit XBP1 splicing to both this compound-pre-treated and DMSO-treated cells.[2] e. Include control groups: DMSO only, ER stress only, ER stress + this compound only, ER stress + KIRA8 only. f. After a suitable incubation period (e.g., 4-6 hours), harvest the cells.
-
Readout:
-
Extract total RNA and perform RT-PCR to analyze the splicing of XBP1 mRNA. The spliced (XBP1s) and unspliced (XBP1u) forms can be resolved on an agarose gel.
-
Quantify the ratio of XBP1s to total XBP1.
-
-
Expected Outcome:
-
ER Stress + KIRA8: Significant inhibition of XBP1 splicing.
-
ER Stress + this compound pre-treatment + KIRA8: XBP1 splicing is preserved, demonstrating that this compound blocked KIRA8 from binding to the IRE1α ATP site.[2]
-
Q: I don't see a rescue of XBP1 splicing after this compound pre-treatment. What's the issue?
A:
-
Concentrations: Ensure the concentration of this compound is sufficient to fully occupy the IRE1α ATP-binding site in the cells.[2] You may need to perform a dose-response curve for this compound's effect on XBP1 splicing first. Similarly, confirm that the KIRA8 concentration used is not excessively high, which might overcome the competitive block.
-
Timing: The pre-incubation time with this compound must be long enough for it to enter the cells and bind to IRE1α before the addition of KIRA8.
-
Cell Health: High concentrations of ER stressors or inhibitors can induce cell death, confounding the results. Monitor cell viability.
Method 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique to verify direct drug-target engagement in a cellular environment.[7] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8][9]
Q: How can CETSA be used to confirm this compound binds to IRE1α?
A: By treating cells with this compound and then subjecting them to a heat gradient, you can determine if this compound binding increases the thermal stability of IRE1α. A shift in the melting temperature (Tm) of IRE1α in the presence of this compound is direct evidence of target engagement.[10]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO).
-
Heating: Aliquot the cell suspensions and heat them at a range of different temperatures for a short period (e.g., 3 minutes).[10]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[9]
-
Detection: Analyze the amount of soluble IRE1α remaining at each temperature using Western blotting with an anti-IRE1α antibody.[7]
-
Data Analysis:
-
For each treatment condition (DMSO vs. This compound), plot the percentage of soluble IRE1α against the temperature.
-
Fit the data to generate a melting curve. The temperature at which 50% of the protein is denatured is the apparent Tm.
-
A positive shift in the Tm for this compound-treated cells compared to the control indicates stabilization and therefore direct binding.
-
Q: My CETSA results are noisy, and I can't see a clear thermal shift. How can I improve the assay?
A:
-
Optimize Temperature Range: The heating gradient must be centered around the natural melting temperature of IRE1α. Run a pilot experiment with DMSO-treated cells to determine the optimal temperature range.
-
Antibody Quality: A specific and high-affinity antibody is critical for the accurate detection of soluble IRE1α by Western blot.
-
Loading Controls: Use a loading control protein that is not expected to bind this compound (e.g., GAPDH) to ensure equal protein loading across all samples.
-
Isothermal Dose-Response (ITDR-CETSA): As an alternative, you can heat all samples at a single, fixed temperature (a temperature on the steep part of the melting curve) while varying the concentration of this compound.[7] This can provide a quantitative measure of binding affinity.
Method 4: X-ray Co-crystallography
This is the gold standard method for unequivocally determining the binding site of a ligand. It provides a high-resolution, three-dimensional structure of the ligand bound to its protein target.
Q: What is the general process for obtaining a co-crystal structure of this compound with IRE1α?
A: While complex, the process provides definitive proof. A co-crystal structure of the related compound PAIR1 bound to the IRE1α ATP-binding site has been successfully obtained.[2]
Workflow Overview:
-
Protein Expression and Purification: Express and purify a high-quality, concentrated sample of the IRE1α kinase domain.
-
Crystallization Screening: Screen a wide range of conditions (precipitants, buffers, pH) to find one that produces protein crystals in the presence of this compound.[11] This is often done using vapor diffusion methods like the hanging drop technique.[11]
-
X-ray Diffraction: Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam. The X-rays diffract off the atoms in the crystal, creating a unique diffraction pattern.[11][12]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map. An atomic model of the IRE1α-PAIR2 complex is then built into this map and refined to best fit the experimental data.[12]
-
Confirmation: The final refined structure will show the precise orientation and interactions of this compound within the ATP-binding pocket of IRE1α, confirming its binding mode.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
Comparing PAIR2 efficacy with other IRE1α inhibitors like KIRA6
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1α (IRE1α), is a critical regulator of the Unfolded Protein Response (UPR). Its dual kinase and endoribonuclease (RNase) activities control cell fate under ER stress, making it a compelling therapeutic target. This guide provides an objective comparison of two prominent ATP-competitive IRE1α inhibitors, PAIR2 and KIRA6, highlighting their distinct mechanisms and effects on downstream signaling, supported by experimental data.
Differentiating this compound and KIRA6: A Mechanistic Overview
Both this compound and KIRA6 are small molecules that bind to the ATP-binding pocket of the IRE1α kinase domain. However, their allosteric effects on the RNase domain are fundamentally different, leading to distinct biological outcomes.
KIRA6 (Kinase-Inhibiting RNase Attenuator): KIRA6 acts as a potent type II inhibitor of the IRE1α kinase.[1][2] By binding to the kinase domain, it stabilizes an inactive conformation that prevents IRE1α oligomerization and subsequent allosteric activation of its RNase domain.[3][4] This leads to the attenuation of both major RNase outputs: the adaptive splicing of X-box binding protein 1 (XBP1) mRNA and the pro-apoptotic Regulated IRE1α-Dependent Decay (RIDD) of other mRNAs.[3][4]
This compound (Partial Antagonist of IRE1α RNase): In contrast, this compound is a partial antagonist of the IRE1α RNase.[2][5] While it also competitively inhibits the kinase activity, its binding conformation allows for a partial level of RNase activity.[1] This unique mechanism enables this compound to segregate the two main functions of IRE1α's RNase. It preserves the beneficial, adaptive XBP1 mRNA splicing while inhibiting the destructive RIDD activity that contributes to apoptosis.[1][6]
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the quantitative data on the efficacy of this compound and KIRA6, and their structurally related analogs PAIR1 and KIRA8/9, from in vitro and cellular assays.
| Parameter | PAIR Compound (this compound/PAIR1) | KIRA Compound (KIRA6/KIRA8/KIRA9) | Key Findings & References |
| IRE1α Kinase Inhibition (Ki) | This compound: 8.8 nM | KIRA8: 12 nM | Both compounds are potent kinase inhibitors with comparable in vitro potency.[1] |
| IRE1α RNase Inhibition | Partial Antagonism | Full Attenuation | PAIRs only partially inhibit RNase activity at full kinase domain occupancy, whereas KIRAs lead to complete attenuation.[1] |
| XBP1 mRNA Splicing | Preserved | Inhibited | PAIRs permit the adaptive splicing of XBP1 mRNA, a crucial pro-survival signal.[1][6] KIRAs block this process.[1][2] |
| RIDD Activity | Inhibited | Inhibited | Both classes of inhibitors effectively block the pro-apoptotic RIDD pathway.[1][6] |
| Cell Viability under ER Stress | Promoted | Promoted | By inhibiting RIDD, both PAIRs and KIRAs can enhance cell survival during ER stress.[1][3] |
| Apoptosis (Cleaved Caspase-3) | Reduced | Reduced | Both PAIR1 and KIRA9 have been shown to significantly reduce the generation of cleaved caspase-3, an indicator of apoptosis.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the IRE1α signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: IRE1α signaling pathway under ER stress and points of intervention for KIRA6 and this compound.
Caption: A generalized experimental workflow for comparing the efficacy of IRE1α inhibitors.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to characterize and compare IRE1α inhibitors like this compound and KIRA6.
In Vitro IRE1α Kinase Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of the IRE1α kinase domain.
-
Principle: Recombinant IRE1α cytoplasmic domain is incubated with ATP and the test compound. The level of phosphorylation is then quantified, typically using a luminescence-based assay that measures the amount of ADP produced.
-
Methodology:
-
Prepare a reaction mixture containing recombinant IRE1α protein, kinase assay buffer, and varying concentrations of the inhibitor (this compound or KIRA6).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP generated using a detection reagent like ADP-Glo™.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
XBP1 Splicing Assay
This assay determines the effect of the inhibitor on IRE1α's ability to splice XBP1 mRNA.
-
Principle: Cells are treated with an ER stress-inducing agent and the inhibitor. Total RNA is then extracted, and the ratio of spliced to unspliced XBP1 mRNA is measured by RT-PCR or quantitative PCR (qPCR).
-
Methodology:
-
Seed cells (e.g., HEK293T or INS-1) and treat with an ER stressor (e.g., tunicamycin or thapsigargin) in the presence of different concentrations of this compound or KIRA6.
-
After incubation (e.g., 4-8 hours), isolate total RNA.
-
Perform reverse transcription to generate cDNA.
-
For conventional RT-PCR, amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. The products can be resolved on an agarose gel to visualize both unspliced and spliced forms.[7]
-
For qPCR, use primer sets specific to the spliced form of XBP1 to quantify its abundance relative to a housekeeping gene.[8][9]
-
Regulated IRE1α-Dependent Decay (RIDD) Assay
This assay assesses the inhibitor's effect on the degradation of known RIDD substrate mRNAs.
-
Principle: Similar to the XBP1 splicing assay, cells are treated with an ER stressor and the inhibitor. The mRNA levels of known RIDD targets (e.g., Bloc1s1, Col6a1) are then quantified by qPCR.[10]
-
Methodology:
-
Treat cells as described for the XBP1 splicing assay.
-
Isolate total RNA and synthesize cDNA.
-
Perform qPCR using primers specific for known RIDD substrate mRNAs.
-
A decrease in the mRNA levels of these targets upon ER stress induction, which is reversed by the inhibitor, indicates inhibition of RIDD activity.
-
Cell Viability and Apoptosis Assays
These assays measure the overall effect of the inhibitors on cell survival under conditions of ER stress.
-
Principle: Cells are exposed to prolonged ER stress with and without the inhibitor. Cell viability can be assessed using metabolic assays (e.g., MTT), while apoptosis can be quantified by measuring markers like Annexin V staining or cleaved caspase-3 levels.[11][12]
-
Methodology (Annexin V Staining):
-
Treat cells with an ER stress-inducing agent and the inhibitor for an extended period (e.g., 24-72 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide).
-
Incubate in the dark, then analyze the cells by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[12]
-
Conclusion
This compound and KIRA6 represent two distinct classes of IRE1α inhibitors with different therapeutic implications. KIRA6, by completely shutting down IRE1α's kinase and RNase activities, offers a potent way to block the entire IRE1α signaling arm. This may be beneficial in contexts where all IRE1α activity is detrimental.
Conversely, this compound's unique ability to selectively inhibit the pro-apoptotic RIDD pathway while preserving the pro-survival XBP1 splicing pathway presents a more nuanced therapeutic strategy. This "sweet spot" of partial RNase antagonism could be advantageous in diseases where maintaining the adaptive UPR is desirable while mitigating the damaging effects of terminal ER stress. The choice between these inhibitors will ultimately depend on the specific pathological context and the desired therapeutic outcome. This guide provides the foundational knowledge for researchers to make informed decisions in their investigations of ER stress and the UPR.
References
- 1. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic inhibition of IRE1α-dependent decay protects alveolar epithelial identity and prevents pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 10. An Ex Vivo Protocol to Assess IRE1α-Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Unveiling PAIR2: A Selective Approach to Modulating Endoplasmic Reticulum Stress
A Comparative Guide to the Partial Antagonism of IRE1α by PAIR2 for Researchers and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical cellular organelle responsible for protein folding and modification. When the ER's capacity is overwhelmed by an influx of unfolded or misfolded proteins, a state known as ER stress ensues, activating a complex signaling network called the Unfolded Protein Response (UPR). A key sensor and effector in this pathway is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. The dual nature of IRE1α signaling, which can lead to either cellular adaptation and survival or programmed cell death (apoptosis), has made it a compelling therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.
This guide provides a comprehensive comparison of this compound, a novel partial antagonist of IRE1α, with other modulators of this pathway. We present supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to offer a clear perspective on the unique therapeutic potential of this compound.
The Dichotomy of IRE1α Signaling: A Critical Target
Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[1][2][3] This activation has two primary downstream effects:
-
Adaptive Splicing of XBP1: IRE1α unconventionally splices the mRNA of the X-box binding protein 1 (XBP1), generating a potent transcription factor (XBP1s).[2][4] XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby enhancing the cell's capacity to resolve ER stress and promoting survival.[4]
-
Regulated IRE1α-Dependent Decay (RIDD): In cases of severe or prolonged ER stress, the RNase activity of IRE1α expands to degrade a broader range of ER-localized mRNAs.[2][5] This process, known as RIDD, can contribute to apoptosis by reducing the load of proteins entering the ER and by degrading mRNAs encoding survival factors.[5][6]
The ability to selectively modulate these two opposing outputs of IRE1α signaling holds significant therapeutic promise.
This compound: A Novel Partial Antagonist
This compound (Partial Antagonist of IRE1α RNase) is a potent and selective small molecule that functions as a partial antagonist of the IRE1α RNase.[5][7] Unlike full antagonists that completely block IRE1α's RNase activity, this compound occupies the ATP-binding site within the kinase domain and induces a conformational change that intermediately displaces the αC helix.[5] This unique mechanism of action results in a nuanced modulation of IRE1α signaling: it is sufficient to inhibit the destructive RIDD pathway while preserving the adaptive splicing of XBP1 mRNA.[5][8]
Biochemical and structural studies have shown that this partial antagonism allows for the maintenance of dimeric IRE1α species, which are adequate for XBP1 splicing, while preventing the formation of higher-order oligomers required for RIDD.[5] This selective inhibition of the pro-apoptotic arm of IRE1α signaling, while retaining its pro-survival functions, positions this compound as a promising therapeutic agent for diseases driven by chronic ER stress.[5]
Comparative Analysis of IRE1α Modulators
The following table summarizes the key characteristics and effects of this compound in comparison to other well-characterized IRE1α inhibitors.
| Compound | Mechanism of Action | Effect on XBP1 Splicing | Effect on RIDD | Primary Cellular Outcome | Reference |
| This compound | Partial Antagonist (Binds kinase domain, partially inhibits RNase) | Preserved / Enhanced | Inhibited | Promotes adaptive UPR, cytoprotective | [5][7][8] |
| KIRA8 | Full Antagonist (Kinase Inhibiting RNase Attenuator) | Inhibited | Inhibited | Blocks both adaptive and apoptotic outputs | [5][9] |
| 4µ8C | RNase Inhibitor (Allosteric) | Inhibited | Inhibited | Blocks both adaptive and apoptotic outputs | [10] |
| MKC8866 | RNase Inhibitor | Inhibited | Inhibited | Blocks both adaptive and apoptotic outputs | |
| STF-083010 | RNase Inhibitor | Inhibited | Inhibited | Blocks both adaptive and apoptotic outputs | [7] |
Experimental Validation of this compound's Partial Antagonism
The selective activity of this compound has been demonstrated across various experimental systems. In insulin-producing β-cells, this compound was shown to permit adaptive XBP1 mRNA splicing while suppressing destructive ER mRNA decay and apoptosis.[5] Furthermore, by preserving XBP1 splicing, this compound allows for the differentiation of B-lymphocytes into immunoglobulin-producing plasma cells, a process dependent on a functional adaptive UPR.[5] In models of pulmonary fibrosis, selective inhibition of RIDD with this compound reduced the differentiation of alveolar type 2 cells into profibrotic transitional cells and protected mice from bleomycin-induced fibrosis.[8][11]
Signaling Pathways and Experimental Workflow
To visually represent the complex signaling and experimental logic, the following diagrams have been generated.
Caption: The dual role of the IRE1α signaling pathway in the Unfolded Protein Response.
Caption: Workflow for comparing the effects of this compound and full IRE1α antagonists.
Caption: Contrasting mechanisms of full versus partial IRE1α antagonism.
Experimental Protocols
1. In Vitro IRE1α RNase Activity Assay
This assay directly measures the inhibitory effect of compounds on the endoribonuclease activity of IRE1α.
-
Reagents: Recombinant human IRE1α cytoplasmic domain, fluorescently labeled RNA substrate mimicking the XBP1 cleavage site, test compounds (this compound, KIRA8, etc.), assay buffer.
-
Procedure:
-
Purified recombinant IRE1α is pre-incubated with varying concentrations of the test compound or vehicle control in assay buffer.
-
The reaction is initiated by the addition of the fluorescent RNA substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each compound concentration to determine the IC50 value.
-
2. Cellular XBP1 Splicing Assay (qPCR)
This assay quantifies the level of XBP1 mRNA splicing in cells treated with IRE1α modulators.
-
Reagents: Cell line of interest, ER stress-inducing agent (e.g., tunicamycin), test compounds, RNA extraction kit, reverse transcription kit, qPCR primers specific for spliced and unspliced XBP1, qPCR master mix.
-
Procedure:
-
Cells are seeded and allowed to adhere overnight.
-
Cells are pre-treated with test compounds or vehicle for a specified time.
-
ER stress is induced with an appropriate agent.
-
After incubation, total RNA is extracted from the cells.
-
RNA is reverse-transcribed to cDNA.
-
qPCR is performed using primers that specifically amplify the spliced (XBP1s) and total (spliced + unspliced) forms of XBP1 mRNA.
-
The percentage of XBP1 splicing is calculated as the ratio of XBP1s to total XBP1.
-
3. RIDD Activity Assay (qPCR)
This assay measures the degradation of known RIDD substrates in response to ER stress and IRE1α modulation.
-
Reagents: Same as for the XBP1 splicing assay, but with qPCR primers for known RIDD substrate mRNAs (e.g., BLOC1S1, DGAT2).
-
Procedure:
-
The experimental setup is identical to the XBP1 splicing assay.
-
Following RNA extraction and cDNA synthesis, qPCR is performed using primers for specific RIDD substrates.
-
The mRNA levels of these substrates are normalized to a housekeeping gene that is not a RIDD target.
-
A decrease in the mRNA level of a RIDD substrate in the presence of ER stress indicates RIDD activity, and the rescue of this degradation by a compound indicates RIDD inhibition.
-
4. Apoptosis Assay (Flow Cytometry)
This assay quantifies the extent of apoptosis in cells treated with IRE1α modulators under ER stress conditions.
-
Reagents: Cell line of interest, ER stress-inducing agent, test compounds, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.
-
Procedure:
-
Cells are treated as described in the cellular assays above.
-
Both adherent and floating cells are collected.
-
Cells are washed and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
-
Conclusion
This compound represents a significant advancement in the pharmacological modulation of the Unfolded Protein Response. Its unique ability to selectively inhibit the pro-apoptotic RIDD activity of IRE1α while preserving the pro-survival XBP1 splicing pathway offers a more nuanced and potentially more effective therapeutic strategy than complete inhibition of IRE1α. The experimental data strongly support the partial antagonism model, highlighting the potential of this compound to "chisel away" the destructive outputs of the UPR while retaining its adaptive functions. This comparative guide provides the foundational knowledge and experimental framework for researchers and drug developers to further explore the therapeutic utility of this compound and the broader concept of partial antagonism in ER stress-related diseases.
References
- 1. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 2. karger.com [karger.com]
- 3. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacologic inhibition of IRE1α-dependent decay protects alveolar epithelial identity and prevents pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel signaling through IRE1α and PERK regulates pancreatic neuroendocrine tumor growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRE1α recognizes a structural motif in cholera toxin to activate an unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: PAIR2 Versus Full Antagonists of IRE1α RNase
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. When the ER's capacity is overwhelmed by an influx of unfolded or misfolded proteins, a state known as ER stress ensues, activating the Unfolded Protein Response (UPR). A key sensor and effector of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) domains. The RNase activity of IRE1α has a dual role: it initiates the adaptive splicing of X-box binding protein 1 (XBP1) mRNA to promote cell survival, but under prolonged or severe ER stress, it also mediates the degradation of a subset of mRNAs through a process called Regulated IRE1α-Dependent Decay (RIDD), which can contribute to apoptosis.[1]
The therapeutic potential of modulating IRE1α activity has led to the development of various small molecule inhibitors. These can be broadly categorized into two main classes: partial antagonists, such as PAIR2, and full antagonists, like the well-characterized KIRA (Kinase-Inhibiting RNase Attenuator) compounds (e.g., KIRA8 and KIRA9). This guide provides an objective comparison of this compound and full IRE1α RNase antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Inhibitions
Full antagonists of IRE1α, such as KIRA8, are ATP-competitive inhibitors that bind to the kinase domain and lock IRE1α in a monomeric, RNase-inactive state.[2] This complete inhibition blocks both the adaptive XBP1 splicing and the pro-apoptotic RIDD pathways.[2]
In contrast, this compound is a potent and selective partial antagonist of IRE1α's RNase.[3] While it also binds to the ATP-binding site of the kinase domain, this compound only partially inhibits the RNase activity.[2] This nuanced inhibition allows for the preservation of the beneficial XBP1 splicing, which is crucial for cellular adaptation to ER stress, while still effectively suppressing the detrimental RIDD activity and subsequent apoptosis.[2]
dot
Caption: IRE1α signaling pathway and points of intervention.
Quantitative Comparison of Inhibitor Performance
The differential effects of PAIRs and full antagonists on IRE1α's kinase and RNase activities have been quantified in various studies. The following table summarizes key inhibitory data for this compound and representative full antagonists.
| Compound | Target | Assay Type | IC50 / Ki | % RNase Inhibition (at saturation) | Reference |
| PAIR1 | IRE1α Kinase | Kinase Activity | Ki = 220 nM | ~80% | [2] |
| This compound | IRE1α Kinase | Kinase Activity | - | Partial | [2] |
| KIRA8 | IRE1α Kinase | Kinase Activity | - | ~100% | [2][4] |
| KIRA9 | IRE1α Kinase | Kinase Activity | - | ~100% | [2] |
| AMG-18 | IRE1α Kinase | Kinase Activity | IC50 = 18 nM | ~100% | [1] |
| STF-083010 | IRE1α RNase | RNase Activity | - | ~100% | [5] |
Experimental Data: Segregating Cell Fate Outcomes
The distinct mechanisms of this compound and full antagonists translate into significantly different cellular outcomes under ER stress.
XBP1 Splicing: Adaptive Response
Full antagonists like KIRA9 completely block ER stress-induced XBP1 mRNA splicing. In contrast, PAIR1 (a close analog of this compound) allows for the preservation of XBP1 splicing, enabling the adaptive UPR to proceed.[2]
Regulated IRE1α-Dependent Decay (RIDD): Pro-Apoptotic Signaling
Both PAIRs and full antagonists effectively inhibit the degradation of RIDD substrates. Known RIDD targets include mRNAs such as Bloc1s1, Dgcr8, and Fam129a.[2][5][6] By preventing the decay of these mRNAs, both classes of inhibitors can mitigate the pro-apoptotic signals originating from this branch of the IRE1α pathway. A notable RIDD substrate is 14-3-3 θ mRNA, and its degradation by IRE1α can promote neuronal death. Another identified RIDD substrate is DGAT2, which is involved in lipid metabolism.[7]
Apoptosis and Cell Viability
The differential effects on XBP1 splicing and RIDD have profound consequences for cell fate. In cellular models of ER stress, treatment with full antagonists can lead to decreased cell viability due to the blockade of the pro-survival XBP1 signaling. Conversely, PAIRs have been shown to promote cell survival by preserving the adaptive XBP1 splicing while inhibiting the detrimental RIDD pathway.[2] This is evidenced by reduced caspase-3 cleavage and lower levels of Annexin V staining in PAIR-treated cells compared to those treated with full antagonists under ER stress conditions.[2]
Experimental Protocols
In Vitro IRE1α RNase Activity Assay
This assay measures the ability of a compound to inhibit the cleavage of a specific RNA substrate by recombinant IRE1α protein.
dot
Caption: Workflow for in vitro IRE1α RNase activity assay.
Methodology:
-
Recombinant human IRE1α protein is pre-incubated with varying concentrations of the test compound (e.g., this compound or a full antagonist) in an RNase assay buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2) for 30 minutes at room temperature.[8]
-
A fluorogenic RNA substrate, typically a short RNA oligonucleotide containing the XBP1 mRNA stem-loop structure with a fluorophore and a quencher, is added to initiate the cleavage reaction.
-
The reaction is incubated at 37°C, and the fluorescence is measured at regular intervals using a fluorescence plate reader. Cleavage of the substrate by IRE1α separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The rate of the reaction is determined, and the percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a suitable equation.
XBP1 Splicing Assay
This assay is used to assess the level of IRE1α-mediated splicing of XBP1 mRNA in cells.
Methodology:
-
Cells are seeded and treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of the test compound for a specified period.
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
Reverse transcription is performed to synthesize cDNA.
-
PCR is carried out using primers that flank the 26-nucleotide intron in the XBP1u mRNA.
-
The PCR products are then digested with a restriction enzyme (e.g., PstI) that specifically cuts the unspliced XBP1u amplicon.
-
The digested products are resolved by agarose gel electrophoresis. The spliced XBP1s mRNA will appear as a single, uncut band, while the unspliced XBP1u will be digested into smaller fragments. The relative intensity of the bands indicates the extent of XBP1 splicing.
Apoptosis Assays
This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
dot
References
- 1. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting ABL-IRE1α signaling spares ER-stressed pancreatic β-cells to reverse autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRE1α RIDD activity induced under ER stress drives neuronal death by the degradation of 14-3-3 θ mRNA in cortical neurons during glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulated IRE1α-dependent decay (RIDD)-mediated reprograming of lipid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Selectivity of PAIR2 for IRE1α
This guide provides a detailed comparison of PAIR2, a selective partial antagonist of IRE1α, with other known inhibitors. It is intended for researchers, scientists, and drug development professionals working on the Unfolded Protein Response (UPR) and its role in disease. The information presented here is compiled from multiple studies to offer an objective overview of inhibitor efficacy, selectivity, and mechanism of action, supported by experimental data and protocols.
Introduction to IRE1α and the Unfolded Protein Response (UPR)
The Endoplasmic Reticulum (ER) is a vital organelle for protein folding. When unfolded or misfolded proteins accumulate, a state of ER stress is triggered, activating a signaling network known as the Unfolded Protein Response (UPR).[1] The UPR's primary goal is to restore ER homeostasis, but under prolonged or severe stress, it can initiate apoptosis (programmed cell death).[2][3]
Inositol-requiring enzyme 1α (IRE1α) is a key sensor and effector of the UPR.[4][5] This transmembrane protein possesses both a kinase and an endoribonuclease (RNase) domain.[1][4] Upon activation by ER stress, IRE1α oligomerizes and trans-autophosphorylates, which in turn activates its RNase domain.[6][7] This RNase activity has two main, divergent outputs:
-
Adaptive Splicing of XBP1 mRNA: IRE1α performs an unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[5][8] This produces a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER function.[1] This is generally considered a pro-survival, adaptive response.
-
Regulated IRE1α-Dependent Decay (RIDD): At higher levels of activation, IRE1α's RNase activity expands to degrade a wide range of ER-localized mRNAs and microRNAs.[5][6][7] This process, known as RIDD, can reduce the protein load on the ER but is also linked to initiating apoptosis and is often considered a destructive, terminal UPR output.[2]
The ability to modulate these two distinct outputs of IRE1α is a significant goal in developing therapies for diseases involving ER stress, such as cancer and metabolic disorders.[1]
This compound: A Partial Antagonist of IRE1α RNase
This compound (Partial Antagonist of IRE1α RNase) is a potent, ATP-competitive small molecule that selectively targets IRE1α.[2][9] Unlike traditional inhibitors that fully block enzymatic activity, this compound is a partial antagonist of the RNase function.[2][3] It binds to the ATP-binding site in the kinase domain, and while it inhibits kinase activity, it only partially antagonizes the RNase activity.[2]
This unique mechanism allows this compound to segregate the two primary outputs of IRE1α. It effectively blocks the destructive RIDD pathway while preserving the adaptive splicing of XBP1 mRNA.[2][3][10] This "sweet spot" of intermediate inhibition may offer a new therapeutic strategy by maintaining the pro-survival UPR signals while preventing the switch to apoptosis.[2]
The IRE1α Signaling Pathway and Inhibitor Intervention Points
The diagram below illustrates the central role of IRE1α in the UPR and the distinct intervention points for partial antagonists like this compound versus full antagonists like KIRAs.
Caption: The IRE1α signaling pathway under ER stress and points of inhibitor action.
Selectivity and Potency: this compound vs. Other IRE1α Inhibitors
A key advantage of this compound is its high selectivity for IRE1α. Kinome selectivity profiling has demonstrated that this compound has very few off-target kinases, ensuring that its biological effects are primarily mediated through IRE1α.[2] This contrasts with some earlier, more promiscuous kinase inhibitors that were found to target IRE1α.[11]
The table below summarizes the inhibitory activities of this compound and compares it with KIRA8 (a full antagonist) and other common IRE1α inhibitors.
| Compound | Target Domain | Mechanism of Action | IRE1α Kinase Inhibition (Kᵢ or IC₅₀) | IRE1α RNase Inhibition | Effect on XBP1 Splicing | Effect on RIDD | Reference |
| This compound | Kinase (ATP-site) | Partial RNase Antagonist | Kᵢ = 8.8 nM | Partial | Preserved | Inhibited | [2] |
| KIRA8 | Kinase (ATP-site) | Full RNase Antagonist | Kᵢ = 12 nM | Complete | Inhibited | Inhibited | [2] |
| B-I09 | RNase | RNase Inhibitor | N/A | IC₅₀ = 39 nM | Inhibited | Inhibited | [1] |
| MKC8866 | RNase | RNase Inhibitor | N/A | IC₅₀ = 63 nM | Inhibited | Inhibited | [1] |
| STF-083010 | RNase | Covalent RNase Inhibitor | N/A | IC₅₀ = 120 nM | Inhibited | Inhibited | [1][11] |
| 4µ8C | RNase | RNase Inhibitor | N/A | IC₅₀ = 1.2 µM | Inhibited | Inhibited | [1][10] |
| G-5758 | Kinase (ATP-site) | Kinase Inhibitor | IC₅₀ = 1 nM | Not specified | Inhibited | Not specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for validating and comparing the effects of IRE1α inhibitors.
Kinome Selectivity Profiling (Kinobeads)
This chemical proteomics method is used to assess the selectivity of a kinase inhibitor across the entire kinome.
-
Objective: To identify on-target and off-target kinases for a given inhibitor.
-
Methodology:
-
A cell lysate (e.g., from HEK293 or HCT116 cells) is prepared.[2]
-
The lysate is incubated with the test compound (e.g., this compound) at a specific concentration (e.g., 10 µM).[2]
-
The mixture is then passed over a matrix of "kinobeads," which are non-selective kinase inhibitors immobilized on a solid support.[2]
-
Kinases from the lysate that are not bound by the test compound will bind to the kinobeads.
-
The test compound "competes" for kinases; if it binds strongly to a kinase, that kinase will not be captured by the beads.
-
The beads are washed, and the captured kinases are eluted and identified/quantified using mass spectrometry (LC-MS/MS).
-
The abundance of each kinase in the drug-treated sample is compared to a DMSO control. A significant reduction in a kinase's abundance indicates it is a target of the inhibitor.[2]
-
In Vitro IRE1α RNase Activity Assay
This assay directly measures the enzymatic activity of the IRE1α RNase domain and its inhibition by test compounds.
-
Objective: To quantify the IC₅₀ or residual activity of IRE1α RNase in the presence of an inhibitor.
-
Methodology:
-
Recombinant IRE1α protein (cytosolic domain) is purified.
-
A synthetic RNA oligonucleotide substrate is designed to mimic the XBP1 mRNA splice sites. This oligo is dual-labeled with a fluorophore (e.g., FAM) on one end and a quencher on the other.[1]
-
In its intact state, the quencher suppresses the fluorophore's signal.
-
The substrate is incubated with the IRE1α protein in the presence of varying concentrations of the test inhibitor (or DMSO control).
-
When IRE1α cleaves the RNA substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Fluorescence is measured over time using a plate reader to determine the rate of cleavage. Data is then plotted against inhibitor concentration to calculate IC₅₀ values.[11]
-
Cellular XBP1 Splicing Assay
This cell-based assay determines an inhibitor's effect on IRE1α's ability to splice XBP1 mRNA in a cellular context.
-
Objective: To measure the levels of spliced XBP1 (XBP1s) mRNA or protein.
-
Methodology:
-
Cells (e.g., INS-1, HEK293) are treated with an ER stress-inducing agent (e.g., thapsigargin or tunicamycin) to activate the UPR.
-
Cells are simultaneously co-treated with the test inhibitor at various concentrations.
-
For mRNA analysis (RT-qPCR): Total RNA is extracted, reverse transcribed to cDNA, and qPCR is performed using primers that specifically amplify the spliced (XBP1s) and/or unspliced (XBP1u) forms of XBP1 mRNA.
-
For protein analysis (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. A Western blot is performed using an antibody that specifically recognizes the XBP1s protein.[2]
-
Workflow and Logic of Inhibitor Comparison
The following diagrams outline the typical workflow for characterizing a novel IRE1α inhibitor and the logical distinction between partial and full antagonists.
Caption: A generalized workflow for the preclinical characterization of IRE1α inhibitors.
Caption: Logical comparison of functional outcomes for partial vs. full IRE1α antagonists.
Conclusion
This compound stands out as a highly selective and potent partial antagonist of IRE1α's RNase activity.[2][9] Its unique ability to uncouple the two major downstream outputs of IRE1α—preserving adaptive XBP1 splicing while blocking destructive RIDD—differentiates it from full antagonists (like KIRAs) and direct RNase inhibitors (like B-I09 or STF-083010) that inhibit both pathways.[2][10] This makes this compound an invaluable research tool for dissecting the distinct biological roles of XBP1 splicing and RIDD. Furthermore, its mechanism suggests a promising therapeutic strategy for diseases where tipping the balance of the UPR from a destructive to an adaptive response could be beneficial. The choice of inhibitor for a particular study will depend on whether the goal is to completely shut down IRE1α signaling or to selectively modulate its outputs.
References
- 1. benchchem.com [benchchem.com]
- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-competitive partial antagonists of the IRE1α RNase segregate outputs of the UPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]
- 6. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond UPR: Cell-specific Roles of ER Stress Sensor IRE1α in Kidney Ischemic Injury and Transplant Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PAIR2 and Other ATP-Competitive Inhibitors of IRE1α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of PAIR2, a novel ATP-competitive partial antagonist of IRE1α RNase, with other inhibitors targeting the same enzyme. The information is intended for researchers and professionals in the field of drug discovery and development who are interested in the Unfolded Protein Response (UPR) and its therapeutic modulation.
Introduction to IRE1α and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and modification of a significant portion of the cellular proteome. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).
Inositol-requiring enzyme 1α (IRE1α) is a key sensor and effector of the UPR. This transmembrane protein possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon sensing ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. The RNase activity of IRE1α has two main outputs:
-
Adaptive Output (XBP1 Splicing): IRE1α unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This splicing event results in a frameshift, leading to the translation of a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.
-
Terminal Output (Regulated IRE1-Dependent Decay - RIDD): Under prolonged or severe ER stress, the RNase activity of IRE1α expands to degrade a broader range of ER-localized mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD). This can lead to apoptosis and cellular demise.[1][2][3]
Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target for a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.
ATP-Competitive Inhibitors of IRE1α: A Tale of Two Antagonists
A significant class of IRE1α inhibitors are small molecules that bind to the ATP-binding pocket of the kinase domain. Interestingly, these ATP-competitive inhibitors can have divergent effects on the downstream RNase activity, acting as either full or partial antagonists.
PAIRs: Partial Antagonists of IRE1α RNase
Partial Antagonists of IRE1α RNase (PAIRs) are a novel class of ATP-competitive inhibitors that, even at full occupancy of the ATP-binding site, only partially inhibit the RNase activity of IRE1α. This compound is a potent and selective member of this class. This partial antagonism allows for the selective preservation of the adaptive XBP1 splicing while suppressing the detrimental RIDD activity. This unique mechanism of action makes PAIRs attractive therapeutic candidates for diseases where maintaining the pro-survival UPR signaling is beneficial.
KIRAs: Kinase-Inhibiting RNase Attenuators
In contrast to PAIRs, Kinase-Inhibiting RNase Attenuators (KIRAs) are ATP-competitive inhibitors that act as full antagonists of IRE1α's RNase activity. At saturating concentrations, KIRAs completely block both XBP1 splicing and RIDD. KIRA8 is a well-characterized example of this class. While effective at shutting down all IRE1α RNase signaling, this complete inhibition may be detrimental in contexts where the adaptive UPR is required for cell survival and function.
Quantitative Comparison of this compound and Other IRE1α Inhibitors
The following table summarizes the key quantitative data for this compound and other representative ATP-competitive and non-ATP-competitive inhibitors of IRE1α.
| Inhibitor | Class | Target Domain | Mechanism of Action | Kinase Inhibition (Ki/IC50) | RNase Inhibition (IC50) | Effect on XBP1 Splicing | Effect on RIDD | Reference |
| This compound | ATP-Competitive | Kinase | Partial RNase Antagonist | 8.8 nM (Ki) | Partial Inhibition | Preserved | Inhibited | [4][5][6] |
| KIRA8 | ATP-Competitive | Kinase | Full RNase Antagonist | 12 nM (Ki) | 5.9 nM | Inhibited | Inhibited | [4][7] |
| Sunitinib | ATP-Competitive | Kinase | Full RNase Antagonist | 80 nM (VEGFR2), 2 nM (PDGFRβ) | Inhibits IRE1α autophosphorylation | Inhibited | Inhibited | [8][9][10][11][12] |
| STF-083010 | Non-ATP-Competitive | RNase | Direct RNase Inhibitor | No effect on kinase activity | ~30 µM | Inhibited | Inhibited | [13][14][15][16] |
| 4µ8C | Non-ATP-Competitive | RNase | Direct RNase Inhibitor | No effect on kinase activity | 60 nM | Inhibited | Inhibited | [4][17][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of the key experimental protocols used to characterize IRE1α inhibitors.
IRE1α Kinase Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the kinase activity of IRE1α.
Methodology:
-
Recombinant human IRE1α kinase domain is incubated with the test compound at various concentrations in a kinase buffer.
-
The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP) and a suitable substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, using phosphospecific antibodies, or through fluorescence-based methods.
-
The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) or the inhibition constant (Ki) is calculated by fitting the data to an appropriate dose-response curve.
IRE1α RNase (XBP1 Splicing) Assay
Objective: To measure the effect of an inhibitor on the endoribonuclease activity of IRE1α by monitoring the splicing of XBP1 mRNA.
Methodology:
-
In Vitro Assay:
-
Recombinant IRE1α is incubated with a fluorescently labeled or radiolabeled in vitro transcribed XBP1 mRNA substrate in the presence of the test compound.
-
The reaction products (cleaved XBP1 mRNA fragments) are separated by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis).
-
The amount of cleaved product is quantified to determine the extent of RNase inhibition.
-
-
Cell-Based Assay:
-
Cells are pre-treated with the test compound for a specified duration.
-
ER stress is induced using agents like tunicamycin or thapsigargin.
-
Total RNA is extracted from the cells.
-
Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
The PCR products corresponding to the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA are resolved by agarose gel electrophoresis. The removal of the intron creates a PstI restriction site, so digestion with this enzyme can also be used to differentiate the two forms.[20][21][22][23][24]
-
The relative amounts of XBP1u and XBP1s are quantified to determine the percentage of XBP1 splicing.
-
Signaling Pathway and Experimental Workflow Diagrams
IRE1α Signaling Pathway in the Unfolded Protein Response
Caption: IRE1α signaling cascade in the Unfolded Protein Response.
Experimental Workflow for XBP1 Splicing Assay
Caption: Workflow for assessing IRE1α RNase activity via XBP1 splicing.
Concluding Remarks
The discovery of this compound and the class of PAIRs represents a significant advancement in the pharmacological modulation of the UPR. Unlike full antagonists (KIRAs) or direct RNase inhibitors, this compound's ability to selectively dampen the terminal UPR output (RIDD) while preserving the adaptive XBP1 splicing pathway offers a more nuanced and potentially safer therapeutic strategy. This "sweet spot" of partial antagonism could be beneficial in diseases where a complete shutdown of IRE1α signaling might compromise cellular function and survival. The comparative data and methodologies presented in this guide provide a framework for researchers to evaluate and further explore the therapeutic potential of modulating IRE1α activity with precision.
References
- 1. rupress.org [rupress.org]
- 2. Frontiers | Physiological roles of regulated Ire1 dependent decay [frontiersin.org]
- 3. Regulated Ire1-dependent decay of messenger RNAs in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-competitive partial antagonists of the IRE1α RNase segregate outputs of the UPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. The convergent roles of NF-κB and ER stress in sunitinib-mediated expression of pro-tumorigenic cytokines and refractory phenotype in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IRE1 Inhibitor I, STF-083010 - Calbiochem | 412510 [merckmillipore.com]
- 16. selleckchem.com [selleckchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. apexbt.com [apexbt.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. XBP1 mRNA splicing assay [bio-protocol.org]
- 21. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
PAIR2: A Comparative Analysis of a Selective IRE1α RNase Antagonist Across Diverse Cell Types
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PAIR2, a selective partial antagonist of IRE1α RNase, with other IRE1α inhibitors. The guide synthesizes experimental data to highlight the cross-validation of this compound's effects in different cellular contexts.
At the core of the Unfolded Protein Response (UPR), the kinase/endoribonuclease IRE1α plays a dual role in maintaining cellular homeostasis. Upon activation by endoplasmic reticulum (ER) stress, IRE1α initiates two distinct downstream signaling branches: the adaptive splicing of X-box binding protein 1 (XBP1) mRNA, which promotes cell survival and adaptation, and the degradative process known as Regulated IRE1α-Dependent Decay (RIDD), which can contribute to apoptosis under chronic stress.[1] The ability to selectively modulate these branches is a key therapeutic goal. This compound has emerged as a unique tool in this endeavor, acting as a partial antagonist of IRE1α's RNase activity. This guide examines the experimental evidence for this compound's specific mechanism and compares its effects to other IRE1α inhibitors in various cell types.
Comparative Efficacy of IRE1α Inhibitors
The following table summarizes the differential effects of this compound and other notable IRE1α inhibitors on the two primary outputs of IRE1α RNase activity. This data is compiled from studies in insulin-producing β-cells, B-lymphocytes, and alveolar epithelial cells.
| Inhibitor | Mechanism of Action | Effect on XBP1 Splicing | Effect on RIDD | Cellular Outcome | Cell Types Studied | Reference |
| This compound | ATP-competitive partial antagonist of IRE1α RNase | Preserved | Inhibited | Promotes adaptive UPR, prevents apoptosis, maintains cell identity | INS-1 (insulinoma), mouse splenocytes, primary alveolar type 2 (AT2) cells | [1][2] |
| KIRA8 | ATP-competitive full inhibitor of IRE1α RNase | Inhibited | Inhibited | Blocks both adaptive and destructive UPR outputs | INS-1 (insulinoma), mouse alveolar epithelial cells | [1][3] |
| STF-083010 | Covalent IRE1α RNase inhibitor | Inhibited | Inhibited | Mitigates ER stress-induced apoptosis | Mouse alveolar epithelial cell line (MLE12), primary type II alveolar epithelial cells | [3] |
| 4µ8c | Selective inhibitor of IRE1α RNase | Inhibited | Not specified | Induces apoptosis in the absence of other stressors | Ovarian granulosa cells | [4] |
| APY29 | ATP-competitive kinase inhibitor | Inhibited | Not specified | Induces apoptosis and decreases expression of protein processing genes | Ovarian granulosa cells | [4] |
Signaling Pathways and Experimental Workflows
The unique action of this compound within the IRE1α signaling pathway allows for the selective preservation of the adaptive XBP1 splicing arm while inhibiting the pro-apoptotic RIDD pathway. This differential effect is a key advantage over full inhibitors like KIRA8.
Caption: IRE1α signaling pathway and points of intervention by this compound and KIRA8.
The following diagram illustrates a general experimental workflow for validating the effects of IRE1α inhibitors in a specific cell type.
Caption: General workflow for validating IRE1α inhibitor effects.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to validate the effects of this compound and other IRE1α inhibitors.
In Vitro IRE1α Kinase and RNase Activity Assays
-
Purpose: To determine the direct effect of inhibitors on the kinase and endoribonuclease activities of purified IRE1α.
-
Methodology:
-
Recombinant IRE1α cytoplasmic domain is purified.
-
Kinase Activity: Kinase activity is measured using a radiometric assay with a peptide substrate or a fluorescence-based assay detecting ATP consumption. The inhibitor (e.g., this compound, KIRA8) is added at various concentrations to determine the IC50.[1]
-
RNase Activity: A fluorescently labeled RNA oligonucleotide containing the XBP1 splice sites is used as a substrate. Cleavage of the substrate by IRE1α separates a fluorophore from a quencher, resulting in a detectable signal. The effect of the inhibitor on this cleavage is quantified.[1]
-
XBP1 Splicing Assay in Cultured Cells
-
Purpose: To assess the effect of inhibitors on IRE1α-mediated XBP1 mRNA splicing in a cellular context.
-
Methodology:
-
Cells (e.g., INS-1, MLE12) are seeded and treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin).
-
Concurrently or as a pretreatment, cells are incubated with various concentrations of the IRE1α inhibitor.
-
Total RNA is extracted, and cDNA is synthesized.
-
RT-PCR is performed using primers that flank the XBP1 splice site, allowing for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
The PCR products are resolved and quantified by gel electrophoresis or quantitative PCR.[3]
-
Regulated IRE1α-Dependent Decay (RIDD) Target Analysis
-
Purpose: To measure the impact of inhibitors on the degradation of known RIDD substrates.
-
Methodology:
-
Cells are treated as described in the XBP1 splicing assay.
-
RNA is extracted, and the expression levels of known RIDD target mRNAs (e.g., Fgfr2 in alveolar epithelial cells) are quantified using RT-qPCR.[2]
-
A decrease in the level of the target mRNA upon ER stress induction, and a rescue of this decrease by the inhibitor, indicates inhibition of RIDD.
-
Cell Viability and Apoptosis Assays
-
Purpose: To evaluate the cytoprotective effects of IRE1α inhibitors under ER stress.
-
Methodology:
-
Cells are treated with an ER stressor in the presence or absence of the inhibitor for an extended period (e.g., 24-72 hours).
-
Cell Viability: Assays such as MTT or CellTiter-Glo are used to quantify the number of viable cells.
-
Apoptosis: Apoptosis can be assessed by:
-
Flow cytometry: Staining with Annexin V and a viability dye (e.g., propidium iodide) to identify apoptotic and necrotic cells.[1]
-
Western blot: Probing for cleaved (activated) forms of caspase-3 and PARP.
-
-
In Vivo Validation in Mouse Models
-
Purpose: To confirm the in vitro findings in a whole-organism context.
-
Methodology (Example: Bleomycin-induced Pulmonary Fibrosis):
-
Mice are administered bleomycin intratracheally to induce lung injury and fibrosis.
-
Treatment with the IRE1α inhibitor (e.g., this compound) is initiated either prophylactically or therapeutically.
-
At the endpoint of the study, lungs are harvested for:
-
Histological analysis: Staining with Masson's trichrome to assess collagen deposition and fibrosis.
-
Hydroxyproline assay: To quantify total collagen content.
-
Immunohistochemistry/Immunofluorescence: To examine changes in cell populations (e.g., AT2 cells) and signaling pathways.
-
Gene expression analysis: RT-qPCR or RNA-sequencing of lung tissue or isolated cell populations.[2]
-
-
Conclusion
The cross-validation of this compound's effects in different cell types, including pancreatic β-cells, B-lymphocytes, and alveolar epithelial cells, demonstrates its consistent and unique mechanism of action. By selectively inhibiting the destructive RIDD arm of the IRE1α pathway while preserving the adaptive XBP1 splicing arm, this compound offers a more nuanced approach to modulating the Unfolded Protein Response compared to full inhibitors. This makes this compound a valuable research tool and a promising lead for the development of therapeutics for diseases driven by chronic ER stress. The experimental protocols outlined provide a robust framework for further investigation and validation of this compound and other IRE1α modulators in diverse cellular and disease contexts.
References
- 1. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of IRE1α-dependent decay protects alveolar epithelial identity and prevents pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 4. The effects of inhibiting IRE1α on the viability of ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of PAIR2's Therapeutic Potential: A Comparative Guide
For researchers and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of PAIR2, a partial antagonist of IRE1α RNase, with alternative IRE1α inhibitors. The information presented is based on available preclinical experimental data.
Executive Summary
Endoplasmic reticulum (ER) stress and the subsequent activation of the unfolded protein response (UPR) are implicated in a variety of diseases, including fibrosis, diabetes, and cancer. Inositol-requiring enzyme 1α (IRE1α), a key sensor of ER stress, possesses both kinase and endoribonuclease (RNase) activity. Its RNase has two main outputs: the adaptive splicing of X-box binding protein 1 (XBP1) mRNA, which promotes cell survival, and Regulated IRE1-Dependent Decay (RIDD) of other mRNAs, which can lead to apoptosis.[1]
This compound is a novel, ATP-competitive partial antagonist of the IRE1α RNase.[2][3] A key characteristic of this compound is its ability to selectively inhibit the pro-apoptotic RIDD activity of IRE1α while preserving the pro-survival XBP1 splicing.[1][2] This contrasts with full IRE1α inhibitors, such as the KIRA family of compounds (e.g., KIRA6, KIRA8), which inhibit both RIDD and XBP1 splicing.[1][4] This guide evaluates the in vivo evidence supporting the therapeutic potential of this unique mechanism of action.
Comparative In Vivo Efficacy
Preclinical studies have demonstrated the therapeutic potential of modulating IRE1α activity in various disease models. The following table summarizes the key in vivo findings for this compound and its main comparators, the KIRA compounds.
| Compound | Disease Model | Animal Model | Key In Vivo Efficacy Data | Citation |
| This compound | Pulmonary Fibrosis | Bleomycin-induced mouse model | Reduced fibrosis as measured by histology and hydroxyproline content.[1] | [1] |
| KIRA8 | Pulmonary Fibrosis | Bleomycin-induced mouse model | Prevented and promoted the reversal of established fibrosis.[5][6] | [5][6] |
| KIRA8 | Type 1 Diabetes | Non-obese diabetic (NOD) mouse model | Reversed established diabetes in over 90% of mice.[7] | [7] |
| KIRA8 | Pancreatic Neuroendocrine Tumors (PanNETs) | INS-1 xenograft and RT2 transgenic mouse models | Reduced tumor burden.[8] | [8] |
| KIRA7 | Pulmonary Fibrosis | Bleomycin-induced mouse model | Prevented lung fibrosis and promoted reversal of established fibrosis.[5][6] | [5][6] |
| KIRA6 | Retinal Degeneration | Rat models of ER stress-induced retinal degeneration | Preserved photoreceptor functional viability.[4] | [4] |
| KIRA6 | Diabetes | Akita diabetic mice | Preserved pancreatic β-cells, increased insulin, and reduced hyperglycemia.[4] | [4] |
| KIRA6 | Allergic Reactions | Passive cutaneous anaphylaxis (PCA) in BALB/c mice | Significantly reduced antigen-induced hyperpermeability.[9] | [9] |
Signaling Pathway and Mechanism of Action
The therapeutic rationale for targeting IRE1α lies in its dual role in cell fate decisions under ER stress. The following diagram illustrates the IRE1α signaling pathway and the distinct mechanisms of action of this compound and full inhibitors like the KIRA compounds.
Figure 1: IRE1α signaling pathway and inhibitor mechanism.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the in vivo validation of this compound and related compounds. Specific details may vary between individual studies.
Animal Models
-
Pulmonary Fibrosis: C57BL/6 mice are commonly used. Fibrosis is induced by a single intratracheal instillation of bleomycin.[1]
-
Diabetes:
-
Pancreatic Neuroendocrine Tumors (PanNETs):
-
Xenograft Model: Human or rat insulinoma (INS-1) cells are subcutaneously injected into immunodeficient mice (e.g., NSG mice).[8]
-
Transgenic Model: The RIP-Tag (RT2) transgenic mouse model, where the SV40 large T-antigen is expressed under the control of the rat insulin promoter, leading to the development of pancreatic islet tumors.[8]
-
-
Passive Cutaneous Anaphylaxis (PCA): BALB/c mice are sensitized by an intradermal injection of anti-DNP IgE, followed by an intravenous injection of the DNP-BSA antigen.[9]
Drug Administration
-
This compound and KIRA compounds are typically administered systemically, for example, via intraperitoneal (i.p.) injection.[1][7] The specific dosage and frequency of administration are determined by the specific compound and disease model. For instance, in the bleomycin-induced fibrosis model, treatment may be initiated either prophylactically at the time of bleomycin exposure or therapeutically after the establishment of fibrosis.[5][6]
Efficacy Assessment
-
Pulmonary Fibrosis:
-
Diabetes:
-
Cancer:
-
Allergy:
-
Vascular Permeability: The extent of the allergic reaction in the PCA model is quantified by measuring the extravasation of Evans blue dye.[9]
-
The following diagram outlines a general experimental workflow for the in vivo validation of a therapeutic compound like this compound.
Figure 2: Generalized experimental workflow for in vivo studies.
Conclusion
The available in vivo data suggests that this compound holds therapeutic promise by selectively targeting the detrimental RIDD output of IRE1α while preserving its adaptive XBP1 splicing function. This unique mechanism of action may offer a favorable therapeutic window compared to complete IRE1α inhibitors, particularly in chronic diseases where preserving the adaptive UPR is beneficial. The in vivo study in a pulmonary fibrosis model provides initial proof-of-concept for this approach.[1] Further in vivo studies in a broader range of disease models are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety profile against full IRE1α inhibitors like the KIRA compounds.
References
- 1. Pharmacologic inhibition of IRE1α-dependent decay protects alveolar epithelial identity and prevents pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. escholarship.org [escholarship.org]
- 5. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 6. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ABL-IRE1α signaling spares ER-stressed pancreatic β-cells to reverse autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PAIR2 and STF-083010: Modulators of the IRE1α Signaling Pathway
For Immediate Release
A deep dive into the downstream effects of two critical IRE1α modulators, PAIR2 and STF-083010, reveals distinct mechanisms with significant implications for therapeutic strategies in diseases characterized by endoplasmic reticulum stress, such as cancer and metabolic disorders.
This guide provides a comprehensive comparison of this compound, a partial antagonist of IRE1α's RNase activity, and STF-083010, a specific inhibitor of IRE1α's endonuclease activity. By examining their differential effects on the two primary outputs of the IRE1α signaling pathway—X-box binding protein 1 (XBP1) splicing and Regulated IRE1-Dependent Decay (RIDD)—we illuminate their unique modes of action and potential therapeutic applications.
Mechanism of Action: A Tale of Two Inhibitors
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor of endoplasmic reticulum (ER) stress. Upon activation, its cytosolic domain exhibits both kinase and endoribonuclease (RNase) activity. This RNase activity governs two key downstream signaling branches: the adaptive XBP1 splicing pathway and the generally pro-apoptotic RIDD pathway.
STF-083010 is a well-characterized small molecule that specifically inhibits the endonuclease activity of IRE1α without affecting its kinase function.[1][2] This inhibition directly prevents the unconventional splicing of XBP1 mRNA, a crucial step in the unfolded protein response (UPR) that leads to the production of the active transcription factor XBP1s.[3][4] By blocking XBP1 splicing, STF-083010 can lead to unresolved ER stress and subsequently induce apoptosis in cells highly dependent on the UPR for survival, such as multiple myeloma cells.[2]
This compound , on the other hand, is an ATP-competitive partial antagonist of IRE1α's RNase activity.[1] Its unique mechanism allows it to occupy the ATP-binding site of IRE1α, leading to a selective modulation of its RNase function. Notably, this compound has been shown to preserve the adaptive XBP1 splicing while inhibiting the destructive RIDD pathway. This segregation of IRE1α's outputs presents a novel therapeutic strategy aimed at promoting cell survival and function under ER stress by maintaining the adaptive UPR signaling while suppressing the pro-apoptotic arm.
| Feature | This compound | STF-083010 |
| Target | IRE1α RNase (ATP-binding site) | IRE1α Endonuclease |
| Mechanism | Partial Antagonist | Specific Inhibitor |
| Effect on XBP1 Splicing | Preserves/Permits | Inhibits |
| Effect on RIDD | Inhibits | Can inhibit, but may be less potent than on XBP1 splicing |
| Primary Downstream Consequence | Segregation of UPR outputs (maintains adaptive signaling) | Blockade of adaptive UPR signaling, leading to apoptosis |
Downstream Signaling Pathways: A Visual Comparison
The differential effects of this compound and STF-083010 on the IRE1α signaling pathway can be visualized as follows:
Caption: Differential inhibition of IRE1α signaling by this compound and STF-083010.
Experimental Data Summary
While direct comparative studies are limited, the available data for each compound highlight their distinct effects.
| Parameter | This compound | STF-083010 |
| In Vitro IRE1α RNase Inhibition | Partial inhibition, preserving some XBP1 splicing activity | Complete inhibition of endonuclease activity (IC50 ~25-60 µM in various assays)[2] |
| Cellular XBP1 Splicing | Preserves ER stress-induced XBP1 splicing | Blocks ER stress-induced XBP1 splicing[3] |
| Cellular RIDD Activity | Inhibits degradation of RIDD substrates | Can inhibit RIDD, though some studies suggest a preference for inhibiting XBP1 splicing |
| In Vitro Cell Viability | Promotes cell survival under ER stress by maintaining adaptive UPR | Induces cytotoxicity in cancer cells, particularly those dependent on the UPR (e.g., multiple myeloma)[2] |
| In Vivo Efficacy | Data emerging on its protective effects in models of ER stress-related diseases | Demonstrated anti-tumor activity in xenograft models of multiple myeloma and breast cancer[2][4] |
Key Experimental Protocols
To facilitate further research and comparative analysis, we provide summaries of key experimental protocols.
In Vitro IRE1α Endonuclease Activity Assay
This assay measures the direct effect of inhibitors on the RNase activity of purified IRE1α.
Caption: Workflow for in vitro IRE1α endonuclease activity assay.
Methodology:
-
Reagents: Purified recombinant human IRE1α (cytosolic domain), a fluorogenic RNA substrate mimicking the XBP1 splicing site (e.g., a short RNA hairpin with a fluorophore and a quencher), this compound, STF-083010, and assay buffer.
-
Procedure:
-
Incubate varying concentrations of the inhibitor (this compound or STF-083010) with recombinant IRE1α in the assay buffer for a defined period at room temperature.
-
Initiate the reaction by adding the fluorogenic RNA substrate.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by IRE1α separates the fluorophore from the quencher, resulting in a fluorescent signal.
-
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
RT-PCR Analysis of XBP1 Splicing
This cellular assay is the gold standard for assessing the impact of inhibitors on IRE1α's most well-known downstream event.[3]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., a cancer cell line known to activate the UPR) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or STF-083010 for a specified time.
-
Induce ER stress using an agent like tunicamycin or thapsigargin for a few hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a standard protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
-
Analysis:
-
Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
-
RIDD Activity Assay
This assay measures the degradation of known RIDD substrate mRNAs.
Methodology:
-
Cell Treatment: Treat cells with the IRE1α inhibitor and an ER stress inducer as described for the XBP1 splicing assay.
-
RNA Extraction and qRT-PCR:
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for known RIDD target mRNAs (e.g., BLOC1S1) and a stable housekeeping gene for normalization.
-
-
Data Analysis: Calculate the relative expression levels of the RIDD target mRNAs in treated versus untreated cells. A rescue from degradation (i.e., higher mRNA levels) in the presence of the inhibitor indicates inhibition of RIDD.
Conclusion: Distinct Therapeutic Potential
This compound and STF-083010 represent two distinct strategies for modulating the IRE1α signaling pathway. STF-083010, by potently inhibiting the adaptive XBP1 splicing pathway, is a promising agent for inducing apoptosis in cancer cells that are reliant on a hyperactive UPR. In contrast, this compound's ability to selectively inhibit RIDD while preserving the pro-survival XBP1 splicing pathway opens up therapeutic possibilities for diseases where maintaining cellular function and preventing apoptosis under ER stress is desirable. The choice between these two modalities will depend on the specific pathological context and the desired therapeutic outcome. Further research, including direct comparative studies, will be crucial to fully elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Blockade of KIRA-Mediated XBP1 Splicing Inhibition by PAIR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small-molecule modulators of the Inositol-Requiring Enzyme 1α (IRE1α) signaling pathway, a cornerstone of the Unfolded Protein Response (UPR). We focus on the interplay between Kinase-Inhibiting RNase Attenuators (KIRAs), such as KIRA8, and Partial Antagonists of IRE1α's RNase (PAIRs), specifically PAIR2. The data herein demonstrates how this compound can competitively reverse the inhibitory effect of KIRA compounds on the adaptive splicing of X-box Binding Protein 1 (XBP1) mRNA, offering a powerful tool for dissecting the distinct outputs of IRE1α signaling.
Introduction to IRE1α Modulation
The IRE1α protein is a critical sensor of endoplasmic reticulum (ER) stress. Upon activation, its cytosolic domain exhibits both kinase and endoribonuclease (RNase) activity. A key adaptive output is the IRE1α-mediated unconventional splicing of XBP1 mRNA, which produces a potent transcription factor (XBP1s) that upregulates genes to restore ER homeostasis.[1][2]
Pharmacological agents have been developed to modulate this pathway:
-
KIRAs (e.g., KIRA8): These ATP-competitive inhibitors bind to the IRE1α kinase domain, allosterically inhibiting its RNase activity and thus blocking XBP1 splicing.[3][4][5]
-
PAIRs (e.g., this compound): These are ATP-competitive partial antagonists. At full occupancy, they only partially inhibit the RNase activity of IRE1α.[6][7] Crucially, they can compete with KIRAs at the same ATP-binding site, reversing KIRA-mediated inhibition of XBP1 splicing.[6][8]
This guide compares the effects of KIRA8 alone versus in combination with this compound on ER stress-induced XBP1 splicing.
IRE1α Signaling and Pharmacological Intervention
The following diagram illustrates the canonical IRE1α-XBP1 splicing pathway and the points of intervention for KIRA and PAIR compounds. Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain to splice XBP1u mRNA into XBP1s mRNA. KIRA8 locks IRE1α in an inactive state, preventing this process. This compound competes with KIRA8, partially restoring the RNase activity towards XBP1.
Comparative Performance Data
The central validation of this compound's mechanism is its ability to block the inhibitory action of a KIRA compound on XBP1 splicing. Experiments in insulinoma (INS-1) cells demonstrate this competitive antagonism. Cells were pre-treated with this compound before the addition of KIRA8 and an ER stress-inducing agent.
| Treatment Condition | ER Stress Inducer | Spliced XBP1 (XBP1s) Level (Relative to Stressed Control) | KIRA8 Inhibition | This compound Blockade of Inhibition |
| Vehicle Control | - | Baseline | N/A | N/A |
| Stress Inducer Only | + | 100% | No | N/A |
| Stress + KIRA8 | + | ~5-10% | Yes | No |
| Stress + KIRA8 + this compound | + | ~80-95% | Yes | Yes |
Table based on data described in Feldman HC, et al. Nat Chem Biol. 2021.[6][7]
Analysis:
-
KIRA8 Efficacy: KIRA8 potently inhibits ER stress-induced XBP1 splicing, reducing the active XBP1s form to near-baseline levels.[6]
-
This compound Validation: Pre-treatment with this compound almost completely prevents KIRA8's inhibitory effect, restoring XBP1 splicing to levels comparable to the stressed control. This confirms that this compound can fully occupy the IRE1α ATP-binding site in cells and competitively block KIRA8 binding.[6][8]
Experimental Protocols
Key Experiment: XBP1 Splicing Assay via RT-PCR
This protocol is used to qualitatively and quantitatively measure the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA, providing a direct readout of IRE1α RNase activity.
1. Cell Culture and Treatment:
-
Plate cells (e.g., INS-1, HEK293T, or relevant cell line) and grow to ~80% confluency.
-
Pre-treat cells with this compound (e.g., 1-10 µM) or vehicle for 1-2 hours.
-
Add KIRA8 (e.g., 100-500 nM) for 30-60 minutes.
-
Induce ER stress with an agent like Thapsigargin (e.g., 100-300 nM) or Tunicamycin (e.g., 1-5 µg/mL) for 4-6 hours.
2. RNA Extraction:
-
Lyse cells and extract total RNA using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions.[9]
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).[9]
3. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random hexamer primers.[9][10]
4. PCR Amplification:
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron region.
-
Perform PCR with an appropriate number of cycles (e.g., 30-35 cycles).
5. Analysis of PCR Products:
-
Method A: Agarose Gel Electrophoresis:
-
Resolve the PCR products on a high-percentage (2.5-3%) agarose gel to separate the amplicons based on size. The unspliced product is 26 base pairs larger than the spliced product.[11]
-
Optional: To enhance resolution, digest the PCR products with the PstI restriction enzyme. PstI has a recognition site within the intron and will only cut the unspliced XBP1 amplicon, resulting in two smaller fragments.[9]
-
-
Method B: Quantitative Real-Time PCR (qPCR):
Experimental Workflow Diagram
The following diagram outlines the steps for the XBP1 splicing assay.
Conclusion and Implications
The experimental data clearly validates that this compound acts as a competitive antagonist to KIRA8 at the ATP-binding site of IRE1α. While KIRA8 effectively shuts down all RNase activity, including the adaptive XBP1 splicing, this compound can reverse this inhibition.[6]
This presents a significant advantage for researchers in several ways:
-
Tool for Mechanistic Studies: The ability to selectively antagonize a potent inhibitor like KIRA8 allows for precise, time-resolved studies of IRE1α activation and deactivation.
-
Segregating IRE1α Outputs: IRE1α has multiple RNase outputs, including adaptive XBP1 splicing and the generally pro-apoptotic Regulated IRE1α-Dependent Decay (RIDD).[1][13] PAIR compounds have been shown to inhibit RIDD while preserving XBP1 splicing.[13][14] This selective modulation is invaluable for studying the distinct physiological roles of these two pathways.
-
Therapeutic Potential: For diseases where preserving the adaptive XBP1 splicing is beneficial while limiting the destructive aspects of IRE1α hyperactivation is desired, PAIR compounds represent a more nuanced therapeutic strategy than complete IRE1α inhibition.[7][15]
References
- 1. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Effect of Kinase Inhibiting RNase Attenuator (KIRA) Compounds on the Formation of Face-to-Face Dimers of Inositol-Requiring Enzyme 1: Insights from Computational Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-competitive partial antagonists of the IRE1α RNase segregate outputs of the UPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. XBP1 mRNA splicing assay [bio-protocol.org]
- 10. Xbp1 splicing assay [bio-protocol.org]
- 11. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to PAIR2 and Other Modulators of the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
The unfolded protein response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). Chronic ER stress and dysregulated UPR signaling are implicated in a host of human diseases, including neurodegenerative disorders, diabetes, and cancer. The inositol-requiring enzyme 1α (IRE1α), a key sensor of the UPR, has emerged as a promising therapeutic target. IRE1α possesses both a kinase and an endoribonuclease (RNase) domain, the latter of which initiates the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR.
This guide provides a comparative analysis of PAIR2, a novel partial antagonist of IRE1α RNase, with other known modulators of this pathway. The information presented is based on available experimental data to assist researchers in evaluating and selecting appropriate tools for their studies.
Disclaimer: this compound is a recently identified compound, and as of this guide's compilation, no independent studies reproducing the initial findings have been published. The data for this compound are derived from its primary characterization study by Feldman HC, et al. (2021).
Quantitative Comparison of IRE1α Modulators
The following table summarizes the quantitative effects of this compound and alternative IRE1α modulators on key UPR signaling events. These compounds exhibit diverse mechanisms of action, ranging from partial to full antagonism and even activation of IRE1α's RNase activity.
| Compound | Target/Mechanism of Action | Effect on XBP1 Splicing | Effect on RIDD Activity | Downstream UPR Gene Expression Effects | Reference |
| This compound | ATP-competitive partial antagonist of IRE1α RNase | Partially antagonizes at full occupancy | Quells destructive ER mRNA decay | Permits adaptive splicing of Xbp1 while reducing pro-apoptotic gene expression | [1] |
| KIRA8 | Allosteric IRE1α kinase inhibitor, attenuates RNase activity (Type II inhibitor) | Potent inhibitor (IC50 = 5.9 nM) | Inhibits IRE1α RNase activity against Ins2 RNA | Reduces expression of XBP1 target genes; can induce CHOP | [2][3][4] |
| Sunitinib | Multi-targeted RTK inhibitor, ATP-competitive inhibitor of IRE1α autophosphorylation | Dose-dependent inhibition of autophosphorylation, but may stabilize active conformation of RNase | Does not inhibit RNase activity under ER stress conditions | Can activate PERK and NF-κB signaling pathways | [5][6] |
| APY29 | ATP-competitive IRE1α kinase inhibitor (Type I inhibitor) | Allosteric activator of RNase activity | Can activate RNase activity even without ER stress | Promotes XBP1 splicing and downstream target gene expression | [7][8] |
| 4µ8C | Covalent inhibitor of IRE1α RNase (targets Lys907) | Potent inhibitor (IC50 ≈ 7 µM in cells) | Inhibits RIDD | Inhibits expression of XBP1 target genes (e.g., ERdj4, EDEM1) | [2][9] |
| STF-083010 | Specific inhibitor of IRE1α endonuclease activity | Inhibits XBP1 splicing | Inhibits RIDD | Downregulates expression of GRP78, CHOP, and cleaved caspase 3 | [10][11] |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention for these modulators and the experimental approaches to assess their effects, the following diagrams are provided.
Caption: The IRE1α signaling pathway of the Unfolded Protein Response and points of intervention by various modulators.
Caption: A generalized experimental workflow for evaluating the effects of IRE1α modulators on the UPR.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize the effects of IRE1α modulators.
XBP1 mRNA Splicing Assay by RT-PCR
This assay is a fundamental method to assess the endoribonuclease activity of IRE1α by measuring the ratio of spliced to unspliced XBP1 mRNA.
a. Cell Treatment and RNA Extraction:
-
Seed cells (e.g., HEK293T, HeLa, or INS-1) in appropriate culture vessels and grow to 70-80% confluency.
-
Pre-treat cells with the IRE1α modulator (e.g., this compound, KIRA8) at various concentrations for 1 hour.
-
Induce ER stress by adding an ER stress-inducing agent such as thapsigargin (e.g., 1 µM) or tunicamycin (e.g., 5 µg/mL) for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse them directly in the culture dish using a TRIzol-based reagent.
-
Extract total RNA according to the manufacturer's protocol. Ensure RNA quality and integrity using a spectrophotometer and gel electrophoresis.
b. Reverse Transcription (RT):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
c. PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the simultaneous amplification of both the unspliced and spliced forms.
-
Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
PCR cycling conditions may need optimization but a general protocol is:
-
Initial denaturation: 95°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5 minutes.
-
d. Gel Electrophoresis and Analysis:
-
Resolve the PCR products on a 2.5-3% agarose gel.
-
The unspliced XBP1 will appear as a larger band than the spliced XBP1 (due to the 26-nucleotide intron).
-
Quantify the band intensities using densitometry software (e.g., ImageJ) to determine the ratio of spliced to unspliced XBP1.
Quantitative PCR (qPCR) for UPR Target Genes
This method allows for the quantitative measurement of changes in the expression of genes downstream of the UPR pathways.
a. Cell Treatment, RNA Extraction, and RT:
-
Follow the same procedure as described in the XBP1 Splicing Assay (steps 1a and 1b).
b. qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based master mix and primers specific for the UPR target genes of interest (e.g., BiP/HSPA5, CHOP/DDIT3, ERDJ4/DNAJB9) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).
-
A typical qPCR program includes:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to ensure primer specificity (for SYBR Green assays).
-
c. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot for Phosphorylated IRE1α (p-IRE1α)
This assay detects the activated, phosphorylated form of IRE1α.
a. Cell Treatment and Protein Extraction:
-
Treat cells as described in the XBP1 Splicing Assay (step 1a).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRE1α (e.g., anti-p-IRE1α Ser724) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody against total IRE1α and a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion
The modulation of the IRE1α pathway of the UPR presents a promising avenue for therapeutic intervention in a variety of diseases. This compound represents a novel class of IRE1α modulators that exhibit partial antagonism, offering the potential for a more nuanced therapeutic effect by preserving the adaptive arm of the UPR while dampening the pro-apoptotic signals. This guide provides a framework for comparing this compound to other existing IRE1α modulators. As research in this area is rapidly evolving, it is crucial for scientists to critically evaluate the available data and methodologies when selecting compounds for their studies. The lack of independent reproducibility studies for this compound underscores the need for further investigation to validate its reported effects and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of KIRA8 and Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PAIR2
This document provides comprehensive guidance on the safe handling and disposal of PAIR2 (CAS No. 2771006-54-1), a potent and selective partial antagonist of IRE1α RNase used for research purposes.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for handling and disposing of novel, potentially hazardous research chemicals. It is imperative to obtain the SDS from your supplier for specific handling and emergency instructions.
Initial Risk Assessment and Handling
Before working with this compound, a thorough risk assessment is mandatory. Due to its nature as a biologically active small molecule, it should be handled with caution.
General Safety Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2][3]
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent the generation of dust when handling the solid form of the compound.
This compound Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal. All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Collection Container | Labeling Requirements |
| Solid this compound Waste | A dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound. | "Hazardous Waste," "this compound, Solid," CAS No. 2771006-54-1, and the appropriate hazard pictograms (e.g., "Health Hazard"). |
| Liquid this compound Waste | A dedicated, sealed, and clearly labeled hazardous waste container. The container should be shatter-proof and have a secure screw-top cap. | "Hazardous Waste," "this compound, Liquid," CAS No. 2771006-54-1, and the appropriate hazard pictograms. |
| Contaminated Labware | Puncture-resistant sharps containers for needles and blades. Other contaminated items (e.g., pipette tips, gloves) in a labeled hazardous waste bag. | "Hazardous Waste," "this compound Contaminated Sharps/Labware," and the appropriate hazard pictograms. |
Decontamination and Disposal Workflow
The following workflow provides a logical approach to the decontamination and disposal of this compound-contaminated materials.
Experimental Protocol: Decontamination of this compound-Contaminated Glassware
This protocol outlines a general procedure for the decontamination of glassware that has come into contact with this compound.
Materials:
-
This compound-contaminated glassware
-
Appropriate organic solvent (e.g., ethanol, isopropanol) in which this compound is soluble
-
Two rinse basins
-
Detergent solution
-
Deionized water
-
Labeled hazardous waste container for liquid waste
Procedure:
-
Initial Rinse:
-
Under a chemical fume hood, rinse the glassware three times with a minimal amount of the selected organic solvent.
-
Collect all rinsate in the designated hazardous liquid waste container.
-
-
Detergent Wash:
-
Wash the rinsed glassware thoroughly with a laboratory-grade detergent solution and warm water.
-
-
Final Rinse:
-
Rinse the glassware three times with deionized water.
-
-
Drying:
-
Allow the glassware to air dry completely or place it in a drying oven.
-
-
Waste Disposal:
-
Ensure the hazardous liquid waste container is securely sealed and properly labeled.
-
Store the waste container in the designated hazardous waste accumulation area for pickup by your institution's environmental health and safety department or an authorized waste disposal contractor.
-
Important Considerations:
-
Never dispose of this compound or its solutions down the drain.[4]
-
Consult your institution's specific guidelines for hazardous waste disposal.
-
Maintain accurate records of all hazardous waste generated.
References
Personal protective equipment for handling PAIR2
Disclaimer: This document provides guidance on the personal protective equipment (PPE) and handling procedures for the research chemical PAIR2, an IRE1α RNase antagonist. As a specific Safety Data Sheet (SDS) is not publicly available, this information is based on general best practices for handling potent, bioactive small molecules with unknown toxicological profiles. All laboratory personnel must supplement this guidance with a thorough risk assessment before beginning any experimental work.
Immediate Safety and Personal Protective Equipment (PPE)
Given the bioactive nature of this compound as a potent enzyme inhibitor, a cautious approach is mandatory. The following PPE is required at a minimum when handling this compound in solid or solution form.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles are essential to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk preparation of solutions or transfers.[1] |
| Hands | Double Nitrile Gloves | Double gloving provides an extra layer of protection against potential skin absorption.[1] For chemicals with unknown toxicity, it is a recommended practice to ensure any breaches in the outer glove do not lead to exposure.[2] Gloves should be changed immediately if contaminated.[3] |
| Body | Laboratory Coat (Flame-resistant if handling flammable solvents) | A fully fastened lab coat protects skin and personal clothing from contamination.[3] The material should be appropriate for the solvents being used. |
| Respiratory | N95 Respirator or higher (if handling powder) | When weighing or handling the solid form of this compound, an N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of fine particles. All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood. |
| Feet | Closed-toe Shoes | Impermeable, closed-toe shoes are required to protect against spills and falling objects in a laboratory setting.[3] |
Operational Plan: Handling and Experimental Workflow
Safe handling practices are critical to minimize exposure risk to researchers. The following workflow outlines the necessary steps for safely preparing and using this compound in a laboratory setting.
Diagram 1: Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
-
Risk Assessment: Before beginning, perform a risk assessment for all chemicals and procedures involved.
-
Don PPE: Put on all required PPE as specified in Table 1.
-
Prepare Workspace: Ensure a certified chemical fume hood is operational. Decontaminate the work surface before and after use.
-
Weighing: Tare a suitable container on a calibrated balance inside the fume hood. Carefully weigh the desired amount of solid this compound. Handle with care to avoid generating dust.[4]
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to the container with the solid this compound. Cap the container securely and mix until fully dissolved.
-
Labeling: Clearly label the container with the chemical name (this compound), concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, away from incompatible materials.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[5][6]
Table 2: Disposal Guidelines for this compound and Contaminated Waste
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in its original container or a clearly labeled, sealed waste container. Do not mix with other waste streams.[7] |
| This compound Solutions | Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.[5] |
| Contaminated Labware (Gloves, Pipette Tips, etc.) | All disposable materials that have come into contact with this compound should be collected in a designated hazardous waste bag or container.[5][7] |
| Contaminated Glassware | Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by a thorough washing. The initial rinsate must be collected as hazardous waste.[8] |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local and federal regulations.[5] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[5]
Logical Relationship Diagram: PPE Selection Logic
Caption: Decision-making process for selecting appropriate PPE based on the handling task for this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 4. aise.eu [aise.eu]
- 5. benchchem.com [benchchem.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
